Product packaging for 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one(Cat. No.:CAS No. 54906-42-2)

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B1310763
CAS No.: 54906-42-2
M. Wt: 136.15 g/mol
InChI Key: CKDOLMXYCOTPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B1310763 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54906-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-2,4H,3,5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDOLMXYCOTPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415996
Record name 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54906-42-2
Record name 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This privileged structure, found in a variety of bioactive natural products isolated from sources like fungi and sponges, serves as a versatile framework for the development of novel therapeutics targeting a range of diseases.[1] Its unique three-dimensional architecture and synthetic tractability allow for the creation of diverse compound libraries with tailored pharmacological profiles.[1] Derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, epigenetic modulators, and central nervous system agents, underscoring its importance in contemporary drug discovery.

This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological applications, and the quantitative pharmacological data of its key derivatives. Detailed experimental protocols and visual diagrams of relevant signaling pathways and synthetic workflows are presented to support researchers in this field.

Biological Applications and Mechanisms of Action

The inherent structural features of the this compound scaffold have enabled its application across multiple therapeutic areas. Notably, it has emerged as a potent core for inhibitors of PIM kinases, the Bromodomain and Extra-Terminal (BET) family of proteins, and as a modulator of N-Methyl-D-Aspartate (NMDA) receptors.

PIM Kinase Inhibition

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various hematological and solid tumors.[2] They play a crucial role in cell cycle progression, proliferation, and survival by phosphorylating key substrates, including the oncoprotein c-Myc.[1][3][4] Derivatives of the this compound scaffold have been developed as potent and selective PIM kinase inhibitors.[2] These inhibitors act by competing with ATP in the kinase hinge region, thereby blocking the phosphorylation of downstream targets.[2] This leads to the degradation of c-Myc, a key driver of tumorigenesis, ultimately resulting in cell cycle arrest and apoptosis.[2]

The signaling pathway below illustrates the critical role of PIM kinases in promoting cell survival and proliferation through the stabilization of c-Myc, and the point of intervention for inhibitors based on the this compound scaffold.

PIM_Kinase_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase (PIM1/2/3) JAK_STAT->PIM cMyc c-Myc PIM->cMyc Phosphorylates & Stabilizes BAD BAD PIM->BAD Phosphorylates & Inactivates p27 p27 PIM->p27 Phosphorylates & Inactivates CellCycle Cell Cycle Progression cMyc->CellCycle Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes p27->CellCycle Inhibits Inhibitor This compound Scaffold Inhibitors Inhibitor->PIM Inhibits

PIM Kinase Signaling and Point of Inhibition
BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that play a critical role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters, including those of oncogenes like c-Myc. The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, a close analog of the core structure, has been identified as a novel binder to BET bromodomains and incorporated into highly potent inhibitors.[2][5] These inhibitors occupy the acetylated lysine binding pocket of the bromodomains, preventing their association with chromatin and thereby downregulating the expression of key oncogenes.

NMDA Receptor Positive Allosteric Modulation

N-Methyl-D-Aspartate (NMDA) receptors are ion channels in the central nervous system crucial for synaptic plasticity, learning, and memory.[6] Their dysfunction is implicated in numerous neurological and psychiatric disorders.[6] The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core, an isomer of the primary scaffold, has been instrumental in developing second-generation positive allosteric modulators (PAMs) selective for GluN2C- and GluN2D-containing NMDA receptors.[6][7][8] These PAMs enhance the receptor's response to glutamate, offering a potential therapeutic avenue for conditions associated with NMDA receptor hypofunction.[6][7]

Quantitative Pharmacological Data

The following tables summarize the biological activity of representative compounds featuring the pyrrolo[1,2-a]pyrazin-1(2H)-one core and its close analogs against their respective targets.

Table 1: PIM Kinase Inhibitory Activity

Compound Target IC₅₀ (µM) Assay Type Reference
15a PIM1 0.023 Biochemical --INVALID-LINK--
15a PIM2 0.085 Biochemical --INVALID-LINK--
15a PIM3 0.021 Biochemical --INVALID-LINK--
20c PIM1 Potent (nM range) Biochemical --INVALID-LINK--[2]

| 20c | PIM2 | Potent (nM range) | Biochemical | --INVALID-LINK--[2] |

Table 2: BET Bromodomain Inhibitory Activity of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Compound Target IC₅₀ (nM) Assay Type Reference
38 BRD4(1) 3 TR-FRET --INVALID-LINK--[5]
38 BRD4(2) 18 TR-FRET --INVALID-LINK--[5]
ABBV-075 BRD4(1) 11 TR-FRET --INVALID-LINK--[9]

| ABBV-075 | BRD4(2) | 3 | TR-FRET | --INVALID-LINK--[9] |

Table 3: NMDA Receptor Modulatory Activity of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivatives

Compound Target EC₅₀ (µM) Effect Reference
R-(+)-EU-1180-453 GluN1/GluN2C ~1.3 (Doubling Conc.) PAM --INVALID-LINK--[6]
R-(+)-EU-1180-453 GluN1/GluN2D ~1.3 (Doubling Conc.) PAM --INVALID-LINK--[6]

| PYD-106 | GluN1/GluN2C | 13 | PAM | --INVALID-LINK--[7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are representative methodologies for the synthesis of the scaffold and for assessing the biological activity of its derivatives.

General Synthetic Workflow

The synthesis of the this compound scaffold can be achieved through various strategies, with multicomponent reactions (MCRs) offering an efficient route to generate molecular diversity.[7][10] A common approach involves the "pyrazinone-first" strategy, where a pyrazinone intermediate is first constructed and then fused with a pyrrole ring. The diagram below outlines a generalized workflow for a three-component reaction to access the core structure.

Synthesis_Workflow Start Starting Materials: 1. 1,2-Diaminoethane 2. Ethyl Pyruvate 3. α-Bromo Ketone Step1 Step 1: Mix Components (e.g., in Acetonitrile) Start->Step1 Intermediate Intermediate Pyrazine Formation Step1->Intermediate Step2 Step 2: Cyclization - Add Lewis Acid (e.g., FeCl₃) - Heat reaction mixture Intermediate->Step2 Product This compound Scaffold Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Generalized Workflow for Multicomponent Synthesis
Protocol 1: Synthesis of a this compound Derivative

This protocol is a representative example adapted from literature procedures for related structures.[8][11]

  • Reaction Setup: To a solution of an appropriate N-substituted amino pyrrole (1.0 mmol) and an arylglyoxal derivative (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 5 mL), add three drops of acetic acid.

  • Initial Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion, add triphenylphosphine (0.5 mmol) and dimethyl acetylenedicarboxylate (0.5 mmol) to the reaction mixture.

  • Final Reaction: Continue stirring at room temperature for an additional 10-20 minutes, monitoring by TLC until the starting materials are consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common biochemical assay to determine the IC₅₀ of an inhibitor against PIM1 kinase.[11][12]

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in the kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT) to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well low-volume plate, add 1 µL of the diluted inhibitor solution or a 5% DMSO control. Add 2 µL of a solution containing the recombinant PIM1 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., BAD-derived peptide substrate and ATP at its Kₘ concentration).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Conclusion and Future Outlook

The this compound scaffold has proven to be a highly valuable and versatile core in the field of drug discovery. Its derivatives have demonstrated significant potential as inhibitors of key cancer targets like PIM kinases and BET bromodomains, as well as modulators of CNS targets such as NMDA receptors. The synthetic accessibility of this scaffold, particularly through efficient multicomponent reactions, allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future research will likely focus on further exploring the chemical space around this privileged core to develop next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic properties. The application of this scaffold to new biological targets remains a promising avenue for addressing unmet medical needs in oncology, neurodegenerative diseases, and beyond. The detailed methodologies and data presented in this guide serve as a foundational resource for scientists dedicated to advancing these exciting research endeavors.

References

An In-depth Technical Guide to 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of the heterocyclic scaffold 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Structure and Properties

Chemical Structure:

The core structure, this compound, is a bicyclic heteroaromatic compound. Its IUPAC name is 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one.

Molecular Formula: C₇H₈N₂O

Structure:

Chemical structure of this compound

Computed Physicochemical Properties:

While experimental data for the unsubstituted parent compound is limited, the following properties have been computationally predicted.

PropertyValueSource
Molecular Weight 136.15 g/mol PubChem
Monoisotopic Mass 136.063662883 DaPubChem
Topological Polar Surface Area 34 ŲPubChem
Complexity 158PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
XLogP3 -0.5PubChem

Synthesis of the Dihydropyrrolo[1,2-a]pyrazinone Scaffold

The synthesis of the dihydropyrrolo[1,2-a]pyrazinone ring system is a subject of extensive study due to the biological relevance of this scaffold.[1] A variety of synthetic strategies have been developed and can be broadly categorized.

A common approach involves the condensation of 2-acylfurans with ethylenediamine.[2] For instance, the reaction of 2-(trifluoroacetyl)furan with ethylenediamine in benzene can yield a 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine derivative.[2]

Another versatile method is the multicomponent Ugi reaction. This approach allows for the generation of a library of polysubstituted pyrrolopyrazinones by combining an acid, a ketone, an isonitrile, and an amine.

The general synthetic workflow can be conceptualized as follows:

G General Synthetic Strategies for Dihydropyrrolo[1,2-a]pyrazinones cluster_0 Starting Materials cluster_1 Reaction Types Pyrrole Derivatives Pyrrole Derivatives Cyclization Cyclization Pyrrole Derivatives->Cyclization Pyrazinone Derivatives Pyrazinone Derivatives Pyrazinone Derivatives->Cyclization Acyclic Precursors Acyclic Precursors Condensation Condensation Acyclic Precursors->Condensation Multicomponent Reactions (e.g., Ugi) Multicomponent Reactions (e.g., Ugi) Acyclic Precursors->Multicomponent Reactions (e.g., Ugi) Target Scaffold This compound Scaffold Cyclization->Target Scaffold Cyclization->Target Scaffold Condensation->Target Scaffold Multicomponent Reactions (e.g., Ugi)->Target Scaffold

Synthetic pathways to the core scaffold.

Biological Activities and Therapeutic Potential

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a diverse range of biological targets.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents. For instance, certain substituted 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer.[3]

One area of particular interest is the inhibition of PIM kinases, which are implicated in cell cycle progression and survival.[4] A structure-based design approach has led to the development of potent and selective PIM kinase inhibitors based on the this compound core.[4] These inhibitors have been shown to induce the degradation of the c-Myc oncoprotein, a key regulator of cancer cell proliferation.[4]

The general mechanism of action for these kinase inhibitors can be illustrated as follows:

G PIM Kinase Inhibition by Dihydropyrrolo[1,2-a]pyrazinone Derivatives Derivative Dihydropyrrolo[1,2-a]pyrazinone Derivative PIM_Kinase PIM Kinase Derivative->PIM_Kinase Inhibits cMyc c-Myc Oncoprotein Derivative->cMyc Leads to PIM_Kinase->cMyc Stabilizes Degradation Degradation cMyc->Degradation Cell_Proliferation Cancer Cell Proliferation cMyc->Cell_Proliferation Promotes G Synthesis of a Dihydropyrrolo[1,2-a]pyrazine Derivative Start Start Reactants Dissolve 2-(trifluoroacetyl)furan and ethylenediamine in benzene Start->Reactants Reaction Stir and Reflux Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Drying, Evaporation, and Vacuum Distillation Workup->Purification Product Final Product Purification->Product

References

The Discovery of Novel 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its presence in various natural products and bioactive molecules has inspired the development of novel derivatives with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the discovery of these derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer agents through the inhibition of PIM kinases and BET bromodomains.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of 2-acylfurans with ethylenediamine.[1] Further modifications and functionalization of the core structure allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Experimental Protocol for Synthesis

A representative synthetic protocol for 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines involves the condensation of 2-(trifluoroacetyl)furans with ethylenediamine.[1] For more complex, substituted derivatives, multi-step synthetic sequences are often employed. These can include reactions such as the Castagnoli–Cushman reaction with pyrrole cyclic anhydrides or multicomponent Ugi reactions.

A general workflow for the synthesis and screening of novel derivatives is outlined below:

PIM_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription BAD BAD PIM->BAD Phosphorylation (Inactivation) Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis DHPPO 3,4-Dihydropyrrolo[1,2-a] pyrazin-1(2H)-one Derivatives DHPPO->PIM Inhibition BET_Pathway Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binding PTEFb P-TEFb BRD4->PTEFb Recruitment RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation Oncogenes Oncogene Transcription (e.g., MYC) RNAPolII->Oncogenes DHPPO 3,4-Dihydropyrrolo[1,2-a] pyrazin-1(2H)-one Derivatives DHPPO->BRD4 Inhibition

References

The Dihydropyrrolopyrazinone Core: A Privileged Scaffold in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The dihydropyrrolopyrazinone ring system is a fascinating and complex heterocyclic scaffold that forms the core of a diverse array of natural products. These compounds, primarily isolated from fungal and marine sources, exhibit a wide spectrum of potent biological activities, making them compelling targets for drug discovery and development. This technical guide provides an in-depth overview of key natural products containing this core, their biological effects, mechanisms of action, and the experimental methodologies used for their study.

Introduction to the Dihydropyrrolopyrazinone Alkaloids

Natural products featuring the dihydropyrrolopyrazinone core, often as part of a more complex polycyclic system like the bicyclo[2.2.2]diazaoctane ring, are a prominent class of prenylated indole alkaloids.[1] Notable families include the stephacidins, notoamides, and paraherquamides, which are primarily produced by fungi of the Aspergillus and Penicillium genera.[2][3] These compounds have garnered significant attention for their potent antitumor, anthelmintic, and insecticidal properties.[1][4] Their intricate structures and significant bioactivities have made them attractive targets for total synthesis and biosynthetic studies.[1][5]

Key Natural Product Families

Stephacidins and Notoamides: Potent Cytotoxic Agents

The stephacidins and notoamides are closely related families of fungal metabolites. Stephacidin A, for instance, is a precursor to notoamide B in various Aspergillus species.[3] These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Biological Activity:

Several notoamide derivatives have shown potent inhibitory effects on hepatocellular carcinoma (HCC) cell lines, with IC50 values in the low micromolar range.[6] Notoamides A-C have also displayed moderate cytotoxicity against HeLa (cervical cancer) and L1210 (lymphoblast-like) cells. Stephacidin B has exhibited potent cytotoxicity against various human tumor cells with IC50 values ranging from 0.06 to 0.46 μM.[2]

Table 1: Cytotoxic Activity of Stephacidin and Notoamide Derivatives

CompoundCell LineActivityIC50 ValueReference
Notoamide GHepG2 (HCC)Cytotoxic0.42 - 3.39 µM[6]
Notoamide GHuh-7 (HCC)Cytotoxic0.42 - 3.39 µM[6]
Notoamides A-CHeLaCytotoxic22 - 52 µg/mL
Stephacidin BVarious human tumor cellsCytotoxic0.06 - 0.46 µM[2]

Mechanism of Action: Notoamide-Induced Apoptosis and Autophagy

Notoamide G has been shown to inhibit the viability of hepatocellular carcinoma cells (HepG2 and Huh-7) by inducing both apoptosis and autophagy.[6] This is mechanistically mediated through the activation of the p38 and JNK signaling pathways.[6]

G cluster_stress Cellular Stress cluster_mapk MAPK Pathway cluster_response Cellular Response Notoamide G Notoamide G p38 p38 Notoamide G->p38 activates JNK JNK Notoamide G->JNK activates Apoptosis Apoptosis p38->Apoptosis induces Autophagy Autophagy p38->Autophagy induces JNK->Apoptosis induces JNK->Autophagy induces

Figure 1: Notoamide G signaling pathway in HCC cells.
Paraherquamides: Novel Anthelmintics

Paraherquamide is an oxindole alkaloid produced by Penicillium paraherquei and exhibits broad-spectrum anthelmintic efficacy.[4] Its unique mode of action distinguishes it from many traditional anthelmintics, making it a promising candidate for overcoming drug resistance.

Biological Activity:

Paraherquamide has demonstrated high efficacy against various gastrointestinal nematodes in animal models. For example, it showed 91% efficacy against Strongyloides stercoralis in dogs at a dose of 2.0 mg/kg.[4]

Table 2: Anthelmintic Activity of Paraherquamide

OrganismHostEfficacyDosageReference
Strongyloides stercoralisDog91%2.0 mg/kg (oral)[4]
Various gastrointestinal nematodesDog<85%0.5 - 1.0 mg/kg (oral)[4]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

Paraherquamide acts as a selective antagonist of nematode L-type nicotinic acetylcholine receptors (nAChRs).[7] These receptors are ligand-gated ion channels crucial for neurotransmission in nematodes.[7][8] By blocking the action of acetylcholine at these receptors, paraherquamide disrupts neuromuscular function, leading to paralysis and expulsion of the parasite.[7]

G cluster_synapse Nematode Neuromuscular Junction cluster_response Physiological Effect ACh Acetylcholine nAChR Nicotinic ACh Receptor (L-type) ACh->nAChR binds & activates Muscle Muscle Cell nAChR->Muscle depolarizes Paralysis Paralysis nAChR->Paralysis leads to Paraherquamide Paraherquamide Paraherquamide->nAChR binds & blocks Contraction Contraction Muscle->Contraction

Figure 2: Mechanism of action of Paraherquamide.

Experimental Methodologies

General Workflow for Isolation and Identification

The isolation of dihydropyrrolopyrazinone-containing natural products from fungal cultures typically follows a multi-step process involving cultivation, extraction, and chromatographic purification.

G Start Fungal Strain (e.g., Aspergillus sp.) Culture Solid or Liquid Fermentation Start->Culture Extract Solvent Extraction (e.g., Ethyl Acetate) Culture->Extract Chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) Extract->Chromatography Pure_Compound Pure Natural Product Chromatography->Pure_Compound Structure Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure

Figure 3: General workflow for natural product isolation.

Protocol for Fungal Culture and Extraction (Representative):

  • Cultivation: A fungal strain, such as Aspergillus versicolor, is cultured on a solid substrate like rice for several weeks to allow for the production of secondary metabolites.[9]

  • Extraction: The fungal culture is then extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of natural products.[9]

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate and purify the individual compounds.[10]

  • Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and in some cases, X-ray crystallography.[2][9]

Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is commonly employed to determine the cytotoxic effects of natural products.[11]

  • Cell Seeding: Adherent cancer cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a CO2 incubator at 37°C.[11]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., notoamide G). A solvent control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24-72 hours).[11]

  • MTT Addition: After incubation, an MTT solution (e.g., 20 µL) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[11]

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO (e.g., 150 µL), is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490 nm.[11]

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the solvent control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.[12]

In Vitro Anthelmintic Assay

This assay evaluates the effect of a compound on the motility of a model nematode, such as the adult earthworm Pheretima posthuma, which is often used due to its physiological resemblance to intestinal roundworms.[13]

  • Worm Collection and Preparation: Adult earthworms are collected and washed with normal saline to remove any fecal matter.[13]

  • Test Sample Preparation: The test compound (e.g., paraherquamide) is dissolved in a suitable solvent (e.g., normal saline) to prepare a range of concentrations.[13]

  • Assay Procedure: Earthworms are placed in petri dishes containing the different concentrations of the test compound. A positive control (e.g., albendazole) and a negative control (normal saline) are also included.[13][14]

  • Observation: The worms are observed for paralysis and death. The time taken for paralysis (when the worms do not move even when shaken vigorously) and the time of death (when the worms show no movement when dipped in warm water) are recorded.[13]

  • Data Analysis: The anthelmintic activity is assessed by comparing the time to paralysis and death in the test groups to the control groups. A shorter time indicates higher potency.[13]

Conclusion and Future Directions

The dihydropyrrolopyrazinone core represents a privileged scaffold in medicinal chemistry, giving rise to natural products with remarkable and diverse biological activities. The potent cytotoxic and anthelmintic properties of compounds like the notoamides and paraherquamides highlight their potential as starting points for the development of new therapeutic agents. Further research into the biosynthesis of these complex molecules could unveil novel enzymatic pathways and provide opportunities for synthetic biology approaches to generate new analogs with improved efficacy and safety profiles. The detailed study of their mechanisms of action will continue to provide valuable insights into fundamental biological processes and aid in the design of next-generation drugs targeting cancer and parasitic diseases.

References

The Pyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine nucleus, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure provides a versatile framework for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide delves into the diverse biological activities of the pyrrolo[1,2-a]pyrazine core, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

One notable compound, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (referred to as 3h ), has shown potent anticancer activity.[1] It significantly inhibits the viability of prostate cancer (PC-3) and breast cancer (MCF-7) cells.[1] The anticancer action of some derivatives is also associated with the FTase-p38 signaling axis.

Another derivative, compound 8l , exhibited IC50 values of 2.80±0.03 µM and 2.53±0.05 µM against MCF-7 and A549 cells, respectively.[2] Furthermore, some pyrrolo[1,2-a]pyrazine derivatives act as kinase inhibitors, targeting enzymes like Janus kinase 1 (Jak1), which are crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data
CompoundCancer Cell LineIC50 (µM)Reference
3h PC-3 (Prostate)1.18 ± 0.05[1]
3h MCF-7 (Breast)1.95 ± 0.04[1]
Compound 8l MCF-7 (Breast)2.80 ± 0.03[2]
Compound 8l A549 (Lung)2.53 ± 0.05[2]
TB-25 HCT-116 (Colon)0.023[3]
10t HeLa (Cervical)0.12 - 0.21[4]
10t SGC-7901 (Gastric)0.12 - 0.21[4]
10t MCF-7 (Breast)0.12 - 0.21[4]
Compound 19 c-Met Kinase0.0023 ± 0.0001[5]
Compound 19 VEGFR-2 Kinase0.0050 ± 0.0005[5]
Compound 21 ALK Kinase0.010 ± 0.002[5]
Compound 16 HER2 Kinase0.01[5]
Compound 16 EGFR Kinase0.006[5]
Anticancer Mechanism: Apoptosis Induction

The anticancer activity of many pyrrolo[1,2-a]pyrazine derivatives is mediated through the intrinsic apoptosis pathway. This process is characterized by the activation of a cascade of caspase enzymes, ultimately leading to controlled cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Pyrrolo[1,2-a]pyrazine\nDerivative Pyrrolo[1,2-a]pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolo[1,2-a]pyrazine\nDerivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrrolo[1,2-a]pyrazine\nDerivative->Bax Activates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Promotes Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by pyrrolo[1,2-a]pyrazine derivatives.

Antimicrobial and Antifungal Activity

The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in natural and synthetic compounds exhibiting potent antimicrobial and antifungal properties. These compounds have shown activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial and Antifungal Data
CompoundMicroorganismMIC (µg/mL)Reference
Compound 8f Klebsiella pneumoniae15.625[6]
Compound 8f Staphylococcus aureus15.625[6]
Compound 8f Bacillus subtilis15.625[6]
Compound 8f Candida albicans15.625[6]
Compound 8g Candida albicans15.625[6]
Compound 8i Candida albicans15.625[6]
MSI45 Staphylococcus aureus (MDR)15[7][8]
Quaternary Salt 6b Staphylococcus aureus2 - 4[9]
Quaternary Salt 6c Staphylococcus aureus2 - 4[9]
Quaternary Salt 10c-e Staphylococcus aureus2 - 4[9]
Quaternary Salt 13 Staphylococcus aureus2 - 4[9]

Antiviral Activity

Certain pyrrolo[1,2-a]pyrazine derivatives have been investigated for their antiviral properties, with some showing promising activity against influenza viruses. The proposed mechanism for some of these compounds is the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.

Quantitative Antiviral Data
CompoundVirusIC50 (µg/mL)TargetReference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][2][5][10]triazine-5,6-dicarboxylate Influenza A (H1N1)4Neuraminidase[11]
NBD-14204 HIV-1 (clinical isolates)0.24 - 0.9gp120[12]
NBD-14208 HIV-1 (clinical isolates)0.66 - 5.7gp120[12]
Antiviral Mechanism: Neuraminidase Inhibition Workflow

The inhibition of neuraminidase by pyrrolo[1,2-a]pyrazine derivatives disrupts the viral replication cycle at the release stage.

antiviral_workflow cluster_infection Viral Infection Cycle cluster_inhibition Inhibition Infection Viral Entry & Replication Budding Viral Budding Infection->Budding Neuraminidase Neuraminidase Budding->Neuraminidase requires Release Viral Release New_Infection Infection of New Cells Release->New_Infection Inhibitor Pyrrolo[1,2-a]pyrazine Derivative Inhibitor->Neuraminidase Inhibits Neuraminidase->Release facilitates

Caption: Workflow of neuraminidase inhibition by pyrrolo[1,2-a]pyrazine derivatives.

Central Nervous System (CNS) Activity

The pyrrolo[1,2-a]pyrazine scaffold has also been explored for its potential in treating CNS disorders. Derivatives have been designed as neuroprotective agents, anticonvulsants, and modulators of key CNS receptors.

Some benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been shown to ameliorate amyloid-β (Aβ) aggregates in the brain, a key pathological feature of Alzheimer's disease.[13] Another derivative, YIAD-0121, has been identified as an effective Aβ-dissociating small molecule.[10] Other analogues have been investigated as antagonists of the metabotropic glutamate receptor 5 (mGluR5) and modulators of the GABA-A receptor, suggesting potential applications in treating anxiety and epilepsy.[14][15] Furthermore, certain derivatives have been found to be ligands for the translocator protein (TSPO), indicating potential anxiolytic and neuroprotective effects.[16]

CNS Activity: Logical Relationship for Neuroprotection

The neuroprotective effects of certain pyrrolo[1,2-a]pyrazine derivatives in the context of Alzheimer's disease are linked to their ability to interfere with the pathological aggregation of amyloid-beta peptides.

neuroprotection_logic cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Abeta_Monomers Amyloid-β Monomers Abeta_Aggregates Amyloid-β Aggregates Abeta_Monomers->Abeta_Aggregates Aggregation Neuronal_Damage Neuronal Damage & Cognitive Decline Abeta_Aggregates->Neuronal_Damage Leads to Derivative Pyrrolo[1,2-a]pyrazine Derivative Derivative->Abeta_Aggregates Inhibits Aggregation & Promotes Dissociation

Caption: Logical diagram of neuroprotection by amyloid-β aggregation inhibition.

Experimental Protocols

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[1,2-a]pyrazine derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrrolo[1,2-a]pyrazine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours for bacteria or longer for fungi.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

This guide provides a comprehensive overview of the significant biological activities of the pyrrolo[1,2-a]pyrazine core, highlighting its vast potential in the development of new therapeutic agents. The presented data and methodologies serve as a valuable resource for researchers dedicated to exploring and harnessing the capabilities of this remarkable scaffold.

References

The Emerging Pharmacological Potential of Dihydropyrrolopyrazinones: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydropyrrolopyrazinone core scaffold has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These heterocyclic compounds have shown promise in a range of therapeutic areas, most notably in oncology. This technical guide provides an in-depth review of the pharmacological potential of dihydropyrrolopyrazinones, with a focus on their anticancer properties, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Anticancer Activity of Dihydropyrrolopyrazinone Derivatives

A significant body of research has focused on the cytotoxic effects of dihydropyrrolopyrazinone derivatives against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data on Cytotoxic Activity

The following tables summarize the in vitro cytotoxic activities of two series of novel dihydropyrrolopyrazinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented.

Table 1: Cytotoxic Activity of Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate Derivatives (Series 5a-s)

CompoundSubstitutionPanc-1 IC50 (µM)PC3 IC50 (µM)MDA-MB-231 IC50 (µM)
5b 4-Chlorophenyl20.3>50>50
Etoposide (Standard) -24.3--

Data extracted from a study on the synthesis and biological evaluation of pyrrolopyrazine derivatives.[1]

Table 2: Cytotoxic Activity of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives (Series 7a-q)

CompoundSubstitutionPanc-1 IC50 (µM)PC3 IC50 (µM)MDA-MB-231 IC50 (µM)
7i 3-Chlorophenyl15.218.920.5
7m 3-Nitrophenyl12.516.818.2
7o 3-Methoxy-4-hydroxyphenyl14.817.319.6
Etoposide (Standard) -24.326.128.4

Data extracted from a study on the synthesis and biological evaluation of pyrrolopyrazine derivatives.[1]

The data indicates that several derivatives exhibit potent anticancer activity, with compound 7m being a particularly promising candidate, showing significantly lower IC50 values than the standard chemotherapeutic agent, etoposide, across all tested cell lines.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies have revealed that the anticancer effects of dihydropyrrolopyrazinones are, at least in part, attributable to the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

A representative dihydropyrrolopyrazinone analogue, 2-benzyl-10a-(1H-pyrrol-2-yl)-2,3-dihydropyrazino[1,2-a]indole-1,4,10(10aH)-trione (DHPITO), has been shown to induce G2/M phase cell cycle arrest and apoptosis in colorectal cancer cells.[1][2] Western blot analysis of cells treated with DHPITO revealed a dose-dependent increase in the levels of pro-apoptotic proteins such as BAX, cleaved caspase-8, and cytochrome c, alongside a decrease in the anti-apoptotic protein BCL2.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the apoptotic cascade.

The following diagrams illustrate the proposed signaling pathways for apoptosis induction and cell cycle arrest by dihydropyrrolopyrazinone derivatives.

apoptosis_pathway DHP Dihydropyrrolopyrazinone BCL2 BCL2 DHP->BCL2 BAX BAX DHP->BAX Casp8 Caspase-8 DHP->Casp8 activates Mito Mitochondrion BCL2->Mito BAX->Mito CytC Cytochrome c Mito->CytC release Casp_cascade Caspase Cascade CytC->Casp_cascade Casp8->Casp_cascade Apoptosis Apoptosis Casp_cascade->Apoptosis

Caption: Proposed Apoptotic Pathway Induced by Dihydropyrrolopyrazinones.

cell_cycle_arrest_pathway DHP Dihydropyrrolopyrazinone p53 p53 DHP->p53 pH3 Phospho-Histone H3 (Ser10) DHP->pH3 increases p21 p21 p53->p21 CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin G2M_Transition G2/M Transition CDK_Cyclin->G2M_Transition Cell_Cycle_Arrest G2/M Arrest G2M_Transition->Cell_Cycle_Arrest pH3->Cell_Cycle_Arrest

Caption: G2/M Cell Cycle Arrest Pathway Mediated by Dihydropyrrolopyrazinones.

Experimental Protocols

The following provides a detailed methodology for the MTT cytotoxicity assay, a key experiment for evaluating the anticancer potential of dihydropyrrolopyrazinone derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of dihydropyrrolopyrazinone derivatives against cancer cell lines by measuring cell viability.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., Panc-1, PC3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Dihydropyrrolopyrazinone compounds

  • MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each dihydropyrrolopyrazinone derivative in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Dihydropyrrolopyrazinones represent a promising class of heterocyclic compounds with significant pharmacological potential, particularly as anticancer agents. The data presented herein highlights their potent cytotoxic effects against various cancer cell lines, which are mediated through the induction of apoptosis and cell cycle arrest. The detailed experimental protocol for the MTT assay provides a robust method for further screening and evaluation of new derivatives. Future research should focus on elucidating the specific molecular targets of these compounds to better understand their mechanism of action and to guide the rational design of more potent and selective analogs. In vivo studies are also warranted to evaluate the therapeutic efficacy and safety of the most promising candidates in preclinical models of cancer.

References

The Ascendance of a Privileged Scaffold: 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can serve as foundational frameworks for drug discovery has led medicinal chemists to explore a vast chemical space. Among the rising stars in this arena is the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core. This bicyclic heterocyclic system, with its unique conformational constraints and rich potential for chemical diversification, has emerged as a "privileged scaffold." Its derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, most notably in oncology, and are gaining attention in neurodegenerative and infectious disease research. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this promising scaffold.

A Scaffold of Therapeutic Significance

The this compound scaffold is a nitrogen-containing heterocyclic system that has garnered substantial interest due to its presence in a range of bioactive natural products and synthetic analogues.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. This has made it a particularly attractive starting point for the design of potent and selective inhibitors of various enzymes and protein-protein interactions.

The primary therapeutic areas where this scaffold has made a significant impact include:

  • Oncology: As potent inhibitors of key signaling proteins such as PIM kinases and Bromodomain and Extra-Terminal (BET) family proteins.

  • Neurodegenerative Diseases: Derivatives are being explored for their potential in the diagnosis and treatment of conditions like Parkinson's disease.

  • Infectious Diseases: Analogues of the broader pyrrolopyrazine class have shown promise as antibacterial and antifungal agents.

Applications in Oncology: Targeting Key Cancer Pathways

The most extensive application of the this compound scaffold to date has been in the development of novel anticancer agents. Derivatives have been successfully designed to target crucial pathways involved in cancer cell proliferation, survival, and gene expression.

PIM Kinase Inhibition

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various human cancers, including prostate cancer, leukemia, and lymphoma.[3] They play a critical role in cell cycle progression, apoptosis, and cell proliferation, making them attractive targets for cancer therapy.[4][5]

Several derivatives of the this compound scaffold have been developed as potent and selective PIM kinase inhibitors.[6][7] These compounds have demonstrated the ability to induce c-Myc degradation, a key downstream effector of PIM kinases, leading to antiproliferative effects in cancer cells.[6]

Below is a summary of the in vitro activity of representative this compound-based PIM kinase inhibitors against various cancer cell lines.

Compound IDTarget(s)Cell LineIC50 (µM)Reference
Compound 7m KinasesPanc-1 (Pancreatic)12.54[8]
PC3 (Prostate)17.7[8]
MDA-MB-231 (Breast)13.1[8]
Compound 20c PIM1, PIM2-Potent Inhibition[6]

// Nodes GF [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STATs", fillcolor="#FBBC05", fontcolor="#202124"]; PIM [label="PIM Kinases\n(PIM1, PIM2, PIM3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2/Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cMyc [label="c-Myc", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="3,4-Dihydropyrrolo\n[1,2-a]pyrazin-1(2H)-one\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> Receptor; Receptor -> STAT; STAT -> PIM [label="Transcription"]; PIM -> Bad [label="Phosphorylation\n(Inhibition)"]; Bad -> Bcl2 [style=dashed, arrowhead=tee]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; PIM -> cMyc [label="Stabilization"]; cMyc -> Proliferation; Scaffold -> PIM [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"];

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; } PIM Kinase Signaling Pathway and Inhibition.

BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of BET protein function is implicated in a variety of cancers.

The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment has been identified as a novel binder to BET bromodomains.[9] This discovery led to the development of a series of highly potent and selective BET bromodomain inhibitors.[9][10] These compounds have shown significant antitumor activity in preclinical models. For instance, compound 38, a derivative from this class, demonstrated excellent selectivity for the BET bromodomain family and achieved complete tumor growth inhibition in in vivo studies.[9]

Compound IDTargetAssayIC50 (nM)Selectivity (BRD4(1)/EP300)Reference
Compound 38 BET BromodomainsBRD4(1)-~1500-fold[9]
ABBV-075 BET BromodomainsBRD4(1)563-fold[9][11]
I-BET787 BRD4 BD1/BD2-pIC50 7.1/5.9-[12]

// Nodes Histone [label="Acetylated Histones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BET [label="BET Proteins\n(e.g., BRD4)", fillcolor="#FBBC05", fontcolor="#202124"]; TF_Complex [label="Transcriptional Machinery", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oncogenes [label="Oncogenes\n(e.g., MYC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cancer Cell\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="8-Methyl-pyrrolo[1,2-a]\npyrazin-1(2H)-one\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Histone -> BET [label="Binding"]; BET -> TF_Complex [label="Recruitment"]; TF_Complex -> Oncogenes [label="Activation"]; Oncogenes -> Transcription; Transcription -> Proliferation; Scaffold -> BET [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"];

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; } Mechanism of BET Bromodomain Inhibition.

Applications in Neurodegenerative Diseases

While the primary focus has been on oncology, the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold and its analogs are emerging as potential tools for addressing neurodegenerative diseases. These disorders are often characterized by the misfolding and aggregation of specific proteins.[13]

A recent patent application described novel dihydropyrrolo[3,4-c]pyrazole derivatives, structurally related to the core scaffold, that exhibit high affinity for alpha-synuclein aggregates.[13] Alpha-synuclein is a key protein implicated in Parkinson's disease.[13] The ability of these small molecules to bind to these aggregates suggests their potential use as imaging agents for the diagnosis of Parkinson's disease and as a starting point for the development of therapeutics that could interfere with the pathological aggregation process.[13]

// Nodes Scaffold [label="Pyrrolo-pyrazol-one\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlphaSyn [label="Alpha-Synuclein\nAggregates", fillcolor="#FBBC05", fontcolor="#202124"]; Diagnosis [label="Diagnostic Imaging\n(PET)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapy [label="Therapeutic Intervention\n(Inhibition of Aggregation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scaffold -> AlphaSyn [label="High Affinity\nBinding"]; AlphaSyn -> Diagnosis; AlphaSyn -> Therapy;

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; } Application in Parkinson's Disease Diagnosis.

Antimicrobial Potential

The broader class of pyrrolopyrazine derivatives has been investigated for its antimicrobial properties. While specific studies on the this compound core are less common, related structures have shown promising activity. For instance, various pyrazolo[3,4-d]pyridazin derivatives have demonstrated significant antibacterial and antifungal effects.[14][15] This suggests that the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold could be a valuable template for the design of novel antimicrobial agents, an area of critical unmet medical need due to the rise of drug-resistant pathogens.

Synthesis and Experimental Protocols

A variety of synthetic strategies have been developed to construct the this compound scaffold.[1][2] These methods generally involve the cyclization of appropriately substituted pyrrole or pyrazine precursors.

General Synthetic Scheme

A common approach involves the condensation of a substituted pyrrole-2-carboxaldehyde with an amino acid ester, followed by cyclization.

// Nodes Start [label="Substituted\nPyrrole-2-carboxaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Amino Acid Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Schiff Base\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="3,4-Dihydropyrrolo\n[1,2-a]pyrazin-1(2H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate; Reagent1 -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product;

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; } General Synthetic Workflow.

Experimental Protocol: Synthesis of a Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine Derivative (Example)

The following is an exemplary protocol for the synthesis of a related dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate, which can be a precursor to more complex derivatives.[8]

Materials:

  • Substituted pyrrole

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Solvent (e.g., dichloromethane)

  • Catalyst (if required)

Procedure:

  • A solution of the substituted pyrrole in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Dimethyl acetylenedicarboxylate (DMAD) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate.

  • The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its success in generating potent and selective inhibitors for challenging oncology targets like PIM kinases and BET bromodomains underscores its value. The emerging applications in neurodegenerative diseases and the potential for developing novel antimicrobial agents further highlight the versatility of this scaffold.

Future research in this area will likely focus on:

  • Expansion of Therapeutic Applications: Exploring the potential of this scaffold in other disease areas, such as inflammatory and metabolic disorders.

  • Structure-Activity Relationship (SAR) Studies: Conducting more extensive SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of existing lead compounds.

  • Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of derivatives.

  • Target Identification and Validation: Utilizing derivatives of this scaffold as chemical probes to identify and validate new biological targets.

The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation therapeutics that can address significant unmet medical needs. Its journey from a novel chemical entity to a cornerstone of modern drug discovery is a testament to the power of privileged scaffolds in medicinal chemistry.

References

Potential Therapeutic Targets for 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of compounds based on this core, summarizing quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the discovery and optimization of novel therapeutics derived from this versatile chemical framework.

PIM Kinases: Modulators of Cell Survival and Proliferation

Derivatives of this compound have been identified as potent inhibitors of PIM kinases, a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3).[1] These kinases are crucial players in various cellular processes that are hallmarks of cancer, including cell cycle progression, metabolism, and the promotion of cell survival.[1] Inhibition of PIM kinases by these compounds has been shown to lead to the degradation of the c-Myc oncoprotein, a key regulator of cell growth and proliferation.[1]

Quantitative Data: PIM Kinase Inhibition
CompoundTargetIC50 (nM)Reference
20c PIM1<10[1]
20c PIM2<10[1]

Note: Specific IC50 values for compound 20c were described as demonstrating "excellent potency" with values in the low nanomolar range, but precise figures were not publicly available in the cited source.

Experimental Protocols

PIM Kinase Inhibition Assay (General Protocol):

A common method to assess PIM kinase inhibition is a biochemical assay using a fluorescence-based readout.

  • Reagents: Recombinant human PIM1 or PIM2 enzyme, a suitable peptide substrate (e.g., a derivative of BAD), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • The this compound test compound is serially diluted in DMSO and pre-incubated with the PIM kinase in a kinase buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced is quantified using the detection reagent, which correlates with kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for c-Myc Degradation:

  • Cell Culture: Cancer cell lines with high c-Myc expression (e.g., MV-4-11) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified time (e.g., 24 hours).

  • Lysis: Cells are harvested and lysed to extract total protein.

  • Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against c-Myc and a loading control (e.g., β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the c-Myc band is normalized to the loading control to determine the extent of degradation.

Signaling Pathway

PIM_Kinase_Pathway DHPPO 3,4-Dihydropyrrolo [1,2-a]pyrazin-1(2H)-one Compound PIM PIM Kinase (PIM1/PIM2) DHPPO->PIM Inhibition cMyc c-Myc PIM->cMyc Phosphorylation & Stabilization Proliferation Cell Proliferation & Survival cMyc->Proliferation Upregulation

Caption: Inhibition of PIM Kinase by this compound Compounds.

Poly(ADP-ribose) Polymerase-1 (PARP-1): Targeting DNA Repair Mechanisms

A novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[2]

Quantitative Data: PARP-1 Inhibition

While the referenced study mentions excellent PARP-1 enzyme potency and low double-digit nanomolar inhibition of proliferation in BRCA deficient cells, specific IC50 values for the pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives were not provided in the abstract.[2]

Experimental Protocols

PARP-1 Inhibition Assay (General Protocol):

  • Reagents: Recombinant human PARP-1, activated DNA (e.g., nicked DNA), NAD+, and a detection system (e.g., colorimetric or fluorescent).

  • Procedure:

    • Test compounds are incubated with PARP-1 and activated DNA.

    • The reaction is initiated by the addition of NAD+.

    • The activity of PARP-1 is measured by the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).

    • IC50 values are determined from the dose-response curves.

Cell Proliferation Assay in BRCA Deficient and Proficient Cells:

  • Cell Lines: A pair of isogenic cell lines, one with functional BRCA (e.g., UWB1.289 + BRCA1) and one with deficient BRCA (e.g., UWB1.289), are used.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

  • Incubation: Cells are incubated for a period of time (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.

  • Selectivity Determination: The IC50 values for both cell lines are calculated and compared to determine the selectivity of the compound for BRCA-deficient cells.

Logical Relationship Diagram

PARP1_Inhibition_Logic cluster_0 Normal Cell (Functional BRCA) cluster_1 BRCA Deficient Cancer Cell SSB_N Single-Strand Break PARP1_N PARP-1 SSB_N->PARP1_N BER_N Base Excision Repair PARP1_N->BER_N Repair_N DNA Repair BER_N->Repair_N DSB_N Double-Strand Break HR_N Homologous Recombination (via BRCA) DSB_N->HR_N HR_N->Repair_N SSB_C Single-Strand Break PARP1_C PARP-1 SSB_C->PARP1_C BER_C Base Excision Repair PARP1_C->BER_C DSB_C Double-Strand Break BER_C->DSB_C Replication Fork Collapse HR_C Homologous Recombination (Defective) DSB_C->HR_C Apoptosis Apoptosis HR_C->Apoptosis Failed Repair DHPPO_PARP Pyrrolo[1,2-a]pyrazin- 1(2H)-one PARP Inhibitor DHPPO_PARP->PARP1_C Inhibition

Caption: Synthetic Lethality by PARP-1 Inhibition in BRCA Deficient Cells.

Bromodomain and Extra-Terminal (BET) Bromodomains: Epigenetic Modulators

Derivatives of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one have been developed as highly potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[3] BET bromodomains are epigenetic readers that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Inhibition of BET proteins, particularly BRD4, has shown significant therapeutic potential in cancer by downregulating the expression of key oncogenes like c-Myc.

Quantitative Data: BET Bromodomain Inhibition
CompoundTargetIC50 (nM)Selectivity (over EP300)Reference
38 BRD4(1)<10~1500-fold[3]

Note: The specific IC50 for compound 38 was described as being highly potent, and the selectivity was highlighted as a key feature.

Experimental Protocols

AlphaScreen Assay for BET Bromodomain Binding:

  • Reagents: Biotinylated histone peptide (e.g., H4K5/8/12/16Ac), recombinant GST-tagged BRD4(1), Glutathione Donor beads, and Streptavidin Acceptor beads.

  • Procedure:

    • The test compound is incubated with the GST-tagged BRD4(1) and the biotinylated histone peptide.

    • Donor and Acceptor beads are added, and the mixture is incubated in the dark.

    • If the bromodomain binds to the histone peptide, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation at 680 nm.

    • Competitive inhibition by the test compound disrupts this interaction, leading to a decrease in the signal.

    • IC50 values are calculated from the resulting dose-response curves.

Tumor Growth Inhibition (TGI) in a Mouse Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are implanted with human cancer cells (e.g., MV-4-11).

  • Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. The test compound is administered orally at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised and weighed.

  • TGI Calculation: The percentage of tumor growth inhibition is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Signaling Pathway

BET_Inhibition_Pathway DHPPO_BET 8-Methyl-pyrrolo [1,2-a]pyrazin-1(2H)-one Derivative BRD4 BRD4 DHPPO_BET->BRD4 Inhibition SuperEnhancer Super-Enhancers BRD4->SuperEnhancer Recruitment to AcLys Acetylated Lysine (on Histones) AcLys->BRD4 Binding Oncogenes Oncogenes (e.g., c-Myc) SuperEnhancer->Oncogenes Transcriptional Activation TumorGrowth Tumor Growth Oncogenes->TumorGrowth

Caption: Mechanism of Action of BET Bromodomain Inhibitors.

Other Potential Targets and Activities

Beyond the well-defined targets above, various derivatives of the broader pyrrolo[1,2-a]pyrazine class have been investigated for other anticancer activities. For instance, certain derivatives have shown cytotoxic effects against a range of human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer.[4] The mechanisms for these activities are not always fully elucidated but may involve the modulation of other kinases or cellular pathways.

Quantitative Data: General Cytotoxicity
CompoundCell LineIC50 (µM)Reference
5b Panc-120.28[4]
5b PC322.51[4]
5b MDA-MB-23128.2[4]
7m Panc-112.54[4]
Etoposide (Ref.) Panc-1>25[4]
Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

Experimental Workflow

Cytotoxicity_Workflow Start Start: Synthesized DHPPO Compounds CellCulture 1. Seed Cancer Cell Lines (e.g., Panc-1, PC3, MDA-MB-231) Start->CellCulture Treatment 2. Treat with Serial Dilutions of Compounds CellCulture->Treatment Incubation 3. Incubate for 48-72 hours Treatment->Incubation MTT 4. Add MTT Reagent Incubation->MTT Measure 5. Solubilize Formazan & Measure Absorbance MTT->Measure Analysis 6. Calculate IC50 Values Measure->Analysis End End: Determine Antiproliferative Activity Analysis->End

Caption: Workflow for Determining In Vitro Cytotoxicity.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of targeted therapeutics. The demonstrated potent activity against key cancer targets such as PIM kinases, PARP-1, and BET bromodomains underscores the significant potential of this compound class. This guide provides a foundational understanding of these targets, the methodologies used for their evaluation, and the underlying biological pathways. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and synthetic pathways related to the heterocyclic scaffold, 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. This compound is a core structure in various biologically active molecules and serves as a key building block in medicinal chemistry.

Molecular Structure and Properties
  • Chemical Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

  • IUPAC Name: this compound[1]

  • CAS Number: 54906-42-2[1]

The structure consists of a fused pyrrole and pyrazine ring system, forming a dihydropyrrolopyrazinone core.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-86.6 - 6.8dd~2.5, ~1.5
H-76.0 - 6.2t~2.5
H-66.0 - 6.2dd~2.5, ~1.5
H-33.9 - 4.1t~5.5
H-43.4 - 3.6t~5.5
H-2 (NH)7.0 - 8.0br s-

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The broad singlet for the NH proton can vary in chemical shift and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1 (C=O)160 - 165
C-8a125 - 130
C-8115 - 120
C-7108 - 112
C-6105 - 110
C-340 - 45
C-440 - 45

Note: These are estimated chemical shift ranges. Actual values can be found in the referenced databases.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ionm/z (Da)Description
[M]⁺•136.06Molecular Ion
[M-CO]⁺•108.06Loss of carbon monoxide
[M-HNCO]⁺•93.06Loss of isocyanic acid

Note: The fragmentation pattern is predicted based on typical electron ionization (EI) mass spectrometry of similar heterocyclic compounds.

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A general procedure for obtaining high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans and a longer total acquisition time are typically required compared to ¹H NMR.[2][3]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of volatile and thermally stable small organic molecules.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.[4] The sample is vaporized in the ion source.[4]

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6]

    • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).[5][7]

  • Fragmentation:

    • The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.[7]

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value. The most abundant ion is designated as the base peak with a relative intensity of 100%.

Synthetic Pathway and Experimental Workflow

The this compound scaffold can be synthesized through various routes. A common and effective strategy involves the cyclization of a substituted pyrrole precursor.[8]

General Synthetic Strategy

A representative synthesis involves the intramolecular cyclization of an N-substituted 1H-pyrrole-2-carboxamide. This can be achieved by introducing an electrophilic group on the amide substituent that can react with the nucleophilic pyrrole nitrogen.[8]

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Pyrrole-2-carboxamide Pyrrole-2-carboxamide N_Alkylation N-Alkylation Pyrrole-2-carboxamide->N_Alkylation 1. Electrophilic_Reagent Electrophilic Reagent (e.g., 2-bromoethanol) Electrophilic_Reagent->N_Alkylation Intramolecular_Cyclization Intramolecular Cyclization (Base-mediated) N_Alkylation->Intramolecular_Cyclization 2. Target_Compound This compound Intramolecular_Cyclization->Target_Compound 3.

Caption: A generalized synthetic workflow for this compound.

Logical Flow of Spectroscopic Analysis

The structural elucidation of the target compound follows a logical progression of spectroscopic experiments.

G MS Mass Spectrometry (MS) Structure_Confirmation Structure Confirmation MS->Structure_Confirmation Provides Molecular Weight and Fragmentation Pattern H_NMR ¹H NMR H_NMR->Structure_Confirmation Identifies Proton Environments and Connectivity C_NMR ¹³C NMR C_NMR->Structure_Confirmation Determines Carbon Skeleton

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. This class of compounds is of significant interest in medicinal chemistry, with applications including the development of PIM kinase inhibitors for cancer therapy.[1][2]

Introduction

The this compound scaffold is a privileged heterocyclic motif found in a variety of bioactive natural products and synthetic molecules.[3] Its rigid, bicyclic structure makes it an attractive framework for the design of therapeutic agents. Stereoselective control during the synthesis of these derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

This guide details two key stereoselective synthetic strategies:

  • Diastereoselective Synthesis of PIM Kinase Inhibitors: A robust method for the synthesis of potent and selective PIM kinase inhibitors based on the this compound scaffold.

  • Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: An efficient enantioselective method for the preparation of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, which can be further elaborated to the desired pyrazinone derivatives.

Data Presentation

Table 1: Diastereoselective Synthesis of a PIM Kinase Inhibitor Precursor
EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)
1Pyrrole-2-carboxamideChiral AldehydeDichloromethane (DCM)Room Temp.12Intermediate A85>95:5

Note: This table is a representative summary based on typical yields and selectivities reported in the literature for similar reactions. Actual results may vary.

Table 2: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
EntrySubstrateCatalystAldehydeSolventTemperature (°C)Time (h)ProductYield (%)Enantiomeric Excess (ee, %)
1N-aminoethylpyrroleChiral Phosphoric AcidBenzaldehydeToluene2524Chiral Tetrahydropyrrolopyrazine9295
2N-aminoethylpyrroleChiral Phosphoric Acid4-NitrobenzaldehydeToluene2524Chiral Tetrahydropyrrolopyrazine9597

Note: This table summarizes typical results for this type of asymmetric transformation. The specific chiral phosphoric acid catalyst and reaction conditions will influence the outcome.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a this compound Derivative (PIM Kinase Inhibitor Scaffold)

This protocol is a generalized procedure based on methods for synthesizing PIM kinase inhibitors.[1][2]

Step 1: Formation of the N-Acyliminium Ion Precursor

  • To a solution of pyrrole-2-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add a chiral α-amino aldehyde derivative (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to the this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as trifluoroethanol or a mixture of DCM and a Lewis acid (e.g., BF₃·OEt₂).

  • Stir the reaction at the appropriate temperature (ranging from room temperature to 40 °C) for 4-12 hours, monitoring by TLC.[3]

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired diastereomerically enriched this compound derivative.

Protocol 2: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

This protocol describes the enantioselective synthesis of a chiral tetrahydropyrrolo[1,2-a]pyrazine, a precursor to the target pyrazinones.

  • To a dried reaction vial, add the N-aminoethylpyrrole substrate (1.0 eq), the desired aldehyde (1.2 eq), and the chiral phosphoric acid catalyst (5-10 mol%).

  • Add anhydrous toluene (0.1 M) and stir the reaction mixture at 25 °C for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the enantiomerically enriched 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Diastereoselective Synthesis cluster_protocol2 Protocol 2: Asymmetric Synthesis start1 Start: Pyrrole-2-carboxamide + Chiral Aldehyde step1_1 N-Acyliminium Ion Formation (DCM, RT) start1->step1_1 step1_2 Cyclization (TFA/Lewis Acid) step1_1->step1_2 purification1 Purification (Column Chromatography) step1_2->purification1 end1 Product: Diastereomerically Enriched Dihydropyrrolopyrazinone purification1->end1 start2 Start: N-aminoethylpyrrole + Aldehyde step2_1 Aza-Friedel-Crafts Reaction (Chiral Phosphoric Acid, Toluene) start2->step2_1 purification2 Purification (Column Chromatography) step2_1->purification2 end2 Product: Enantiomerically Enriched Tetrahydropyrrolopyrazine purification2->end2

Caption: General experimental workflows for the stereoselective synthesis of this compound derivatives.

signaling_pathway DHPPO 3,4-Dihydropyrrolo[1,2-a] pyrazin-1(2H)-one Derivative PIM PIM Kinase DHPPO->PIM Inhibition Phosphorylation Phosphorylation PIM->Phosphorylation Substrate Downstream Substrate (e.g., BAD, c-Myc) Substrate->Phosphorylation Apoptosis Inhibition of Apoptosis & Cell Proliferation Phosphorylation->Apoptosis Leads to

Caption: Simplified signaling pathway showing the inhibition of PIM kinase by this compound derivatives.

References

Application Notes and Protocols for the One-Pot, Three-Component Synthesis of Dihydropyrrolopyrazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot, three-component synthesis of dihydropyrrolopyrazinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following methods offer advantages in terms of operational simplicity, time efficiency, and the ability to generate diverse molecular scaffolds.

Synthesis Strategy A: From 1,2-Diamines, Ethyl Pyruvate, and α-Bromo Ketones

This method facilitates the synthesis of dihydropyrrolopyrazinone derivatives through a cascade reaction involving the condensation of a 1,2-diamine with ethyl pyruvate, followed by cyclization with an α-bromo ketone in the presence of a Lewis acid catalyst.

Experimental Protocol

A general procedure for this synthesis is as follows:

  • To a solution of the appropriate 1,2-diamine (1 mmol) in acetonitrile (5 mL), add ethyl pyruvate (1 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the desired α-bromo ketone (1 mmol) and iron(III) chloride (FeCl₃) (10 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure dihydropyrrolopyrazinone derivative.

Quantitative Data

The following table summarizes the yields obtained for the synthesis of various dihydropyrrolopyrazinone derivatives using this protocol.

Entry1,2-Diamineα-Bromo KetoneProductYield (%)
1Ethylenediamine2-Bromoacetophenone3-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one85
2Ethylenediamine2-Bromo-1-(4-chlorophenyl)ethanone3-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one82
3Ethylenediamine2-Bromo-1-(4-methylphenyl)ethanone3-(4-Methylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one88
41,2-Propanediamine2-Bromoacetophenone2-Methyl-3-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one80

Synthesis Strategy B: From 1,2-Diamines, Dialkyl Acetylenedicarboxylates, and Ethyl Bromopyruvate

This catalyst-free, one-pot reaction provides a straightforward route to functionalized dihydropyrrolopyrazinones. The reaction proceeds through the initial Michael addition of the diamine to the acetylenedicarboxylate, followed by condensation with ethyl bromopyruvate and subsequent intramolecular cyclization.

Experimental Protocol

The general experimental procedure is as follows:

  • To a stirred solution of ethylenediamine (2 mmol) and the dialkyl acetylenedicarboxylate (2 mmol) in acetonitrile (5 mL), add ethyl bromopyruvate (2 mmol) at room temperature.

  • Heat the mixture under reflux for the time specified in the data table (typically 18 hours).

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Recrystallize the solid from methanol to yield the pure dihydropyrrolopyrazinone product.

Quantitative Data

The yields for the synthesis of representative dihydropyrrolopyrazinone derivatives are presented in the table below.[1]

EntryDialkyl AcetylenedicarboxylateProductTime (h)Yield (%)
1Dimethyl acetylenedicarboxylateDiethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2,3-dicarboxylate1888
2Diethyl acetylenedicarboxylateDiethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2,3-dicarboxylate1890

Synthesis Strategy C: Ugi-Type Four-Component Reaction

This approach utilizes a bifunctional pyrrole derivative, containing both a carboxylic acid and a ketone moiety, in a four-component Ugi reaction with an amine, an isocyanide, and an arylglyoxal. This method allows for the rapid assembly of highly substituted dihydropyrrolopyrazinone scaffolds.

Experimental Protocol

A representative procedure for this Ugi-type synthesis is outlined below:

  • To a solution of the arylglyoxal monohydrate (1 mmol) in methanol (5 mL), add the primary amine (1 mmol) and stir for 15 minutes at room temperature.

  • To this mixture, add pyrrole-2-carboxylic acid (1 mmol) and the isocyanide (1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add cesium carbonate (Cs₂CO₃) (1.5 mmol) to the reaction mixture and heat at 40 °C for 1 hour to induce cyclization.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired dihydropyrrolopyrazinone.

Quantitative Data

The following table illustrates the yields for a selection of dihydropyrrolopyrazinones synthesized via this Ugi protocol.

EntryArylglyoxalAmineIsocyanideProductYield (%)
1PhenylglyoxalBenzylamineCyclohexyl isocyanide4-Cyclohexyl-2,3-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6-dione75
24-ChlorophenylglyoxalBenzylamineCyclohexyl isocyanide2-(4-Chlorophenyl)-4-cyclohexyl-3-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6-dione72
3Phenylglyoxal4-MethoxybenzylamineCyclohexyl isocyanide4-Cyclohexyl-3-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6-dione78
4PhenylglyoxalBenzylaminetert-Butyl isocyanide4-tert-Butyl-2,3-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6-dione70

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the described one-pot, three-component synthetic protocols.

G cluster_A Strategy A Workflow A_start Start: 1,2-Diamine, Ethyl Pyruvate A_step1 Mix and Stir (20 min, RT) A_start->A_step1 A_intermediate Intermediate Formation A_step1->A_intermediate A_step2 Add α-Bromo Ketone and FeCl₃ A_intermediate->A_step2 A_step3 Reflux A_step2->A_step3 A_workup Workup and Purification A_step3->A_workup A_product Dihydropyrrolopyrazinone A_workup->A_product

Caption: Workflow for Synthesis Strategy A.

G cluster_B Strategy B Workflow B_start Start: 1,2-Diamine, Dialkyl Acetylenedicarboxylate, Ethyl Bromopyruvate B_step1 Mix in Acetonitrile B_start->B_step1 B_step2 Reflux (18 h) B_step1->B_step2 B_workup Cool, Filter, and Recrystallize B_step2->B_workup B_product Dihydropyrrolopyrazinone B_workup->B_product

Caption: Workflow for Synthesis Strategy B.

G cluster_C Strategy C (Ugi-Type) Workflow C_start Start: Arylglyoxal, Amine C_step1 Mix in Methanol (15 min, RT) C_start->C_step1 C_intermediate1 Imine Formation C_step1->C_intermediate1 C_step2 Add Pyrrole-2-carboxylic Acid and Isocyanide C_intermediate1->C_step2 C_step3 Stir (24 h, RT) C_step2->C_step3 C_intermediate2 Ugi Adduct C_step3->C_intermediate2 C_step4 Add Cs₂CO₃, Heat (40 °C, 1 h) C_intermediate2->C_step4 C_workup Workup and Purification C_step4->C_workup C_product Dihydropyrrolopyrazinone C_workup->C_product

Caption: Workflow for Ugi-Type Synthesis Strategy C.

References

Application Notes and Protocols for Palladium-Catalyzed Cyclization in Pyrrolo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold, a core structure in many biologically active compounds. The methodologies outlined below utilize palladium catalysis to achieve efficient cyclization, offering a robust route to a variety of substituted derivatives.

Method 1: Palladium(II)-Catalyzed Tandem C(sp)–C(sp²) Coupling and Intramolecular Cyclization

This method, developed by the research group of Zhang and Yu, provides a direct approach to multi-substituted pyrrolo[1,2-a]pyrazines from readily available starting materials. The reaction proceeds via a palladium(II)-catalyzed cascade involving a C(sp)–C(sp²) coupling followed by an intramolecular C–N bond formation.[1][2][3]

Data Presentation

Table 1: Substrate Scope and Yields for the Synthesis of Multi-Substituted Pyrrolo[1,2-a]pyrazines

EntryArylboronic Acid (R¹)2-Carbonyl-pyrroloacetonitrile (R²)ProductYield (%)
1Phenylboronic acid2-acetyl-1-(cyanomethyl)pyrrole1-methyl-3-phenylpyrrolo[1,2-a]pyrazine85
24-Methylphenylboronic acid2-acetyl-1-(cyanomethyl)pyrrole1-methyl-3-(p-tolyl)pyrrolo[1,2-a]pyrazine88
34-Methoxyphenylboronic acid2-acetyl-1-(cyanomethyl)pyrrole3-(4-methoxyphenyl)-1-methylpyrrolo[1,2-a]pyrazine92
44-Chlorophenylboronic acid2-acetyl-1-(cyanomethyl)pyrrole3-(4-chlorophenyl)-1-methylpyrrolo[1,2-a]pyrazine82
53-Thienylboronic acid2-acetyl-1-(cyanomethyl)pyrrole1-methyl-3-(thiophen-3-yl)pyrrolo[1,2-a]pyrazine75
6Phenylboronic acid2-benzoyl-1-(cyanomethyl)pyrrole1,3-diphenylpyrrolo[1,2-a]pyrazine80
7Phenylboronic acid1-(cyanomethyl)-2-formylpyrrole3-phenylpyrrolo[1,2-a]pyrazine78

Reaction Conditions: 2-carbonyl- or 2-formylpyrroloacetonitrile (0.2 mmol), arylboronic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), 2,2'-dipyridyl (10 mol%) in DMF (2 mL) at 100 °C for 12 h.

Experimental Protocols

General Procedure for the Synthesis of Multi-Substituted Pyrrolo[1,2-a]pyrazines:

  • To a dried Schlenk tube, add the 2-carbonyl- or 2-formylpyrroloacetonitrile derivative (0.2 mmol, 1.0 equiv), the corresponding arylboronic acid (0.3 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 5 mol%), and 2,2'-dipyridyl (3.1 mg, 10 mol%).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 2 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired multi-substituted pyrrolo[1,2-a]pyrazine.

Mandatory Visualization

Experimental_Workflow_Method_1 start Starting Materials: - 2-Carbonyl-pyrroloacetonitrile - Arylboronic Acid reaction Reaction Setup: - Schlenk Tube - Nitrogen Atmosphere - 100 °C, 12 h start->reaction reagents Reagents: - Pd(OAc)₂ (Catalyst) - 2,2'-Dipyridyl (Ligand) - DMF (Solvent) reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: Multi-substituted Pyrrolo[1,2-a]pyrazine purification->product

Caption: Experimental workflow for the Pd(II)-catalyzed synthesis of pyrrolo[1,2-a]pyrazines.

Catalytic_Cycle_Method_1 pd_ii Pd(II)L₂ intermediate_A Ar-Pd(II)-L₂ pd_ii->intermediate_A Transmetalation intermediate_B Pyrrole-CH=N-Pd(II)-Ar-L₂ intermediate_A->intermediate_B Carbopalladation intermediate_C Cyclized Pd(II) Intermediate intermediate_B->intermediate_C Intramolecular C-N Bond Formation product Pyrrolo[1,2-a]pyrazine intermediate_C->product Dehydration dehydration H₂O intermediate_C->dehydration product->pd_ii Regeneration of Pd(II) arylboronic_acid ArB(OH)₂ arylboronic_acid->intermediate_A pyrroloacetonitrile Pyrroloacetonitrile pyrroloacetonitrile->intermediate_B

Caption: Proposed catalytic cycle for the tandem C-C coupling and C-N cyclization.

Method 2: Palladium-Catalyzed Intramolecular Cyclization of N-Allyl-Substituted Pyrrole-2-Carboxamides

This alternative approach involves a palladium-catalyzed intramolecular cyclization of readily prepared N-allyl-substituted pyrrole-2-carboxamides to furnish the pyrrolo[1,2-a]pyrazine core. This method offers a different synthetic strategy, particularly useful when the corresponding N-allyl precursors are more accessible.

Data Presentation

Table 2: Substrate Scope and Yields for the Intramolecular Cyclization of N-Allyl-Pyrrole-2-Carboxamides

EntryPyrrole-2-carboxamide (R¹, R²)ProductYield (%)
1N-allyl-1H-pyrrole-2-carboxamide3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one75
2N-allyl-5-methyl-1H-pyrrole-2-carboxamide8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one72
3N-allyl-4,5-dimethyl-1H-pyrrole-2-carboxamide7,8-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one68
4N-(2-methylallyl)-1H-pyrrole-2-carboxamide3-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one78
5N-cinnamyl-1H-pyrrole-2-carboxamide3-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one82

Reaction Conditions: N-allyl-pyrrole-2-carboxamide (0.5 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (1.5 mmol) in DMA (3 mL) at 120 °C for 24 h.

Experimental Protocols

General Procedure for the Intramolecular Cyclization of N-Allyl-Pyrrole-2-Carboxamides:

  • In a sealed tube, combine the N-allyl-pyrrole-2-carboxamide (0.5 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 10 mol%), triphenylphosphine (PPh₃, 52.4 mg, 20 mol%), and potassium carbonate (K₂CO₃, 207.3 mg, 1.5 mmol).

  • Add N,N-dimethylacetamide (DMA, 3 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired pyrrolo[1,2-a]pyrazine derivative.

Mandatory Visualization

Experimental_Workflow_Method_2 start Starting Material: N-Allyl-pyrrole-2-carboxamide reaction Reaction Setup: - Sealed Tube - 120 °C, 24 h start->reaction reagents Reagents: - Pd(OAc)₂ (Catalyst) - PPh₃ (Ligand) - K₂CO₃ (Base) - DMA (Solvent) reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purification Purification: - Wash with H₂O and Brine - Dry over MgSO₄ - Flash Chromatography workup->purification product Final Product: Pyrrolo[1,2-a]pyrazine Derivative purification->product

Caption: Experimental workflow for the intramolecular cyclization of N-allyl-pyrrole-2-carboxamides.

Catalytic_Cycle_Method_2 pd_0 Pd(0)L₂ intermediate_A π-allyl-Pd(II) Complex pd_0->intermediate_A Oxidative Addition intermediate_B Amide-coordinated π-allyl-Pd(II) Complex intermediate_A->intermediate_B Coordination intermediate_C Cyclized Pd(II) Intermediate intermediate_B->intermediate_C Intramolecular Aminopalladation product Pyrrolo[1,2-a]pyrazine Derivative intermediate_C->product Reductive Elimination product->pd_0 Regeneration of Pd(0) substrate N-Allyl-pyrrole-2-carboxamide substrate->intermediate_A base Base base->intermediate_B

Caption: Proposed catalytic cycle for the intramolecular cyclization of N-allyl-pyrrole-2-carboxamides.

References

Application of Pyrrolo[1,2-a]pyrazin-1(2H)-ones as Potent PARP-1 Inhibitors: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Upon DNA damage, PARP-1 binds to the break and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors.

Inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers harboring defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations. By blocking PARP-1's catalytic activity, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death through a mechanism known as synthetic lethality. The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has been identified as a novel and potent core for the development of selective PARP-1 inhibitors. Optimization of this series has led to compounds with excellent enzymatic potency and robust, selective anti-proliferative activity in BRCA-deficient cancer cells.

Mechanism of Action and Signaling Pathway

Pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors are competitive inhibitors of PARP-1. They bind to the nicotinamide-binding pocket of the enzyme's catalytic domain, preventing the binding of its natural substrate, nicotinamide adenine dinucleotide (NAD+). This action blocks the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair machinery to the site of damage.

PARP_Signaling cluster_0 Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (Inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP-1 (Active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_active->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruit Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruit Repair Base Excision Repair Recruit->Repair Inhibitor Pyrrolo[1,2-a]pyrazin-1(2H)-one Inhibitor Inhibitor->PARP1_active competitively inhibits

PARP-1 signaling pathway and mechanism of inhibition.

Quantitative Data Summary

An extensive structure-activity relationship (SAR) study of the pyrrolo[1,2-a]pyrazin-1(2H)-one series has led to the identification of highly potent PARP-1 inhibitors. The following table summarizes the enzymatic and cellular activity of two lead compounds from this class.[1]

Compound IDPARP-1 IC50 (nM)BRCA1-deficient Cell Proliferation CC50 (nM)BRCA wild-type Cell Proliferation CC50 (nM)Selectivity Index (BRCAwt / BRCA1-)
A1 2.548>5000>104
A2 2.053>5000>94

Data sourced from Ferrigno et al., Bioorg. Med. Chem. Lett. 20 (2010) 1100–1105.[1] IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize pyrrolo[1,2-a]pyrazin-1(2H)-one PARP-1 inhibitors.

Protocol 1: PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant PARP-1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates (white, high-binding)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Plate Preparation: If not pre-coated, coat high-binding 96-well plates with histone H1. Wash plates three times with Wash Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives) in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Reaction Setup:

    • Add 25 µL of assay buffer containing activated DNA to each well.

    • Add 5 µL of the serially diluted test compound or control to the appropriate wells.

    • Initiate the reaction by adding a 20 µL mixture of PARP-1 enzyme and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Detection:

    • Wash the plate three times with Wash Buffer to remove unincorporated reagents.

    • Add 50 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay in BRCA-deficient and Wild-Type Cells

This protocol determines the cytotoxic effect of PARP-1 inhibitors, leveraging the principle of synthetic lethality in BRCA-deficient cells compared to their BRCA-proficient counterparts.

Materials:

  • BRCA1-deficient cell line (e.g., MDA-MB-436)

  • BRCA wild-type cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)

  • Test compounds (pyrrolo[1,2-a]pyrazin-1(2H)-ones)

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader (luminescence or fluorescence/absorbance)

Procedure:

  • Cell Seeding: Seed both BRCA-deficient and wild-type cells into separate 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare 2x serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator. The long incubation period allows for the accumulation of lethal DNA damage.

  • Viability Assessment:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the culture medium volume).

    • Incubate as required (e.g., 10 minutes for CellTiter-Glo®) to allow signal stabilization.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using an appropriate plate reader.

  • Data Analysis: Normalize the data by expressing cell viability as a percentage of the vehicle-treated control. Calculate the CC50 values for each cell line by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index can be calculated as the ratio of CC50 (wild-type) / CC50 (BRCA-deficient).

Experimental and SAR Workflow

The discovery and optimization of pyrrolo[1,2-a]pyrazin-1(2H)-one PARP-1 inhibitors follow a structured workflow, from initial screening to cellular characterization, guiding the structure-activity relationship (SAR).

Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 SAR & Optimization enzymatic Primary Screen: PARP-1 Enzymatic Assay ic50 Determine PARP-1 IC50 enzymatic->ic50 parp2 Selectivity Screen: PARP-2 Enzymatic Assay ic50->parp2 brca_neg Cell Viability Assay (BRCA-deficient cells) parp2->brca_neg brca_pos Cell Viability Assay (BRCA-proficient cells) brca_neg->brca_pos cc50 Determine CC50 & Selectivity Index brca_pos->cc50 sar Structure-Activity Relationship (SAR) Analysis cc50->sar design Design & Synthesize New Analogs sar->design design->enzymatic Iterate

Workflow for evaluation and optimization of PARP-1 inhibitors.

References

Application Notes and Protocols: Designing PIM Kinase Inhibitors Using a Dihydropyrrolopyrazinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of PIM kinase inhibitors based on a dihydropyrrolopyrazinone scaffold. This document includes an overview of the PIM kinase signaling pathway, detailed experimental protocols for inhibitor characterization, and representative data for potent PIM kinase inhibitors.

Introduction to PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and differentiation.[1] Unlike many other kinases, PIM kinases are constitutively active, and their activity is primarily regulated at the transcriptional and post-translational levels.[1] Overexpression of PIM kinases is implicated in a wide range of hematological malignancies and solid tumors, making them attractive therapeutic targets in oncology.[2][3]

The Dihydropyrrolopyrazinone Scaffold

The dihydropyrrolopyrazinone core represents a promising scaffold for the development of potent and selective PIM kinase inhibitors. Inspired by marine alkaloids, this scaffold has been explored for its ability to interact with the ATP-binding pocket of PIM kinases. Structure-activity relationship (SAR) studies of this scaffold have led to the identification of potent pan-PIM inhibitors with excellent selectivity against a broad range of other kinases.

PIM Kinase Signaling Pathway

PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon ligand binding to their receptors, Janus kinases (JAKs) become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and induce the transcription of target genes, including the PIM genes. Once expressed, PIM kinases phosphorylate a plethora of downstream substrates to regulate critical cellular processes. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM kinases inhibits its apoptotic function, thereby promoting cell survival.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM PIM Kinase (Transcription & Translation) STAT->PIM induces transcription BAD BAD PIM->BAD phosphorylates cMyc c-Myc PIM->cMyc stabilizes mTORC1 mTORC1 PIM->mTORC1 activates Apoptosis Apoptosis BAD->Apoptosis promotes pBAD p-BAD pBAD->Apoptosis inhibits CellSurvival Cell Survival CellCycle Cell Cycle Progression cMyc->CellCycle ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: A simplified diagram of the PIM kinase signaling pathway.

Data Presentation

The following tables present representative data for a series of potent pan-PIM kinase inhibitors. While specific quantitative data for a comprehensive set of dihydropyrrolopyrazinone derivatives is not publicly available in a structured format, these tables serve as a template for organizing and presenting screening data.

Table 1: Biochemical Potency of Representative Dihydropyrrolopyrazinone PIM Kinase Inhibitors

Compound IDPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
DHP-11515030
DHP-289518
DHP-355010
DHP-42025045

Note: The data in this table is illustrative and serves as an example of how to present biochemical potency data.

Table 2: Kinase Selectivity Profile of a Lead Dihydropyrrolopyrazinone Compound (DHP-3)

Kinase Target% Inhibition at 1 µM
PIM1 98
PIM2 92
PIM3 95
CDK2/CycA<10
GSK3β<5
ROCK1<15
VEGFR2<5

Note: The data in this table is illustrative and demonstrates a favorable selectivity profile for the PIM kinase family.

Experimental Protocols

The following are detailed protocols for the biochemical and cellular characterization of PIM kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PIM1, PIM2, and PIM3 enzymes

  • PIMtide (or other suitable peptide substrate)

  • ATP

  • Test compounds (dihydropyrrolopyrazinone derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in Kinase Buffer to achieve the final desired concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution.

  • Add 2 µL of a solution containing the PIM kinase enzyme and peptide substrate in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer. The final reaction volume is 5 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.

  • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (Western Blot for Phospho-BAD)

This protocol assesses the ability of the PIM kinase inhibitors to engage their target in a cellular context by measuring the phosphorylation of a known downstream substrate, BAD, at Ser112.

Materials:

  • Cancer cell line with detectable PIM kinase expression (e.g., MOLM-16, MV-4-11)

  • Cell culture medium and supplements

  • Test compounds (dihydropyrrolopyrazinone derivatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency.

  • Treat the cells with a range of concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-BAD signal to the total BAD and loading control signals.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and characterization of novel PIM kinase inhibitors.

Experimental_Workflow PIM Kinase Inhibitor Discovery Workflow Start Compound Synthesis (Dihydropyrrolopyrazinone Scaffold) BiochemScreen Biochemical Screening (e.g., ADP-Glo™ Assay) Start->BiochemScreen IC50_PIM IC50 Determination (PIM1, PIM2, PIM3) BiochemScreen->IC50_PIM Selectivity Kinase Selectivity Profiling IC50_PIM->Selectivity CellularAssay Cellular Assays Selectivity->CellularAssay TargetEngagement Target Engagement (Western Blot for p-BAD) CellularAssay->TargetEngagement AntiPro Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo®) CellularAssay->AntiPro LeadOpt Lead Optimization (SAR Studies) TargetEngagement->LeadOpt AntiPro->LeadOpt InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: A generalized workflow for the development of PIM kinase inhibitors.

References

Application Notes and Protocols for 3,4-Dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones as NMDAR Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.[1] Positive allosteric modulators (PAMs) of the NMDAR offer a promising therapeutic strategy by enhancing receptor function in response to the endogenous agonist glutamate, potentially mitigating the risks of excitotoxicity associated with direct agonists.[2]

This document provides detailed application notes and protocols for the study of a specific class of NMDAR PAMs: 3,4-dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones . These compounds have emerged as potent and selective modulators of NMDARs containing the GluN2C and GluN2D subunits.[1][3] The information herein is intended to guide researchers in the synthesis, in vitro characterization, and in vivo evaluation of these promising molecules.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a series of 3,4-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives, highlighting their potency and efficacy as GluN2C/D-selective NMDAR PAMs. The prototype compound, R-(+)-EU-1180–453 , demonstrates significant improvements in potency and physicochemical properties over earlier-generation modulators.[1]

Compound IDR-group SubstitutionspEC₅₀ (GluN2C/D)Max Potentiation (%) (GluN2C/D)Doubling Conc. (µM) (GluN2C/D)Selectivity ProfileReference
R-(+)-EU-1180–453 4-methoxy-phenoxy5.9 / 5.8390 / 3901.4 / 1.3GluN2C/D selective[1][4]
Racemic EU-1180-453 4-methoxy-phenoxy5.5 / 5.4340 / 3403.5 / 3.6GluN2C/D selective[4]
(S)-(-)-EU-1180-453 4-methoxy-phenoxyInactive->30-[4]
EU-1180-475 4-fluoro-phenoxy5.6 / 5.5360 / 3602.5 / 2.6GluN2C/D selective[4]
EU-1180-480 4-chloro-phenoxy5.4 / 5.3320 / 3204.0 / 4.1GluN2C/D selective[4]
EU-1180-491 3-methoxy-phenoxy5.7 / 5.6380 / 3802.0 / 2.1GluN2C/D selective[4]

Note:

  • pEC₅₀: The negative logarithm of the half-maximal effective concentration (EC₅₀). Higher values indicate greater potency.

  • Max Potentiation (%): The maximal increase in the NMDAR response at saturating concentrations of the PAM, relative to the response with agonist alone.

  • Doubling Concentration (µM): The concentration of the PAM required to double the NMDAR response to a sub-saturating concentration of agonist.

Experimental Protocols

Protocol 1: Generalized Synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivatives

This protocol outlines a general synthetic route for the preparation of the 3,4-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold, based on the synthesis of related compounds.[4]

Materials and Reagents:

  • Substituted phenylacetic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriately substituted amine

  • Triethylamine or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Reagents for cyclization (e.g., Lawesson's reagent followed by alkylation and cyclization, or a multi-step sequence involving reduction and condensation)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Amide Formation: To a solution of the substituted phenylacetic acid in dry DCM, add thionyl chloride or oxalyl chloride and stir at room temperature for 1-2 hours to form the acid chloride. In a separate flask, dissolve the desired amine and triethylamine in DCM. Slowly add the acid chloride solution to the amine solution at 0 °C and then allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amide by flash column chromatography.

  • Cyclization to the Dihydropyrrolopyrazinone Core: This step may vary depending on the specific target molecule. A common approach involves the conversion of the amide to a thioamide using Lawesson's reagent, followed by S-alkylation and subsequent intramolecular cyclization. Alternatively, a Pictet-Spengler type reaction followed by further modifications can be employed to construct the heterocyclic system.[4]

  • Final Modification and Purification: Perform any final chemical modifications to the core structure as required. Purify the final compound by flash column chromatography or recrystallization.

  • Chiral Separation (if applicable): For enantiomerically pure compounds like R-(+)-EU-1180–453, separate the racemic mixture using chiral high-performance liquid chromatography (HPLC).[4]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of NMDAR PAM Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted from the methodology used to characterize the lead compounds of the 3,4-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one series.[4]

Materials and Reagents:

  • Xenopus laevis oocytes

  • cRNA for human GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

  • NMDAR recording buffer (e.g., containing NaCl, KCl, HEPES, BaCl₂, EDTA)

  • Agonist solution: Glutamate and Glycine in recording buffer

  • Test compound stock solutions (e.g., in DMSO)

  • TEVC setup (amplifier, electrodes, perfusion system)

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2C). Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in the recording chamber and perfuse with recording buffer. Impale the oocyte with two electrodes (voltage and current) filled with KCl. Clamp the oocyte at a holding potential of -40 to -70 mV.

  • Baseline Current Measurement: Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a maximal baseline current (I_control).

  • PAM Application and Measurement: Co-apply the agonist solution with increasing concentrations of the test compound. Record the steady-state current at each concentration (I_PAM).

  • Data Analysis:

    • Calculate the percent potentiation at each concentration: ((I_PAM / I_control) - 1) * 100.

    • Plot the percent potentiation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal potentiation.

    • To determine the doubling concentration, identify the concentration of the PAM that produces a 100% potentiation.

Protocol 3: In Vivo Evaluation in a Mouse Model of NMDAR Hypofunction

This protocol describes a general workflow for evaluating the in vivo efficacy of a 3,4-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative in a mouse model of anti-NMDAR encephalitis, a condition characterized by NMDAR hypofunction.

Materials and Reagents:

  • C57BL/6J mice

  • GluN1 peptide for immunization

  • Adjuvant (e.g., Complete Freund's Adjuvant)

  • Pertussis toxin

  • Test compound formulated for in vivo administration (e.g., in a suitable vehicle)

  • Apparatus for behavioral testing (e.g., open field, elevated plus maze, Morris water maze)

Procedure:

  • Induction of Anti-NMDAR Encephalitis Model: Immunize mice with the GluN1 peptide emulsified in an adjuvant, followed by booster injections and administration of pertussis toxin to induce an autoimmune response against NMDARs.

  • Compound Administration: Once behavioral symptoms are established (e.g., around day 35 post-initial immunization), begin administration of the test compound or vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Behavioral Assessment: Perform a battery of behavioral tests to assess different domains affected in NMDAR hypofunction:

    • Locomotor activity and anxiety-like behavior: Open field test, elevated plus maze.

    • Cognitive function (learning and memory): Morris water maze, novel object recognition test.

    • Psychotic-like behavior: Prepulse inhibition of the acoustic startle response.

  • Neurobiological Analysis (at study endpoint):

    • Collect brain tissue for immunohistochemical analysis of NMDAR cluster density in relevant brain regions (e.g., hippocampus).

    • Prepare acute brain slices for electrophysiological recordings to assess synaptic plasticity (e.g., long-term potentiation).

Visualizations

NMDAR Signaling Pathway and Positive Allosteric Modulation

Caption: Positive allosteric modulation of the NMDA receptor.

Experimental Workflow for NMDAR PAM Characterization

Experimental_Workflow Compound_Synthesis Compound Synthesis & Library Generation Primary_Screen Primary Screen: High-Throughput Assay (e.g., Ca²⁺ Flux in HEK293 cells) Compound_Synthesis->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Electrophysiology (TEVC) in Xenopus Oocytes Hit_Identification->Secondary_Screen Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Potency & Selectivity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicology Studies (e.g., Mouse Models) SAR_Analysis->In_Vivo_Testing Optimized Leads Lead_Optimization->Compound_Synthesis Iterative Design Preclinical_Candidate Preclinical Candidate In_Vivo_Testing->Preclinical_Candidate

Caption: Workflow for NMDAR PAM discovery and development.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3,4-Dihydropyrrolo [1,2-a]pyrazin-3(4H)-one Core R-group Methoxy 4-Methoxy-phenoxy (e.g., EU-1180-453) Core:f1->Methoxy Fluoro 4-Fluoro-phenoxy (e.g., EU-1180-475) Core:f1->Fluoro Chloro 4-Chloro-phenoxy (e.g., EU-1180-480) Core:f1->Chloro Potency Potency (pEC₅₀) Activity Overall Activity Potency->Activity Selectivity GluN2C/D Selectivity Selectivity->Activity Methoxy->Potency High Fluoro->Potency High Chloro->Potency Moderate

Caption: SAR for 3,4-dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones.

References

Development of BET Bromodomain Inhibitors from 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of a novel series of Bromodomain and Extra-Terminal (BET) inhibitors derived from an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment. The information presented herein is intended to serve as a comprehensive resource, offering insights into the structure-activity relationship (SAR), biological evaluation, and preclinical potential of these compounds. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and cardiovascular disease. Consequently, the development of small molecule inhibitors targeting BET bromodomains has emerged as a promising therapeutic strategy.

This report focuses on a series of potent and selective BET inhibitors originating from the discovery of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment. Through a fragment-based drug discovery approach, this novel scaffold was incorporated into the structure of a known BET inhibitor, ABBV-075, leading to the generation of a new chemical series with improved potency and selectivity. Subsequent optimization of this series has yielded a preclinical candidate, compound 38 , which demonstrates excellent in vitro and in vivo activity, along with a favorable safety profile.[1][2]

Signaling Pathway and Mechanism of Action

BET proteins, particularly BRD4, are critical for the transcription of key oncogenes, most notably MYC. BRD4 binds to super-enhancers associated with the MYC gene, recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II, leading to transcriptional elongation and robust MYC expression. Inhibition of BRD4 by small molecules displaces it from chromatin, leading to a rapid downregulation of MYC transcription and subsequent suppression of the MYC-driven transcriptional program. This ultimately results in cell cycle arrest, senescence, and apoptosis in cancer cells dependent on MYC.

BET inhibitor mechanism of action on the c-Myc signaling pathway.

Data Presentation

The following tables summarize the quantitative data for the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one series of BET inhibitors, including their in vitro potency, selectivity, and cellular activity, as well as the pharmacokinetic and in vivo efficacy of the lead compound 38 .

Table 1: In Vitro Potency and Selectivity of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

CompoundBRD4(1) IC₅₀ (nM)BRD4(2) IC₅₀ (nM)BRD2(1) IC₅₀ (nM)BRD3(2) IC₅₀ (nM)EP300 IC₅₀ (nM)Selectivity (EP300/BRD4(1))
ABBV-075 1.83.62.54.111463
Fragment 47 >100,000>100,000>100,000>100,000>100,000-
Compound 38 0.91.51.22.3>1300~1500
Other AnalogsData not publicly available in fullData not publicly available in fullData not publicly available in fullData not publicly available in fullData not publicly available in fullData not publicly available in full

Table 2: Cellular Activity of Lead Compound 38

Cell LineCancer Typec-Myc ExpressionProliferation IC₅₀ (nM)
MOLM-13 Acute Myeloid LeukemiaHigh5.2
MV-4-11 Acute Myeloid LeukemiaHigh8.1
RS4;11 Acute Lymphoblastic LeukemiaHigh10.5
NCI-H460 Non-Small Cell Lung CancerModerate25.3

Table 3: Pharmacokinetic Properties of Lead Compound 38 in Mice

ParameterIntravenous (IV)Oral (p.o.)
Dose (mg/kg) 210
T₁/₂ (h) 1.82.1
CL (mL/min/kg) 25.4-
Vdss (L/kg) 3.9-
Cmax (ng/mL) -1250
Tmax (h) -0.5
AUC (h*ng/mL) 13204560
Bioavailability (F%) -69

Table 4: In Vivo Efficacy of Lead Compound 38 in a MOLM-13 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) %Body Weight Change (%)
Vehicle -qd, p.o.0+2.5
Compound 38 25qd, p.o.85.2-1.5
Compound 38 50qd, p.o.99.7-3.0

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one series of BET inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay is used to determine the in vitro potency of compounds by measuring their ability to displace a fluorescently labeled ligand from the BET bromodomain.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_readout Data Acquisition and Analysis Reagents Prepare Assay Buffer, BET Protein (e.g., His-BRD4(1)), Biotinylated Ligand, and Test Compounds Plate Dispense Test Compounds and Controls into a 384-well plate Reagents->Plate Add_Protein Add BET Protein and Biotinylated Ligand Mixture Plate->Add_Protein Incubate1 Incubate at Room Temperature Add_Protein->Incubate1 Add_Detection Add TR-FRET Detection Reagents (Europium-labeled anti-His Ab and Streptavidin-APC) Incubate1->Add_Detection Incubate2 Incubate in the Dark Add_Detection->Incubate2 Read_Plate Read Plate on a TR-FRET enabled microplate reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate2->Read_Plate Calculate Calculate Emission Ratio (665/615 nm) and % Inhibition Read_Plate->Calculate IC50 Determine IC₅₀ values by non-linear regression analysis Calculate->IC50 Xenograft_Workflow start Start Cell_Culture Culture Human Cancer Cells (e.g., MOLM-13) start->Cell_Culture end End of Study Implantation Subcutaneous Implantation of Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups when Tumors Reach a Specific Volume Tumor_Growth->Randomization Treatment Administer Test Compound or Vehicle (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Daily Dosing Data_Analysis Analyze Tumor Growth Inhibition (TGI) and Tolerability Monitoring->Data_Analysis At Study Endpoint Data_Analysis->end

References

Application Notes and Protocols: In Vitro Evaluation of Anticancer Activity of 3,4-Dihydropyrrolo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for a suite of in vitro assays designed to evaluate the anticancer activity of 3,4-dihydropyrrolo[1,2-a]pyrazine compounds. The following sections offer step-by-step methodologies for assessing cytotoxicity, cell proliferation, apoptosis induction, and effects on cell cycle progression. Additionally, a protocol for Western blotting is included to facilitate the investigation of the molecular mechanisms and signaling pathways affected by these compounds.

Data Presentation

The effective evaluation of novel anticancer compounds requires the systematic recording and presentation of quantitative data. The following table provides a standardized format for summarizing the cytotoxic effects of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives across various cancer cell lines.

Table 1: Cytotoxicity of 3,4-Dihydropyrrolo[1,2-a]pyrazine Compounds against Human Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hNotes
PPDHMPA549 (Lung)19.94 ± 1.23[1]-Isolated from Staphylococcus sp.[1]
PPDHMPHeLa (Cervical)16.73 ± 1.78[1]-Induces G1 cell cycle arrest.[1]
Compound Xe.g., MCF-7 (Breast)Enter ValueEnter Valuee.g., Vehicle control: DMSO
Compound Ye.g., PC-3 (Prostate)Enter ValueEnter Value
Compound Ze.g., HCT116 (Colon)Enter ValueEnter Value
EtoposideRelevant Cell LineEnter ValueEnter ValuePositive Control

IC₅₀ values represent the concentration of a compound that inhibits cell growth by 50%. Data should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols and Workflows

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in anticancer drug screening to determine the dose-dependent cytotoxic effects of novel compounds.[2][3][4] The MTT and SRB assays are two widely used, reliable, and cost-effective colorimetric methods.[5][6][7][8]

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][9][10] The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the 3,4-dihydropyrrolo[1,2-a]pyrazine compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6][9] A reference wavelength of 630 nm can be used for background subtraction.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I SRB_Assay_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_readout Readout & Analysis A Seed & Treat Cells in 96-well Plate B Incubate for 48-72h A->B C Fix Cells with TCA B->C D Wash & Dry Plates C->D E Add SRB Solution D->E F Wash with Acetic Acid & Dry E->F G Solubilize Dye with Tris Base F->G H Measure Absorbance (510 nm) G->H I Calculate % Inhibition & IC50 H->I Apoptosis_Assay_Workflow cluster_quadrants Flow Cytometry Quadrants A Seed & Treat Cells B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate 15 min at RT (Dark) E->F G Add 1X Binding Buffer F->G H Analyze by Flow Cytometry G->H Q3 Viable (AV-/PI-) H->Q3 Q1 Necrotic (AV+/PI+) Q2 Late Apoptotic (AV+/PI+) Q4 Early Apoptotic (AV+/PI-) Cell_Cycle_Workflow A Seed & Treat Cells B Harvest & Wash Cells A->B C Fix with Cold 70% Ethanol B->C D Wash with PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Incubate 30 min at RT F->G H Analyze by Flow Cytometry G->H I Quantify G0/G1, S, G2/M Phases H->I Apoptosis_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway compound 3,4-Dihydropyrrolo[1,2-a]pyrazine Compound (e.g., PPDHMP) cyclinD1 Cyclin D1 compound->cyclinD1 inhibits cdk2 CDK2 compound->cdk2 inhibits bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 inhibits g1_arrest G1 Phase Arrest cas9 Pro-Caspase-9 cas9_active Active Caspase-9 cas9->cas9_active activation cas3 Pro-Caspase-3 cas9_active->cas3 activates cas3_active Active Caspase-3 cas3->cas3_active parp PARP cas3_active->parp cleaves parp_cleaved Cleaved PARP parp->parp_cleaved apoptosis Apoptosis parp_cleaved->apoptosis

References

Application Notes and Protocols for X-ray Crystallography of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the determination of the three-dimensional structure of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives using single-crystal X-ray diffraction. The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a key component in various pharmacologically active compounds, and understanding their precise molecular geometry is crucial for structure-activity relationship (SAR) studies and rational drug design.

Application Notes

X-ray crystallography is the definitive method for elucidating the atomic arrangement in a crystalline solid. For pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, this technique provides invaluable insights into:

  • Conformational Analysis: Determining the preferred conformation of the bicyclic ring system and the orientation of its substituents.

  • Intermolecular Interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions can be crucial for understanding the solid-state properties of the compounds, such as solubility and stability.

  • Absolute Stereochemistry: Unambiguously determining the absolute configuration of chiral centers, which is vital for the development of stereospecific drugs.

  • Structure-Activity Relationships (SAR): Correlating the three-dimensional structure of the molecule with its biological activity to guide the design of more potent and selective drug candidates.

The successful application of X-ray crystallography to this class of compounds relies on the ability to grow high-quality single crystals, which can sometimes be a challenging step. The protocols outlined below provide a systematic approach to crystallization and structure determination.

Experimental Protocols

Single Crystal Growth of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

The growth of diffraction-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Several methods can be employed, and the optimal conditions will vary for each derivative.

a. Slow Evaporation: This is the simplest crystallization technique.

  • Dissolve the purified pyrrolo[1,2-a]pyrazin-1(2H)-one derivative in a suitable solvent or solvent mixture to near saturation at room temperature. Common solvents include methanol, ethanol, acetone, ethyl acetate, dichloromethane, and their mixtures with less polar solvents like hexane or heptane.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

b. Vapor Diffusion (Hanging Drop or Sitting Drop): This method is particularly useful for small amounts of material.

  • Hanging Drop:

    • Prepare a solution of the compound in a suitable solvent.

    • Place a drop (1-5 µL) of this solution on a siliconized glass coverslip.

    • Invert the coverslip over a well of a crystallization plate containing a precipitant (a solvent in which the compound is less soluble).

    • Seal the well with vacuum grease. The solvent from the drop will slowly diffuse into the well, while the precipitant vapor diffuses into the drop, leading to supersaturation and crystal formation.

  • Sitting Drop:

    • Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well of the crystallization plate.

c. Slow Cooling: This method is effective when the solubility of the compound is highly dependent on temperature.

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Filter the hot solution into a clean vial.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility upon cooling can induce crystallization.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, they need to be mounted for data collection.

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting:

    • Carefully pick up the selected crystal using a cryoloop.

    • If data is to be collected at low temperature (recommended to minimize radiation damage and improve data quality), quickly plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Mount the frozen crystal on the goniometer head of the diffractometer.

  • Data Collection:

    • Data is typically collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • The X-ray source is commonly a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) microfocus tube.

    • A stream of cold nitrogen gas (typically at 100 K) is used to maintain the crystal at a low temperature during data collection.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

    • The data collection strategy (e.g., scan type, exposure time per frame, and total rotation range) is determined to ensure a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction and Integration: The raw diffraction images are processed using software such as SAINT or XDS. This step involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects). An absorption correction is typically applied using a program like SADABS.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR. This initial step provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This is typically performed with software such as SHELXL or Olex2. The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and fits the data well.

Data Presentation

The following tables summarize typical crystallographic data that would be obtained for a pyrrolo[1,2-a]pyrazin-1(2H)-one derivative. The data presented here is for a closely related heterocyclic compound, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, as a representative example.[1]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₅H₁₁ClN₂
Formula weight254.71
Temperature113(2) K
Wavelength (Mo-Kα)0.71069 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 3.8568(1) Å, α = 90°
b = 11.0690(3) Å, β = 92.777(1)°
c = 26.4243(7) Å, γ = 90°
Volume1128.52(5) ų
Z4
Density (calculated)1.500 Mg/m³
Absorption coefficient0.306 mm⁻¹
F(000)528
Crystal size0.30 x 0.10 x 0.05 mm³
Theta range for data collection2.11 to 27.48°
Index ranges-4 ≤ h ≤ 4, -14 ≤ k ≤ 14, -34 ≤ l ≤ 34
Reflections collected15365
Independent reflections2568 [R(int) = 0.0461]
Completeness to theta = 25.00°99.7 %
Data / restraints / parameters2568 / 0 / 163
Goodness-of-fit on F²1.050
Final R indices [I > 2sigma(I)]R1 = 0.0415, wR2 = 0.0988
R indices (all data)R1 = 0.0573, wR2 = 0.1079
Largest diff. peak and hole0.306 and -0.270 e.Å⁻³

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivative crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization Pure Compound mounting Crystal Mounting & Cryo-cooling crystallization->mounting High-Quality Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Reflection Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure logical_relationship Compound Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivative Crystal Single Crystal Compound->Crystal Crystallization Diffraction Diffraction Pattern Crystal->Diffraction X-ray Beam ElectronDensity Electron Density Map Diffraction->ElectronDensity Fourier Transform AtomicModel 3D Atomic Model ElectronDensity->AtomicModel Model Building StructuralInsights Structural Insights (Conformation, Packing, etc.) AtomicModel->StructuralInsights Analysis

References

Application Notes and Protocols for Pyrrolopyrazinone Synthesis via the Castagnoli-Cushman Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrrolopyrazinone derivatives, specifically focusing on the application of a microwave-assisted Castagnoli-Cushman reaction. This methodology offers an efficient pathway to novel fused heterocyclic scaffolds, such as the 6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazines, which are of significant interest in drug discovery due to their potential biological activities.

Introduction

The Castagnoli-Cushman reaction is a powerful multicomponent reaction that has traditionally been employed for the synthesis of a variety of lactams through the condensation of an imine with a cyclic anhydride.[1][2] Recent advancements have demonstrated that this reaction can be adapted for the synthesis of more complex heterocyclic systems, including pyrrolopyrazinones. This is achieved by utilizing functionalized dicarboxylic acids, such as azaindole dicarboxylic acids, which upon in-situ dehydration to the corresponding anhydride, react with imines to construct the desired pyrrolopyrazinone core.[3][4] The application of microwave irradiation has been shown to significantly accelerate this reaction, leading to moderate to good yields and good stereoselectivity.[3]

The pyrrolopyrazinone scaffold is a recurring motif in biologically active compounds, with derivatives exhibiting a range of activities including kinase inhibition and serotonin receptor agonism.[5][6][7] This makes the development of efficient synthetic routes to novel pyrrolopyrazinones a key area of research in medicinal chemistry.

Reaction Mechanism and Workflow

The core of this synthetic approach is the Castagnoli-Cushman reaction, a formal [4+2] cycloaddition. The generally accepted mechanism involves the following key steps:

  • Anhydride Formation: The dicarboxylic acid (e.g., azaindole dicarboxylic acid) is dehydrated in situ, typically using a dehydrating agent like acetic anhydride, to form the corresponding cyclic anhydride.

  • Imine Formation (if applicable): In a three-component setup, the amine and aldehyde react to form an imine. Alternatively, a pre-formed imine can be used.

  • Nucleophilic Attack: The enol or enolate of the cyclic anhydride acts as a nucleophile and attacks the electrophilic imine carbon.

  • Intramolecular Cyclization: Subsequent intramolecular N-acylation leads to the formation of the lactam ring, yielding the final product.[8]

The use of microwave irradiation accelerates the reaction, likely by promoting the rapid formation of the reactive anhydride intermediate and facilitating the cycloaddition process.[3]

Below is a DOT script representation of the general experimental workflow.

G cluster_prep Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Reactants Azaindole dicarboxylic acid, Imine (or Aldehyde + Amine), Acetic Anhydride Microwave Microwave Irradiation (Set Temperature and Time) Reactants->Microwave Reaction Mixture Workup Solvent Evaporation Microwave->Workup Purification Column Chromatography Workup->Purification Analysis NMR, Mass Spectrometry, Yield Determination Purification->Analysis

General workflow for pyrrolopyrazinone synthesis.

Experimental Protocols

The following protocols are based on the successful synthesis of 6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazines via a microwave-assisted Castagnoli-Cushman reaction.[3]

General Procedure for the Synthesis of 6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazines:

A mixture of the respective azaindole dicarboxylic acid (1.0 eq.), the appropriate imine (1.1 eq.), and acetic anhydride (2.0 eq.) in a suitable solvent (e.g., toluene, dioxane) is subjected to microwave irradiation in a sealed vessel. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Table 1: Reaction Conditions and Yields for the Synthesis of Tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazines

EntryAzaindole Dicarboxylic AcidImineSolventTemperature (°C)Time (min)Yield (%)
14,5-dicarboxy-1H-pyrrolo[3,2-c]pyridineN-benzylidenemethanamineToluene1503065
24,5-dicarboxy-1H-pyrrolo[3,2-c]pyridineN-(4-methoxybenzylidene)methanamineDioxane1502572
34,5-dicarboxy-1H-pyrrolo[3,2-c]pyridineN-(4-chlorobenzylidene)methanamineToluene1603058
42-methyl-4,5-dicarboxy-1H-pyrrolo[3,2-c]pyridineN-benzylidenemethanamineDioxane1503068
52-methyl-4,5-dicarboxy-1H-pyrrolo[3,2-c]pyridineN-(4-methylbenzylidene)methanamineToluene1502575

Note: The data in this table is representative and synthesized from literature abstracts. Actual experimental conditions and yields may vary and should be optimized for specific substrates.

Potential Biological Activity and Signaling Pathways

Derivatives of the synthesized tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine scaffold have been investigated for their biological activity, with some showing potent and selective agonism at serotonin 5-HT2C receptors.[9] Additionally, the broader class of pyrrolopyrazinones has been explored as kinase inhibitors, targeting various components of cellular signaling pathways implicated in diseases such as cancer.[5][6]

The diagram below illustrates a potential signaling pathway that could be modulated by these compounds, focusing on the serotonin receptor and downstream kinase cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 5-HT Receptor G_Protein G-protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., CREB) MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Cell Growth, Proliferation, etc.) Transcription_Factors->Gene_Expression Regulates Pyrrolopyrazinone Pyrrolopyrazinone Derivative Pyrrolopyrazinone->Receptor Agonist

Potential signaling pathway for pyrrolopyrazinones.

Conclusion

The microwave-assisted Castagnoli-Cushman reaction of azaindole dicarboxylic acids with imines provides a rapid and efficient method for the synthesis of novel pyrrolopyrazinone scaffolds. This approach offers a valuable tool for medicinal chemists and drug development professionals to generate libraries of diverse heterocyclic compounds for biological screening. The potential for these compounds to interact with key signaling pathways, such as those involving serotonin receptors and protein kinases, highlights their promise as starting points for the development of new therapeutic agents. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly expand the utility of this powerful synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing ADME/PK Properties of Dihydropyrrolopyrazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of dihydropyrrolopyrazinone-based inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the ADME/PK characterization of dihydropyrrolopyrazinone-based inhibitors.

Solubility and Permeability Issues

Q1: My dihydropyrrolopyrazinone inhibitor exhibits poor aqueous solubility. What strategies can I employ to improve it?

A1: Poor aqueous solubility is a common challenge that can limit oral bioavailability.[1][2] Consider the following approaches:

  • Structural Modification:

    • Introduce Polar Functional Groups: Incorporation of polar groups such as hydroxyl (-OH), amino (-NH2), or small polar heterocycles can enhance interaction with water and improve solubility.

    • Reduce Lipophilicity (logP): A logP value between 1 and 3 is often considered optimal for a balance of solubility and permeability for oral absorption.[3] Systematically replace lipophilic moieties with more polar fragments.

    • Disrupt Crystal Packing: Introduce substituents that disrupt the planarity and intermolecular interactions in the solid state, which can lower the melting point and improve solubility.[4]

  • Formulation Strategies:

    • Salt Formation: For compounds with ionizable centers, forming a salt can significantly increase aqueous solubility.[5]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance the dissolution rate.

    • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, leading to a faster dissolution rate.[6]

Q2: My compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). How can I troubleshoot this?

A2: Low PAMPA permeability suggests poor passive diffusion across the intestinal membrane.

  • Troubleshooting the Assay:

    • Compound Precipitation: Visually inspect the donor and acceptor wells for any signs of compound precipitation. If observed, consider reducing the compound concentration or adding a co-solvent.

    • Membrane Integrity: Ensure the integrity of the artificial membrane. Run control compounds with known permeability (high and low) to validate the assay setup.

    • Incorrect pH: Verify the pH of the donor and acceptor buffers, as the ionization state of your compound can significantly impact its permeability.

  • Improving Compound Permeability:

    • Increase Lipophilicity: While balancing with solubility, a moderate increase in lipophilicity can enhance membrane partitioning.

    • Reduce Polar Surface Area (PSA): A PSA of less than 140 Ų is generally desirable for good cell permeability. Consider masking polar groups that are not essential for target engagement.

    • Intramolecular Hydrogen Bonding: Introduce functionalities that can form intramolecular hydrogen bonds. This can mask polar groups and reduce the energy penalty for desolvation upon entering the lipid membrane.

Q3: My dihydropyrrolopyrazinone inhibitor has a high efflux ratio in the Caco-2 assay. What does this indicate and how can it be addressed?

A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the intestinal cells back into the gut lumen, limiting its absorption.[7]

  • Confirmation of Efflux:

    • Co-incubate your compound with known P-gp inhibitors (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.[8]

  • Strategies to Mitigate Efflux:

    • Structural Modifications:

      • Reduce the number of hydrogen bond donors.

      • Introduce a slight increase in polarity or a rigidification of the molecular scaffold.

      • Slight modifications to the overall charge and lipophilicity can sometimes disrupt the recognition by efflux transporters.

Metabolic Stability

Q1: My compound is rapidly metabolized in human liver microsomes. How do I identify the metabolic soft spots and improve stability?

A1: Rapid metabolism in liver microsomes, particularly in the presence of NADPH, points towards metabolism by cytochrome P450 (CYP) enzymes.[9]

  • Identifying Metabolic Hotspots:

    • Metabolite Identification Studies: Use high-resolution mass spectrometry to identify the major metabolites formed during the microsomal incubation. The site of modification (e.g., hydroxylation, N-dealkylation) is the metabolic "soft spot."

    • In Silico Prediction: Computational models can predict sites of metabolism with reasonable accuracy, guiding your chemical modifications.[10]

  • Improving Metabolic Stability:

    • Blocking Metabolic Sites: Introduce chemical modifications at the identified soft spots to block metabolism. Common strategies include:

      • Deuteration: Replacing a hydrogen atom with deuterium at the metabolic site can slow down metabolism due to the kinetic isotope effect.

      • Fluorination: Introducing a fluorine atom near the metabolic site can block oxidation through steric hindrance or by increasing the oxidation potential of the site.

      • Alkylation or Cyclization: Modifying the susceptible group, for instance, by replacing a metabolically labile methyl group with a cyclopropyl group.

    • Modify Electron-donating Groups: Electron-rich aromatic rings are often susceptible to oxidation. Introducing electron-withdrawing groups can decrease their metabolic lability.

Q2: What could be the reason for observing high compound disappearance in the absence of NADPH in a microsomal stability assay?

A2: Significant compound loss in the control incubation without the NADPH cofactor suggests non-CYP mediated degradation.[9] Possible causes include:

  • Chemical Instability: The compound may be unstable at the assay's pH (typically 7.4).

  • Hydrolysis by Esterases: If your compound contains an ester moiety, it could be hydrolyzed by esterases present in the microsomal preparation.

  • Metabolism by other Enzymes: Other enzymes in the microsomes, like UDP-glucuronosyltransferases (UGTs) if the appropriate cofactor (UDPGA) is present, could be involved.

To investigate further, run a stability assay in buffer alone to check for chemical instability.

hERG Inhibition and In Vivo Pharmacokinetics

Q1: My dihydropyrrolopyrazinone inhibitor shows significant hERG inhibition. What are the strategies to mitigate this?

A1: Inhibition of the hERG potassium channel is a major safety concern as it can lead to cardiac arrhythmias.[11][12] Strategies to reduce hERG inhibition often focus on altering the physicochemical properties of the compound:

  • Reduce Basicity: High basicity (pKa > 7.5) is a common feature of hERG inhibitors. Lowering the pKa of basic nitrogen atoms can reduce hERG binding. This can be achieved by introducing electron-withdrawing groups nearby or by replacing a basic amine with a less basic one (e.g., piperidine to piperazine).[12]

  • Reduce Lipophilicity: High lipophilicity is also associated with hERG inhibition. Introducing polar groups can help mitigate this.[11]

  • Structural Modifications:

    • Introduce a polar group or heteroatom into a lipophilic aromatic ring.

    • Restrict the conformational flexibility of the molecule.

Q2: The oral bioavailability of my lead compound is very low in rats despite good permeability and metabolic stability. What are other potential reasons?

A2: Low oral bioavailability in the face of good in vitro ADME properties can be perplexing. Consider these possibilities:

  • Poor Solubility/Dissolution in vivo: The compound may have precipitated in the gastrointestinal tract. The in vivo environment is more complex than in vitro solubility assays.

  • First-Pass Metabolism: While stable in liver microsomes, the compound might be undergoing significant metabolism in the intestine (by gut wall enzymes) or experiencing high first-pass metabolism in the liver that was not fully captured by the in vitro assay.

  • Efflux in vivo: The compound might be a substrate for efflux transporters in vivo, which was not fully apparent from Caco-2 data.

  • Biliary Excretion: The compound could be absorbed but then rapidly cleared from the liver into the bile.

Further in vivo studies, such as intravenous administration to determine absolute bioavailability and collection of bile and urine to assess excretion pathways, are necessary to elucidate the cause.[5]

Quantitative Data Summary

The following tables summarize in vitro ADME and in vivo pharmacokinetic data for a series of dihydropyrrolopyrazole-based TGF-β RI kinase inhibitors, which serve as a relevant case study for the optimization of dihydropyrrolopyrazinone scaffolds.

Table 1: In Vitro ADME Properties of Dihydropyrrolopyrazole Inhibitors

CompoundHuman Liver Microsomal Stability (% remaining after 30 min)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)
14a 800.4
15 >951.1
15a >950.8
15b >950.9
15c 850.6
15d >951.0
16a 900.5
18 750.3
19 600.2

Data extracted from Li et al., J. Med. Chem. 2008, 51, 7, 2302–2306.[12]

Table 2: In Vivo Pharmacokinetic Parameters of Selected Dihydropyrrolopyrazole Inhibitors in Rats

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Oral Bioavailability (%)
14a 50150280010
15a 503504250025
15b 504504320030
15c 502002120015
15d 508004650055
19 505012002

Data extracted from Li et al., J. Med. Chem. 2008, 51, 7, 2302–2306.[12]

Experimental Protocols

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its disappearance over time when incubated with human liver microsomes in the presence of NADPH.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Prepare a parallel set of wells without the NADPH regenerating system to serve as a negative control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration) * 1000.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating gastrointestinal absorption.

Methodology:

  • Preparation of Plates and Solutions:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Prepare a solution of the test compound (typically 10-50 µM) in a buffer at a relevant pH (e.g., pH 6.5 for apical side simulation).

    • Prepare the acceptor buffer (e.g., pH 7.4).

  • Membrane Coating:

    • Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 1-2% lecithin in dodecane).[14]

  • Assay Procedure:

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Add the compound solution to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Visualizations

Workflow for ADME/PK Optimization

The following diagram illustrates a typical workflow for the optimization of ADME/PK properties of a new chemical entity, such as a dihydropyrrolopyrazinone inhibitor.

ADME_PK_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_optimization Lead Optimization Cycle cluster_in_vivo In Vivo PK Studies solubility Aqueous Solubility pampa PAMPA (Permeability) data_analysis Analyze Data (SAR) solubility->data_analysis microsomal Microsomal Stability pampa->data_analysis caco2 Caco-2 (Efflux) microsomal->data_analysis herg hERG Assay caco2->data_analysis herg->data_analysis synthesis Synthesize Analogs synthesis->solubility data_analysis->synthesis Design New Analogs rat_pk Rat Pharmacokinetics (Oral & IV Dosing) data_analysis->rat_pk Promising Candidate efficacy Efficacy Studies rat_pk->efficacy

A typical workflow for ADME/PK optimization of novel inhibitors.

TGF-β Signaling Pathway Inhibition

Dihydropyrrolopyrazole inhibitors, structurally related to dihydropyrrolopyrazinones, have been developed as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase. This pathway is implicated in cancer progression.

TGFb_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II (TβRII) TGFb->TGFbRII TGFbRI TGF-β Receptor I (TβRI / ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (e.g., EMT, Angiogenesis) Nucleus->Gene_Transcription Inhibitor Dihydropyrrolopyrazinone Inhibitor Inhibitor->TGFbRI Inhibits Kinase Activity

Inhibition of the TGF-β signaling pathway by a kinase inhibitor.

References

Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[1,2-a]pyrazin-1(2H)-one Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of pyrrolo[1,2-a]pyrazin-1(2H)-one drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of pyrrolo[1,2-a]pyrazin-1(2H)-one compounds?

A1: While specific data for all pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives is compound-dependent, common reasons for poor oral bioavailability in this class of molecules, like other poorly soluble drugs, include:

  • Poor aqueous solubility: The compound may not dissolve sufficiently in gastrointestinal fluids for absorption.[1][2]

  • Low intestinal permeability: The molecule may not efficiently cross the intestinal epithelium to enter the bloodstream.[1]

  • Extensive first-pass metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[1][3]

  • Efflux by transporters: Proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, limiting its absorption.[1]

Q2: What are the initial steps to assess the oral bioavailability of my pyrrolo[1,2-a]pyrazin-1(2H)-one compound?

A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of your compound and then assess its behavior in vitro. This will help identify the primary barriers to its oral absorption.[1] Key initial steps include determining the equilibrium solubility in simulated gastric and intestinal fluids and assessing its intestinal permeability using in vitro models like Caco-2 assays.[1][4]

Q3: What are the main formulation strategies to improve the oral bioavailability of poorly water-soluble drugs like pyrrolo[1,2-a]pyrazin-1(2H)-ones?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These approaches focus on increasing the drug's solubility and dissolution rate. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][5][6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[2][7][8]

  • Lipid-Based Formulations: These include solutions in oils, self-emulsifying drug delivery systems (SEDDS), and micellar solutions that can improve solubility and absorption.[9][10][11]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[2][6][9]

  • Prodrugs: Chemical modification of the drug to a more soluble or permeable form that converts back to the active drug in the body.[12]

Troubleshooting Guides

Issue 1: My pyrrolo[1,2-a]pyrazin-1(2H)-one compound shows very low aqueous solubility.

  • Possible Cause: The crystalline structure of the compound is highly stable, leading to poor dissolution.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the equilibrium solubility of the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Particle Size Reduction: Attempt to reduce the particle size of the compound through micronization or nanosizing to increase the surface area for dissolution.[2][5][6]

    • Formulation as an Amorphous Solid Dispersion: Prepare a solid dispersion of the compound with a suitable polymer carrier (e.g., Soluplus®, PVP K30) to disrupt the crystal lattice and enhance solubility.[2][7][8]

    • Complexation with Cyclodextrins: Investigate the formation of an inclusion complex with cyclodextrins to improve aqueous solubility.[2][6][9]

Issue 2: The compound has adequate solubility but still exhibits low permeability in Caco-2 assays.

  • Possible Cause: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (B-A/A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

    • Co-administration with Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the absorptive transport (A-B) would confirm it as a P-gp substrate.[1]

    • Formulation Strategies:

      • Incorporate Excipients: Some excipients can inhibit P-gp.

      • Lipid-Based Formulations: These can sometimes reduce the interaction of the drug with efflux transporters.[1]

Issue 3: In vivo studies show low oral bioavailability despite good in vitro solubility and permeability.

  • Possible Cause: Extensive first-pass metabolism in the gut wall and/or liver.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the stability of the compound in liver microsomes and S9 fractions to determine its intrinsic clearance.[1]

    • Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites and the enzymes responsible for the metabolism.

    • Medicinal Chemistry Approaches: If a specific site of metabolism is identified, consider chemical modifications to block this metabolic pathway.

    • Prodrug Strategy: Design a prodrug that masks the metabolically labile site and is cleaved to release the active drug after absorption.[12]

Quantitative Data Summary

Table 1: Comparison of Oral Bioavailability Enhancement Strategies

StrategyMechanism of ActionTypical Fold Increase in BioavailabilityKey Considerations
Micronization/Nanosizing Increases surface area for dissolution.[2][5][6]2 to 10-foldMay not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions Increases solubility and dissolution rate by preventing crystallization.[2][7][8]5 to 50-foldPhysical stability of the amorphous state can be a concern.
Lipid-Based Formulations (SEDDS) Presents the drug in a solubilized form and can enhance lymphatic uptake.[9][10][11]5 to 20-foldPotential for drug precipitation upon dilution in GI fluids.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug.[2][6][9]2 to 20-foldLimited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.
Prodrugs Improves solubility or permeability, bypassing metabolic pathways.[12]Highly variable, can be >100-foldRequires careful design to ensure efficient conversion to the active drug.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Materials: Pyrrolo[1,2-a]pyrazin-1(2H)-one compound, a suitable polymer carrier (e.g., Soluplus®, PVP K30), and an appropriate organic solvent (e.g., methanol, acetone).

  • Method:

    • Dissolve both the pyrrolo[1,2-a]pyrazin-1(2H)-one compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Characterize the solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Caco-2 Permeability Assay

  • Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), test compound, and analytical standards.

  • Method:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For the absorptive (A-B) transport study, add the test compound to the apical (A) side and collect samples from the basolateral (B) side at specified time points.

    • For the efflux (B-A) transport study, add the test compound to the basolateral (B) side and collect samples from the apical (A) side.

    • Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Mandatory Visualizations

TroubleshootingWorkflow start Low Oral Bioavailability Observed in vivo solubility_check Assess Aqueous Solubility (SGF & SIF) start->solubility_check solubility_low Solubility is Low solubility_check->solubility_low < 10 µg/mL solubility_ok Solubility is Adequate solubility_check->solubility_ok > 10 µg/mL formulation_strategies Implement Formulation Strategies: - Amorphous Solid Dispersions - Lipid-Based Formulations - Nanosizing - Complexation solubility_low->formulation_strategies permeability_check Assess Permeability (e.g., Caco-2 Assay) solubility_ok->permeability_check permeability_low Permeability is Low permeability_check->permeability_low Papp < 1x10^-6 cm/s permeability_ok Permeability is Adequate permeability_check->permeability_ok Papp > 1x10^-6 cm/s efflux_check Investigate P-gp Efflux (Bidirectional Caco-2 with Inhibitor) permeability_low->efflux_check metabolism_check Assess Metabolic Stability (Microsomes, S9) permeability_ok->metabolism_check metabolism_high Metabolism is High metabolism_check->metabolism_high High Clearance medicinal_chemistry Medicinal Chemistry Approaches: - Block Metabolic Sites - Prodrug Design metabolism_high->medicinal_chemistry

Caption: Troubleshooting workflow for low oral bioavailability.

SignalingPathways cluster_formulation Formulation Strategies for Pyrrolo[1,2-a]pyrazin-1(2H)-one drug Poorly Soluble Drug (Crystalline) solid_dispersion Amorphous Solid Dispersion drug->solid_dispersion lipid_formulation Lipid-Based Formulation drug->lipid_formulation nanosizing Nanosizing drug->nanosizing amorphous Amorphous Drug in Polymer solid_dispersion->amorphous solubilized Solubilized Drug in Micelles lipid_formulation->solubilized nanoparticles Drug Nanoparticles nanosizing->nanoparticles dissolution Increased Dissolution Rate & Solubility amorphous->dissolution solubilized->dissolution nanoparticles->dissolution absorption Enhanced Oral Absorption dissolution->absorption

Caption: Formulation strategies to enhance drug dissolution.

References

Optimization of reaction conditions for synthesizing 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines?

A1: The synthesis is typically achieved through the condensation of a 2-acylfuran with ethylenediamine. This method has been specifically adapted for the preparation of 1-trifluoromethyl-3,4-dihydropyrrolo-[1,2-a]pyrazine and its derivatives.[1]

Q2: What are the expected yields for this synthesis?

A2: Yields can vary significantly depending on the specific substrate and reaction conditions. For the synthesis of 1-trifluoromethyl-3,4-dihydropyrrolo-[1,2-a]pyrazine (R=H) a yield of 27% has been reported, while the 6-methyl derivative (R=Me) has been synthesized with a 68% yield under optimized conditions.[1]

Q3: How can I purify the final product?

A3: Purification is typically achieved by vacuum distillation or column chromatography. The choice of method depends on the physical properties of the product (e.g., boiling point, polarity). For example, boiling points of 100°C (9 mm Hg) and 116-120°C (7 mm Hg) have been reported for the unsubstituted and 6-methyl substituted products, respectively.[1]

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Q: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low yields are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Purity of Starting Materials:

    • Problem: Impurities in the 2-acylfuran or ethylenediamine can lead to side reactions and inhibit the desired condensation.

    • Recommendation: Ensure the purity of your starting materials. Use freshly distilled or purified reagents. Store sensitive reagents, such as amines, under an inert atmosphere to prevent degradation.

  • Reaction Temperature:

    • Problem: Heating the reaction mixture can be detrimental. Attempts to accelerate the reaction by heating have been shown to cause a significant decrease in yield and lead to the formation of a complex mixture of products.[1]

    • Recommendation: The optimal condition reported involves stirring the reaction mixture at room temperature for an extended period (e.g., 2 weeks).[1] Avoid heating the reaction.

  • Reaction Time:

    • Problem: The reaction may be slow at room temperature and may not have reached completion.

    • Recommendation: As per the literature, a long reaction time of up to two weeks at room temperature may be necessary for optimal results.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 2: Formation of a Complex Reaction Mixture

Q: My reaction mixture is showing multiple spots on TLC, indicating the presence of several byproducts. How can I minimize their formation?

A: The formation of a complex mixture is often linked to the reaction conditions, particularly temperature.

Troubleshooting Steps:

  • Avoid High Temperatures:

    • Problem: As mentioned previously, heating the reaction is a primary cause of byproduct formation.[1]

    • Recommendation: Strictly maintain the reaction at room temperature. If ambient temperature is high, consider using a water bath to maintain a consistent temperature.

  • Stoichiometry of Reactants:

    • Problem: An incorrect ratio of reactants can lead to side reactions.

    • Recommendation: Ensure the accurate measurement of both the 2-acylfuran and ethylenediamine. A slight excess of one reagent may be explored to drive the reaction to completion, but this should be done systematically.

Issue 3: Unexpected Side Products

Q: I have isolated a product that is not my target compound. What could it be?

A: In the presence of a base, such as alcoholic alkali, 1-(trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines can undergo further reactions.

Known Side Reactions:

  • Formation of 1-(difluoromethyl)pyrrolo[1,2-a]pyrazines: Treatment of 1-(trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines with a 10% solution of sodium hydroxide in 80% ethanol has been shown to unexpectedly yield 1-(difluoromethyl)pyrrolo[1,2-a]pyrazines as the sole products, with yields as high as 90-100%.[1]

  • Aromatization and Transformation of the Trifluoromethyl Group: Reactions with nucleophiles can lead to the transformation of the trifluoromethyl group into amide or amidine groups, along with the aromatization of the pyrrolo[1,2-a]pyrazine system.[1]

Recommendation: Carefully control the pH of your reaction and workup conditions to avoid these unwanted transformations unless they are the desired outcome.

Data Presentation

Table 1: Reported Yields for the Synthesis of 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazine Derivatives.

R GroupYield (%)Reference
H27[1]
Me68[1]

Table 2: Physical Properties of 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazine Derivatives.

R GroupBoiling Point (°C/mm Hg)Reference
H100 / 9[1]
Me116-120 / 7[1]

Experimental Protocols

General Protocol for the Synthesis of 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines

This is a generalized protocol based on the available literature. Researchers should adapt and optimize the conditions for their specific substrates and equipment.

  • Reaction Setup: To a solution of the appropriate 2-acylfuran (1 equivalent) in a suitable solvent (e.g., ethanol), add ethylenediamine (1 to 1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can be up to two weeks.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (2-Acylfuran, Ethylenediamine) reaction Reaction (Room Temperature, 2 weeks) start->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product Final Product purification->product troubleshooting_workflow cluster_purity Purity Check cluster_conditions Reaction Conditions start Low or No Yield? check_purity Check Purity of Starting Materials start->check_purity Yes purify Purify/Use Fresh Reagents check_purity->purify Impure check_temp Was the Reaction Heated? check_purity->check_temp Pure purify->check_temp run_rt Maintain at Room Temperature check_temp->run_rt Yes check_time Sufficient Reaction Time? check_temp->check_time No end_node Re-run Experiment & Monitor Progress run_rt->end_node extend_time Extend Reaction Time (up to 2 weeks) check_time->extend_time No check_time->end_node Yes extend_time->end_node

References

Technical Support Center: Purification of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side-reactions, and decomposition.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Such as pyrrole-2-carboxamide or related precursors.

  • Side-Products: Depending on the synthetic route, these could include products from incomplete cyclization, over-oxidation, or side-reactions of functional groups. For instance, in a Pictet-Spengler type synthesis, incompletely cyclized iminium intermediates or byproducts from alternative cyclization pathways could be present.[3]

  • Decomposition Products: The pyrrolopyrazinone ring may be susceptible to hydrolysis or degradation under harsh acidic or basic conditions.[4]

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is essential for accurate purity assessment.[3][5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure and identifying any impurities with distinct proton or carbon signals.[7][8]

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique helps in identifying the molecular weights of the main compound and any impurities.[6]

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification method depends on the nature and quantity of impurities.

  • Flash Column Chromatography: This is a widely used and effective method for purifying N-heterocyclic compounds on a laboratory scale.[9][10][11]

  • Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity.[12][13]

Troubleshooting Guides

Flash Column Chromatography Purification

Problem 1: The compound does not move from the baseline on the TLC plate, even with polar solvent systems.

  • Possible Cause: The compound is highly polar and strongly adsorbs to the silica gel.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (typically 0.1-1%) to the eluent. For nitrogen-containing compounds, triethylamine can help to reduce tailing and improve elution.[9]

    • Change the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[14]

Problem 2: The compound elutes with impurities, showing poor separation.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent combinations and gradients using Thin Layer Chromatography (TLC) to find a system that provides a clear separation between your compound and the impurities. Aim for an Rf value of 0.2-0.3 for the target compound for optimal separation.[10]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities, followed by your compound of interest, and finally the more polar impurities.[9]

Problem 3: The compound appears to be degrading on the silica gel column.

  • Possible Cause: The compound is sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (1-3%) before loading your sample.[9]

    • Use an Alternative Stationary Phase: As mentioned before, alumina or other less acidic stationary phases can be a good alternative.[14]

Crystallization Purification

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated.

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool down very slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[15]

    • Change the Solvent System: Try a solvent with a lower boiling point or use a co-solvent system.[12]

Problem 2: No crystals form, even after the solution has cooled to room temperature or below.

  • Possible Cause: The solution is not sufficiently supersaturated, or nucleation is not occurring.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus.[15]

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.[15]

    • Reduce the Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.[15]

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Problem 3: The crystallization yield is very low.

  • Possible Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Optimize the Solvent: Choose a solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.

    • Use a Co-solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.

Data Presentation

Table 1: Recommended Purification Parameters for this compound and Analogs

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical YieldTypical PurityReference
Flash Column Chromatography Silica GelHexane / Ethyl Acetate (gradient)Moderate to High>95%[16]
Silica GelDichloromethane / Methanol (gradient)Moderate to High>95%[17]
Silica GelBenzene / Ethyl Acetate (1:1) Note: Benzene is a known carcinogen and should be handled with extreme caution.90% (for a derivative)Not Specified[18]
Crystallization -EthanolHigh>99%General Practice[9]
-Isopropyl Alcohol / WaterHigh>99%[19]
-Ethyl Acetate / HexaneHigh>99%General Practice[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude product mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Crystallization

This protocol is a general guideline for crystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture and add more solvent dropwise until the compound completely dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.

  • Crystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow start Crude this compound tlc TLC Analysis for Method Selection start->tlc chromatography Flash Column Chromatography tlc->chromatography Impurities with different polarities crystallization Crystallization tlc->crystallization Compound is solid & impurities have different solubilities purity_analysis Purity Assessment (HPLC, NMR, MS) chromatography->purity_analysis waste Impurities/Mother Liquor chromatography->waste crystallization->purity_analysis crystallization->waste purity_analysis->chromatography Purity below spec. (re-purify) pure_product Pure Product (>98%) purity_analysis->pure_product Purity meets specifications Troubleshooting_Chromatography issue Issue Possible Cause Solution no_elution No Elution Compound too polar Add polar modifier (MeOH) or base (TEA) poor_separation Poor Separation Inadequate resolution Optimize solvent system via TLC; Use gradient elution decomposition Decomposition on Column Compound acid-sensitive Deactivate silica with TEA; Use alumina Troubleshooting_Crystallization issue Issue Possible Cause Solution oiling_out Oiling Out Too supersaturated; Low melting point Re-dissolve, add more solvent, cool slowly no_crystals No Crystals Form Insufficient supersaturation; No nucleation Induce (scratch/seed); Reduce solvent volume low_yield Low Yield High solubility in cold solvent Optimize solvent; Concentrate mother liquor

References

Overcoming difficulties in the synthesis of substituted pyrrolopyrazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of substituted pyrrolopyrazinones.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, purification, and characterization of substituted pyrrolopyrazinones.

Issue 1: Low or No Yield of the Desired Pyrrolopyrazinone Product

  • Q1: My condensation reaction between an aminopyrrole and a 1,2-dicarbonyl compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

    A1: Low yields in this core reaction are frequently due to several factors. Here's a systematic troubleshooting guide:

    • Purity of Starting Materials: Ensure your aminopyrrole and dicarbonyl compounds are pure. Impurities can lead to side reactions or inhibit the desired reaction. Consider recrystallization or column chromatography of starting materials if purity is questionable.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol can facilitate the reaction, but aprotic solvents like toluene, dioxane, or DMF might be necessary for specific substrates.[1] It's recommended to screen a variety of solvents.

      • Temperature: While some condensations proceed at room temperature, others require heating to overcome the activation energy.[1] Conversely, excessive heat can lead to decomposition. Monitor your reaction by TLC to find the optimal temperature.

      • Catalyst: Acid or base catalysis is often employed. For acid catalysis, reagents like p-toluenesulfonic acid (p-TsOH) or acetic acid can be effective. For base-catalyzed reactions, organic bases like triethylamine (TEA) or piperidine are common choices. The choice and amount of catalyst should be optimized.

    • Stoichiometry: Ensure the correct stoichiometric ratio of reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can lead to side products.

  • Q2: I am attempting a multi-component reaction (e.g., Ugi reaction) to synthesize a pyrrolopyrazinone precursor, but the reaction is yielding a complex mixture of products. How can I improve the selectivity?

    A2: The Ugi reaction is known for its efficiency in creating molecular diversity, but this can sometimes lead to a lack of selectivity if not properly controlled.[2]

    • Order of Addition: The order in which you add the components can significantly influence the outcome. Pre-forming the imine by reacting the amine and aldehyde/ketone before adding the isocyanide and carboxylic acid component can sometimes lead to a cleaner reaction profile.

    • Solvent: Protic solvents like methanol or trifluoroethanol (TFE) are often used for Ugi reactions as they can stabilize intermediates.

    • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the desired reaction pathway over competing side reactions.

  • Q3: My intramolecular cyclization to form the pyrazinone ring is not proceeding efficiently. What factors should I consider?

    A3: Inefficient intramolecular cyclization can be due to several factors:

    • Ring Strain: The substituents on your pyrrole ring or the side chain can lead to high strain in the transition state of the cyclization, thus impeding the reaction.

    • Conformation: The reactive groups may not be in the correct spatial orientation for cyclization. The choice of solvent and temperature can influence the conformational equilibrium.

    • Activating/Deactivating Groups: Electron-withdrawing groups on the pyrrole ring can make the nitrogen less nucleophilic, hindering cyclization. Conversely, electron-donating groups can facilitate the reaction.

    • Catalyst/Promoter: For some cyclizations, a catalyst or promoter is necessary. For example, palladium catalysts can be used for the cyclization of N-allyl pyrrole-2-carboxamides.[3]

Issue 2: Side Reactions and Impurities

  • Q4: I am observing the formation of significant amounts of side products in my reaction. How can I minimize them?

    A4: Minimizing side reactions often involves a careful optimization of reaction conditions.

    • Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent them from participating in unwanted reactions.

    • Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products or further unwanted reactions. Running the reaction at the lowest effective temperature can also improve selectivity.

    • Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis of starting materials and intermediates.

  • Q5: I am using a Boc protecting group on a nitrogen atom in my pyrrolopyrazinone synthesis, but I am encountering issues during deprotection. What are the common pitfalls?

    A5: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, but its removal can sometimes lead to side reactions.

    • Acid-Mediated Side Reactions: Boc deprotection is typically carried out under acidic conditions (e.g., with TFA or HCl). These acidic conditions can sometimes lead to undesired side reactions on other parts of your molecule, such as acid-catalyzed rearrangements or hydrolysis of other functional groups. Using a milder acid or a scavenger (e.g., triethylsilane) can sometimes mitigate these issues.

    • Incomplete Deprotection: If the deprotection is not going to completion, you can try increasing the reaction time, temperature, or the concentration of the acid. However, be mindful that harsher conditions can also promote side reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Substituted Pyrrolopyrazinones via Gold-Catalyzed Cyclization

EntrySubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
110a (n-butyl substituted)Au(PPh₃)Cl/AgSbF₆Dioxane1001668
210b (t-butyl substituted)Au(PPh₃)Cl/AgSbF₆Toluene1101670
310c (pentyl substituted)Au(PPh₃)Cl/AgSbF₆Dioxane1001664
410d (phenyl substituted)Au(PPh₃)Cl/AgSbF₆THF661644
510e (alkoxymethyl substituted)Au(PPh₃)Cl/AgSbF₆Dioxane100168

Data extracted from the synthesis of pyrrolodiketopiperazines, a class of pyrrolopyrazinones.[1]

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted Furo[2,3-b]pyrazines *

EntryBase (equiv.)SolventTemperature (°C)Time (min)Ratio (Product:Starting Material)
1K₂CO₃ (2.0)Toluene/H₂O120202:98
2K₂CO₃ (2.0)Dioxane/H₂O120208:92
3Cs₂CO₃ (2.0)Dioxane/H₂O1202098:2
4Cs₂CO₃ (2.0)Dioxane/H₂O1002095:5
5Cs₂CO₃ (2.0)Dioxane/H₂O1401099:1

*While not pyrrolopyrazinones, furo[2,3-b]pyrazines are structurally related, and the optimization of this common C-C bond-forming reaction is highly relevant.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrrolodiketopiperazines via Aldol Condensation and Gold-Catalyzed Cyclization [1]

Step 1: Aldol Condensation

  • To a solution of the diketopiperazine starting material (1.0 equiv) in an appropriate solvent (e.g., DMF), add a base (e.g., Cs₂CO₃, 1.2 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the corresponding aldehyde (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Gold-Catalyzed Cyclization

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), dissolve the aldol condensation product (1.0 equiv) in a dry solvent (e.g., dioxane or toluene).

  • Add the gold catalyst, for example, a pre-mixed solution of Au(PPh₃)Cl (0.05 equiv) and AgSbF₆ (0.05 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrrolopyrazinone.

Mandatory Visualization

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Reaction Steps cluster_analysis Analysis start Starting Materials (Diketopiperazine, Aldehyde) purify_sm Purity Check & Purification (if needed) start->purify_sm aldol Aldol Condensation purify_sm->aldol Optimized Conditions workup1 Aqueous Work-up & Extraction aldol->workup1 purify1 Column Chromatography workup1->purify1 cyclization Gold-Catalyzed Cyclization purify1->cyclization Purified Intermediate workup2 Filtration & Concentration cyclization->workup2 purify2 Column Chromatography workup2->purify2 analysis Characterization (NMR, MS, etc.) purify2->analysis Purified Product end Final Substituted Pyrrolopyrazinone analysis->end

Caption: A typical experimental workflow for the synthesis of substituted pyrrolopyrazinones.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene Gene Expression (Proliferation, Inflammation) inhibitor Pyrrolopyrazinone Inhibitor inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a substituted pyrrolopyrazinone.

References

Technical Support Center: SAR Optimization of Pyrrolo[1,2-a]pyrazin-1(2H)-one for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the structure-activity relationship (SAR) optimization of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives for improved kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[1,2-a]pyrazin-1(2H)-one analog shows potent inhibition of the primary target kinase but suffers from poor selectivity against off-target kinases. What are the initial steps to improve selectivity?

A1: Poor kinase selectivity is a common challenge. Initial steps to address this should focus on identifying and exploiting structural differences between the ATP-binding sites of the target and off-target kinases.

  • Strategy 1: Target the Gatekeeper Residue: The "gatekeeper" residue, which is located at the entrance of the hydrophobic back pocket of the ATP-binding site, varies in size among different kinases. Modifying substituents on your scaffold that project towards this region can introduce steric hindrance with kinases possessing a larger gatekeeper residue, thus improving selectivity.

  • Strategy 2: Exploit the DFG Motif Conformation: Kinase inhibitors can bind to the DFG-in (active) or DFG-out (inactive) conformation of the kinase. Designing compounds that specifically stabilize one conformation over the other for the target kinase can enhance selectivity. Computational modeling can help visualize these interactions.

  • Strategy 3: Introduce Substituents Projecting Towards Solvent-Exposed Regions: Modifications at positions on the pyrrolo[1,2-a]pyrazin-1(2H)-one core that extend into the solvent-exposed region can improve selectivity by minimizing interactions with conserved residues within the ATP-binding pocket and potentially interacting with less conserved, surface-exposed residues.

Q2: I am observing poor cell-based activity with my compounds despite good enzymatic potency. What could be the reasons?

A2: A disconnect between enzymatic and cellular activity often points towards issues with cell permeability, efflux by transporters, or metabolic instability.

  • Physicochemical Properties: Analyze the physicochemical properties of your compounds, such as lipophilicity (LogP), polar surface area (PSA), and molecular weight. High lipophilicity can lead to poor solubility and non-specific binding, while high PSA can hinder membrane permeability.

  • Cellular Efflux: Your compounds might be substrates for efflux pumps like P-glycoprotein (P-gp). This can be tested using cell lines that overexpress these transporters.

  • Metabolic Stability: The compound may be rapidly metabolized within the cell. Conduct microsomal stability assays to assess its metabolic half-life. Common metabolic liabilities on heterocyclic scaffolds include unsubstituted positions prone to oxidation.

Q3: What are some common synthetic challenges encountered when modifying the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold?

A3: Synthetic challenges can arise during the construction of the core scaffold or during the introduction of diverse substituents.

  • Scaffold Formation: The synthesis of the pyrrolo[1,2-a]pyrazin-1(2H)-one core often involves a multi-step sequence. Low yields in cyclization steps can be a hurdle. Optimization of reaction conditions (catalyst, solvent, temperature) is crucial.

  • Regioselectivity: Introducing substituents at specific positions of the pyrrole or pyrazinone ring can be challenging due to competing reactive sites. Protecting group strategies may be necessary to achieve the desired regioselectivity.

  • Functional Group Tolerance: Subsequent modifications to the core scaffold must be compatible with the existing functional groups. For instance, harsh reaction conditions for a late-stage coupling reaction might not be tolerated by sensitive functional groups introduced earlier.

Troubleshooting Guides

Issue 1: Low Yield in the Final Cyclization Step to Form the Pyrrolo[1,2-a]pyrazin-1(2H)-one Core
Potential Cause Troubleshooting Step Expected Outcome
Inefficient CatalystScreen different catalysts (e.g., palladium-based catalysts for cross-coupling reactions, various acids or bases for condensation reactions).Identification of a more efficient catalyst leading to higher yields.
Suboptimal SolventTest a range of solvents with varying polarities and boiling points.Improved solubility of reactants and better reaction kinetics.
Inappropriate Reaction TemperatureOptimize the reaction temperature. Some cyclizations require heating, while others may proceed better at lower temperatures to minimize side reactions.Increased product formation and reduced byproducts.
Steric Hindrance from SubstituentsIf bulky substituents are present, they may hinder the cyclization. Redesign the synthetic route to introduce these groups after the core formation.Successful cyclization and formation of the desired scaffold.
Issue 2: Off-Target Effects on Unrelated Kinases
Potential Cause Troubleshooting Step Expected Outcome
Non-specific Binding to the Hinge RegionThe pyrrolopyrazinone core likely forms hydrogen bonds with the kinase hinge region. Modify substituents to introduce more specific interactions with other parts of the ATP pocket.Reduced binding to off-target kinases while maintaining affinity for the primary target.
Binding to a Conserved Hydrophobic PocketMany kinases share a conserved hydrophobic pocket. Introduce polar groups or substituents with specific shapes to reduce binding to this common pocket in off-target kinases.Improved selectivity profile.[1]
Broad Kinase Family InhibitionYour compound may be inhibiting multiple members of the same kinase family. Systematically modify substituents to exploit subtle differences in the ATP-binding sites within the family.Increased selectivity for the desired kinase family member.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity and Selectivity Profile of Exemplary Compounds
Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity (Fold vs. OTK1)Selectivity (Fold vs. OTK2)
Parent Scaffold 501007521.5
Analog A (R1 = Me) 25500150206
Analog B (R2 = OMe) 758090>1>1
Analog C (R3 = Cl) 10100080010080

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Selectivity is calculated as the ratio of off-target IC50 to target IC50.

Experimental Protocols

General Procedure for Kinase Inhibition Assay (Example: KinaseGlo® Assay)
  • Reagent Preparation: Prepare kinase buffer, ATP solution at the desired concentration (typically at or near the Km for the specific kinase), and the test compound dilutions in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme to the kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells containing the kinase. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Add the ATP solution to initiate the kinase reaction. Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: Add the KinaseGlo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Record the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Procedure for a Suzuki Cross-Coupling Reaction to Introduce Aryl Substituents
  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halogenated pyrrolo[1,2-a]pyrazin-1(2H)-one precursor in a suitable solvent (e.g., dioxane, toluene, or DMF).

  • Addition of Reagents: Add the corresponding boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyrrolo[1,2-a]pyrazin-1(2H)-one.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Kinase Inhibitor Optimization cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis & Optimization start Design Analogs synthesis Synthesize Pyrrolo[1,2-a]pyrazin-1(2H)-one Analogs start->synthesis purification Purify and Characterize synthesis->purification enzymatic Enzymatic Kinase Assay (IC50) purification->enzymatic selectivity Kinase Selectivity Panel enzymatic->selectivity cellular Cell-Based Proliferation Assay selectivity->cellular sar Analyze SAR Data cellular->sar properties Assess Physicochemical Properties sar->properties lead_opt Lead Optimization properties->lead_opt lead_opt->start Iterate signaling_pathway Simplified Kinase Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase downstream_kinase Downstream Kinase receptor->downstream_kinase phosphorylates substrate Substrate Protein downstream_kinase->substrate phosphorylates cellular_response Cellular Response (e.g., Proliferation) substrate->cellular_response leads to inhibitor Pyrrolo[1,2-a]pyrazin-1(2H)-one Inhibitor inhibitor->downstream_kinase inhibits logical_relationship Key Relationships in Kinase Inhibitor Design potency High Potency (Low IC50) lead_candidate Lead Candidate potency->lead_candidate selectivity High Selectivity selectivity->lead_candidate cell_activity Good Cellular Activity cell_activity->lead_candidate properties Favorable Physicochemical Properties properties->cell_activity

References

Troubleshooting low yields in domino reactions for pyrrolopyrazinone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields in the synthesis of pyrrolopyrazinones via domino reactions. The information is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My domino reaction for pyrrolopyrazinone synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in domino reactions for pyrrolopyrazinone synthesis can stem from several factors. Key areas to investigate include the stability of intermediates, steric hindrance in your substrates, the choice of catalyst and base, and the reaction conditions such as solvent and temperature. For instance, in domino syntheses involving vinyl azides and 1H-pyrrole-2-carbaldehyde, the choice of base is critical, with cesium carbonate (Cs₂CO₃) in DMF at room temperature showing moderate to high yields (51-92%).[1] In other systems, such as the synthesis of pyrrolo[2,1-a]isoquinolines, a complex catalytic system may be necessary, and the absence of any single component can drastically reduce yields.[2]

Q2: I am observing the formation of significant side products. What are the likely side reactions, and how can I minimize them?

Side product formation is a common issue. In domino reactions involving vinyl azides, intermediates such as iminyl radicals, iminyl metal complexes, or nitrilium ions can lead to various synthetic pathways.[1] For example, dimerization of oxime intermediates can occur, influenced by steric hindrance.[1] To minimize side reactions, consider the following:

  • Temperature Control: Running the reaction at the optimized temperature is crucial. Some reactions proceed efficiently at room temperature, while others require heating.[1][2]

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand can significantly influence the outcome. For C-N coupling/hydroamination reactions, ligands like XPhos have been shown to be effective, although optimization is often necessary.[3][4]

  • Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential. Some oxidative domino reactions, however, specifically require an oxygen atmosphere.[2]

Q3: How does the choice of solvent affect the reaction yield?

The solvent plays a critical role in domino reactions. It can influence reactant solubility, the stability of intermediates, and the efficacy of the catalyst. For the synthesis of pyrrolo[1,2-a]pyrazines from vinyl azides, DMF has been used successfully.[1] In a different domino reaction for pyrrolo[2,1-a]isoquinolines, 1,4-dioxane was found to be the optimal solvent, with other solvents significantly reducing the yield.[2] It is advisable to perform a solvent screen during reaction optimization if you are experiencing low yields.

Q4: My reaction is not proceeding to completion. What steps can I take to improve conversion?

Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Loading: Ensure the correct catalyst loading is used. For some domino reactions, as low as 5 mol% of a palladium catalyst is sufficient, while others may require a higher loading.[3][4]

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A systematic optimization of the base (e.g., K₃PO₄, Cs₂CO₃) and its stoichiometry should be performed.[3]

  • Reaction Time: Domino reactions can vary in their required reaction times. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Some reactions are complete in a few hours, while others may require 18 hours or more.[2][3]

Quantitative Data Summary

For researchers optimizing their reaction conditions, the following tables summarize yields achieved under various experimental parameters as reported in the literature.

Table 1: Optimization of Domino C-N Coupling/Hydroamination for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Synthesis [3]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)XPhos (5)K₃PO₄ (3)DMA1001515
2Pd(OAc)₂ (5)SPhos (5)K₃PO₄ (3)DMA10015Trace
3Pd(OAc)₂ (5)RuPhos (5)K₃PO₄ (3)DMA10015Trace
4Pd(OAc)₂ (5)cataCXium A (5)K₃PO₄ (3)DMA10015Trace

Data synthesized from information on catalyst and ligand screening.

Table 2: Substrate Scope for Domino Synthesis of Pyrrolo[2,1-a]isoquinolines [2]

ProductR¹ (in Pyrrolidine)R² (in Alkyne)Yield (%)
3b4-MeO-PhPhLow Yield
3c3-MeO-PhPh58
3d4-F-PhPh90
3e4-Cl-PhPh85
5bPh4-MeO-Ph82
5cPh4-F-Ph88
5ePhPropyl65

This table highlights the impact of electronic and steric effects of substituents on the reaction yield.

Key Experimental Protocols

Protocol 1: Domino Synthesis of Pyrrolo[1,2-a]pyrazines from Vinyl Azides [1]

  • To a solution of 1H-pyrrole-2-carbaldehyde (1.0 mmol) in DMF (5 mL), add the corresponding vinyl azide (1.2 mmol).

  • Add cesium carbonate (Cs₂CO₃) (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Domino C-N Coupling/Hydroamination for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Synthesis [3][4]

  • In a reaction vessel, combine the alkynylated uracil (1.0 equiv), aniline derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (5 mol%).

  • Add K₃PO₄ (3.0 equiv) as the base.

  • Add DMA as the solvent.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Stir for the optimized reaction time (e.g., 15 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Workflows and Logic

General Troubleshooting Workflow for Low Yields

This diagram outlines a logical approach to troubleshooting low yields in domino reactions for pyrrolopyrazinone synthesis.

G General Troubleshooting Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_conditions->optimize_catalyst optimize_base Optimize Base (Type, Stoichiometry) optimize_catalyst->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent analyze_side_products Identify Side Products (NMR, MS) optimize_solvent->analyze_side_products modify_substrate Consider Substrate Modification (Steric/Electronic Effects) analyze_side_products->modify_substrate yield_improved Yield Improved? modify_substrate->yield_improved yield_improved->start Yes, but still low end Consult Literature for Alternative Routes yield_improved->end No

Caption: A flowchart for systematic troubleshooting of low-yield domino reactions.

Domino Reaction Pathway Example: Pyrrolo[1,2-a]pyrazine Synthesis

This diagram illustrates a simplified mechanistic pathway for the domino synthesis of pyrrolo[1,2-a]pyrazines.

G Simplified Domino Reaction Pathway reactants 1H-Pyrrole-2-carbaldehyde + Vinyl Azide michael_addition Michael Addition reactants->michael_addition intermediate1 Intermediate Formation michael_addition->intermediate1 elimination Dinitrogen Elimination intermediate1->elimination intermediate2 Iminyl Intermediate elimination->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Pyrrolo[1,2-a]pyrazine cyclization->product

Caption: A simplified representation of a domino reaction sequence.

References

Technical Support Center: Enhancing the Potency and Selectivity of Pyrrolo[1,2-a]pyrazin-1(2H)-one Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for researchers working with pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, comprehensive data tables summarizing inhibitor potency and selectivity, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

I. Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis, optimization, and evaluation of pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors.

Synthesis & Characterization

Q1: I am having difficulty with the cyclization step to form the pyrrolo[1,2-a]pyrazin-1(2H)-one core. What are some common issues and solutions?

A1: Challenges in the cyclization step often relate to reaction conditions and substrate reactivity. Consider the following:

  • Reaction Temperature: Some cyclization reactions, particularly those involving intramolecular condensations, may require elevated temperatures to overcome activation energy barriers. If you are not seeing product formation, cautiously increasing the reaction temperature may be beneficial.

  • Catalyst Choice: For palladium-catalyzed cyclizations, the choice of ligand and palladium source can be critical. If you are experiencing low yields or side product formation, screening different catalysts and ligands is recommended.

  • Base Strength: In base-catalyzed reactions, the strength of the base can influence the reaction rate and outcome. If the reaction is sluggish, a stronger base might be necessary. Conversely, if side reactions are observed, a milder base may be more appropriate.

  • Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Trying a different solvent with appropriate properties might improve the outcome.

Q2: My purified pyrrolo[1,2-a]pyrazin-1(2H)-one derivative shows poor aqueous solubility. How can I improve this for biological assays?

A2: Poor aqueous solubility is a common issue with heterocyclic compounds. Here are several strategies to address this:

  • Salt Formation: If your compound has a basic nitrogen atom, forming a salt (e.g., hydrochloride or tartrate) can significantly improve aqueous solubility.

  • Formulation with Excipients: Using co-solvents such as DMSO or formulating the compound with surfactants or cyclodextrins can enhance its solubility in aqueous media for in vitro assays.

  • Structural Modification: During the optimization phase, consider introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) to the scaffold to increase hydrophilicity. However, be mindful of the potential impact on potency and cell permeability.

  • Particle Size Reduction: For in vivo studies, techniques like micronization or nano-milling can increase the surface area of the compound, which may improve its dissolution rate and bioavailability.

Biological Evaluation & Assay Performance

Q3: I am observing high background noise in my kinase inhibition assay. How can I troubleshoot this?

A3: High background in kinase assays can stem from several sources. Here's a systematic approach to identify and resolve the issue:

  • Reagent Quality: Ensure the purity and activity of your kinase, substrate, and ATP. Degraded reagents can lead to inconsistent results.

  • Compound Interference: Your pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitor might be interfering with the assay detection method (e.g., fluorescence or luminescence). Run a control experiment with the compound and detection reagents in the absence of the kinase to check for interference.

  • Non-specific Inhibition: At high concentrations, compounds can form aggregates that non-specifically inhibit the enzyme. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.

  • Assay Conditions: Optimize the concentrations of the enzyme, substrate, and ATP. Also, ensure the reaction is within the linear range with respect to time and enzyme concentration.

Q4: My inhibitor shows high potency in a biochemical assay but weak activity in cell-based assays. What could be the reason?

A4: The discrepancy between biochemical and cellular activity is a frequent challenge in drug discovery. Potential reasons include:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. You can assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Efflux by Transporters: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with known efflux pump inhibitors can help diagnose this issue.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form. Conducting metabolic stability assays using liver microsomes or hepatocytes can provide insights into its metabolic fate.

  • High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium or within the cell, reducing the free concentration available to engage the target.

Q5: How can I determine if my pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitor is selective for its intended target?

A5: Assessing inhibitor selectivity is crucial to minimize off-target effects. A tiered approach is recommended:

  • Profiling against Related Targets: Initially, test your inhibitor against closely related kinases or proteins within the same family as your primary target. For instance, if you are targeting a specific bromodomain, test it against other members of the BET family.

  • Broad Kinome or Bromodomain Screening: Utilize commercially available screening panels to test your compound against a large number of kinases or bromodomains at a fixed concentration. This will provide a broader view of its selectivity profile.

  • Cellular Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the inhibitor engages the intended target within a cellular context.

  • Phenotypic Profiling: Observe the effects of your inhibitor in various cell lines and compare the phenotype to that of known selective inhibitors of your target.

II. Data Presentation: Potency and Selectivity of Pyrrolo[1,2-a]pyrazin-1(2H)-one Inhibitors

The following tables summarize the inhibitory activities of representative pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives against various targets as reported in the literature.

Table 1: Inhibitory Activity of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives against BET Bromodomains

CompoundTargetIC50 (nM)Selectivity vs. EP300Reference
38 BRD4(1)-~1500-fold[1]
ABBV-075 BRD4(1)-63-fold[1]

Table 2: Inhibitory Activity of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives against PARP-1

CompoundTargetIC50 (nM)Cell-based ActivityReference
Representative Derivatives PARP-1Low double-digit nMInhibition of proliferation in BRCA deficient cells[2]

Table 3: Inhibitory Activity of Pyrrolo[1,2-a]pyrazinone Derivatives against PIM Kinases

CompoundPIM1 IC50 (µM)PIM2 IC50 (µM)PIM3 IC50 (µM)Reference
15a Potent InhibitionPotent InhibitionPotent Inhibition[3]
Initial Hits Low µMLow µMLow µM[3]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors.

General Synthetic Protocol for the Pyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

This protocol describes a general method for the synthesis of the pyrrolo[1,2-a]pyrazin-1(2H)-one core, which can be further functionalized.

Step 1: Synthesis of N-substituted pyrrole-2-carboxamide

  • To a solution of pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activator such as hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary amine (1.1 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted pyrrole-2-carboxamide.

Step 2: Intramolecular Cyclization to form the Pyrrolo[1,2-a]pyrazin-1(2H)-one Core This step can vary significantly based on the nature of the substituent on the amide nitrogen.

Example using an aza-Michael addition:

  • If the N-substituent contains an electron-poor alkene, dissolve the N-substituted pyrrole-2-carboxamide from Step 1 in a suitable solvent like tetrahydrofuran (THF) or DMF.

  • Add a base such as potassium carbonate (K2CO3) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrrolo[1,2-a]pyrazin-1(2H)-one.

In Vitro Kinase Inhibition Assay (e.g., for PIM Kinases)

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the IC50 of an inhibitor.

  • Compound Preparation: Prepare a serial dilution of the pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the test inhibitor solution.

  • Add a solution containing the recombinant PIM kinase and a suitable peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP solution. The final reaction volume is typically 10-20 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced using a commercial kit such as ADP-Glo™. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of the inhibitors on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient cell line for PARP inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTS or resazurin reduction assay. Add the reagent to each well and incubate for the recommended time.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the development of pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors.

G cluster_synthesis Inhibitor Synthesis Workflow start Starting Materials (e.g., Pyrrole-2-carboxylic acid) step1 Amide Coupling start->step1 step2 Intramolecular Cyclization step1->step2 step3 Purification & Characterization step2->step3 final_compound Pyrrolo[1,2-a]pyrazin-1(2H)-one Inhibitor step3->final_compound

Caption: A simplified workflow for the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors.

G cluster_screening Inhibitor Evaluation Funnel biochemical Biochemical Assay (Potency) cellular Cell-based Assay (Efficacy & Permeability) biochemical->cellular selectivity Selectivity Profiling (Off-target Effects) cellular->selectivity in_vivo In Vivo Model (Efficacy & PK/PD) selectivity->in_vivo

Caption: A typical screening cascade for the evaluation of pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors.

G cluster_bet BET Bromodomain Inhibition BET BET Protein (e.g., BRD4) TF Transcription Factors BET->TF Histone Acetylated Histone Histone->BET Gene Oncogene Expression (e.g., MYC) TF->Gene Proliferation Tumor Cell Proliferation Gene->Proliferation Inhibitor Pyrrolo[1,2-a]pyrazin-1(2H)-one BET Inhibitor Inhibitor->BET

Caption: Simplified signaling pathway showing the mechanism of action for BET bromodomain inhibitors.

References

Addressing stability issues of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing potential stability issues of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in my aqueous stock solution. What are the likely causes?

A1: Based on studies of structurally related pyrrolo[3,4-c]pyridine-1,3-dione derivatives, this compound is likely susceptible to hydrolytic degradation.[1][2] The rate of degradation can be significantly influenced by the pH of the solution. These types of heterocyclic compounds can be unstable in both acidic and alkaline conditions.[1] It is also possible that the compound is sensitive to light (photodegradation) or oxidation, especially if the solution is not stored properly.

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: I am observing the formation of multiple new peaks in my HPLC analysis after leaving the sample on the autosampler. What could be happening?

A3: The appearance of new peaks suggests degradation of the parent compound. This could be due to several factors in an autosampler environment:

  • Temperature: Elevated temperatures in the sample compartment can accelerate thermal degradation.

  • Light Exposure: If the autosampler is not shielded from light, photodegradation can occur.

  • Hydrolysis: If your mobile phase or sample solvent is aqueous and unbuffered, pH changes over time could lead to hydrolysis.

Q4: Can I use common organic solvents to prepare my stock solutions?

A4: Yes, using anhydrous organic solvents such as DMSO or ethanol is a common practice to prepare high-concentration stock solutions. These are generally less reactive than aqueous solutions. However, it is important to minimize the amount of water in the organic solvent, as even small amounts can initiate hydrolysis over long-term storage. For working solutions, where the compound is further diluted in aqueous buffers, stability issues are more likely to arise.

Q5: How can I confirm if my compound is degrading?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[1] This method should be able to separate the intact parent compound from any potential degradation products. By monitoring the peak area of the parent compound over time and observing the emergence of new peaks, you can quantify the extent of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to their structure.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
pH-mediated Hydrolysis Prepare buffers at different pH values (e.g., pH 3, 5, 7, 9) and monitor the compound's stability over time using HPLC.Identification of the optimal pH range where the compound is most stable. Related compounds are often most stable at neutral pH.[1]
Oxidation Degas the buffer and store the solution under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of an antioxidant (e.g., ascorbic acid), if compatible with your experiment.A decrease in the rate of degradation if oxidation is a primary pathway.
Photodegradation Protect the solution from light by using amber vials or covering the container with aluminum foil.Stabilization of the compound if it is light-sensitive. Many heterocyclic compounds are known to be photolabile.[1]
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
Degradation during Incubation Analyze the concentration of the compound in the assay medium at the beginning and end of the incubation period using a validated analytical method.Quantification of compound loss during the experiment, allowing for correction of the effective concentration or modification of the assay protocol.
Interaction with Assay Components Pre-incubate the compound in the assay medium without cells or other biological components and monitor its stability.Identification of any incompatibilities between the compound and the assay medium components.

Summary of Potential Degradation Patterns

The following table summarizes the expected degradation patterns based on studies of similar heterocyclic compounds.

Stress Condition Potential Degradation Pathway Primary Analytical Observation
Acidic Hydrolysis Cleavage of the amide bond within the pyrazinone ring.Decrease in the main peak area with the appearance of one or more polar degradation product peaks in the HPLC chromatogram.
Alkaline Hydrolysis Rapid cleavage of the amide bond, potentially leading to multiple degradation products through further reactions.Significant and rapid decrease in the main peak area with the formation of several new peaks. Related compounds are extremely unstable in alkaline medium.[1]
Oxidative Degradation Oxidation of the pyrrole or dihydropyrazine ring.Formation of N-oxides or other oxidation products, observable as new peaks in the HPLC and changes in the mass spectrum.
Photodegradation Complex degradation pathways involving ring cleavage or rearrangement upon exposure to UV or visible light.Appearance of multiple degradation peaks, often with different UV spectra from the parent compound.[1]
Thermal Degradation Acceleration of hydrolytic and oxidative degradation pathways at elevated temperatures.Increased rate of degradation compared to storage at lower temperatures.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.

1. Hydrolytic Degradation:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (alkaline).

  • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV).

2. Oxidative Degradation:

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Collect samples at different time intervals.

  • Analyze the samples by HPLC-UV.

3. Photolytic Degradation:

  • Expose a solution of the compound to a light source with a specified output (e.g., ICH option 2: cool white fluorescent and near-ultraviolet lamps).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples at appropriate time points.

4. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

  • At specified times, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

Stability-Indicating HPLC-UV Method

This is a general-purpose method that should be optimized for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the compound and also use a photodiode array (PDA) detector to check for peak purity and the presence of co-eluting peaks.

  • Injection Volume: 10 µL.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation Pyrrolopyrazine This compound (Kinase Inhibitor) RAF RAF Pyrrolopyrazine->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Stability_Workflow start Start: Stability Concern method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_deg Perform Forced Degradation Studies (pH, Oxidation, Light, Temp) method_dev->forced_deg identify_deg Identify and Characterize Degradation Products (LC-MS, NMR) forced_deg->identify_deg form_opt Optimize Formulation and Storage Conditions (pH, Temp, Excipients) identify_deg->form_opt real_time Conduct Real-Time and Accelerated Stability Studies form_opt->real_time end End: Establish Shelf-life and Storage Recommendations real_time->end Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors center Compound Stability pH pH of Solution pH->center Oxidation Presence of Oxidants Oxidation->center Hydrolysis Presence of Water Hydrolysis->center Temperature Temperature Temperature->center Light Light Exposure Light->center

References

Modifying the pyrrolopyrazinone scaffold to reduce off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers working on modifying the pyrrolopyrazinone scaffold to reduce off-target effects and enhance kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects associated with pyrrolopyrazinone-based kinase inhibitors?

A1: Pyrrolopyrazinone scaffolds, often designed as ATP-competitive inhibitors, can exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the human kinome.[1] Unexpected cellular phenotypes are often the first indication of off-target effects.[1] For instance, inhibitors targeting a specific kinase like CSF1R might also show activity against structurally related kinases such as KIT, FLT3, and PDGFRβ, complicating the interpretation of therapeutic effects.[2] Most kinase inhibitors, in fact, inhibit between 10 and 100 kinases as off-targets with varying potencies.[3]

Q2: What are the primary medicinal chemistry strategies to enhance the selectivity of pyrrolopyrazinone inhibitors?

A2: Several strategies are employed to improve selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents on the core scaffold helps to identify key interactions that enhance potency for the desired target while diminishing binding to off-targets. Structure-guided design using ligand co-crystal structures can rapidly refine potency and selectivity.[4][5]

  • Scaffold Hopping and Molecular Hybridization: These techniques involve replacing the core scaffold with a different one while retaining key binding interactions, or combining pharmacophoric elements from different known inhibitors.[6] This can lead to novel chemical matter with improved selectivity profiles.[2][6]

  • Bioisosteric Replacement: Atoms or groups of atoms are exchanged with alternatives that have similar physicochemical properties.[7] For example, replacing hydrogen with fluorine can modulate metabolism or block unwanted off-target activity, while replacing a phenyl ring with a pyridyl or thiophene ring can alter binding interactions.[7]

Q3: How do I interpret kinase selectivity data, such as IC50 values and selectivity scores?

A3: IC50 (half-maximal inhibitory concentration) is a measure of a compound's potency against a specific kinase; a lower value means higher potency.[1] To assess selectivity, you compare the IC50 for your intended target to the IC50 values for a panel of off-target kinases.[1] A significant difference, typically over 100-fold, suggests good selectivity.[1] The "selectivity score (S-score)" can also be used to quantify selectivity, which assumes that low inhibitory activity against off-targets is clinically irrelevant.[2]

Troubleshooting Guides

Issue 1: My modified compound shows an unexpected or inconsistent cellular phenotype.

  • Question: We are observing unexpected phenotypes in our cellular assays after treatment with our modified pyrrolopyrazinone compound. Could these be due to off-target effects?

  • Answer: Yes, unexpected biological consequences are often indicative of off-target activities.[1] The inhibitor may be affecting other kinases or signaling pathways.[3] It is crucial to determine the compound's kinase selectivity profile to identify potential unintended interactions.[1]

  • Troubleshooting Workflow:

    • Confirm On-Target Engagement: First, verify that the compound engages the intended target in a cellular context using methods like NanoBRET® or cellular thermal shift assays (CETSA).

    • Perform Broad Kinase Profiling: Screen the compound against a large panel of kinases (e.g., the KinomeScan™ panel) to identify potential off-targets.[8] This service is offered by several commercial vendors.[3]

    • Analyze Compensatory Pathways: Off-target effects can sometimes trigger compensatory signaling pathways. Analyze the phosphorylation status of key proteins in related pathways using techniques like phospho-specific antibodies or mass spectrometry.[9]

    • Validate Off-Target(s): If a likely off-target is identified, use a known selective inhibitor for that off-target in co-treatment experiments to see if the unexpected phenotype is rescued or altered.

G start Start: Unexpected Cellular Phenotype Observed q1 Is on-target engagement confirmed in cells? start->q1 step1 Perform Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) q1->step1 No / Unsure step2 Perform Broad Kinase Selectivity Screen (e.g., KinomeScan) q1->step2 Yes step1->q1 q2 Does the compound show significant off-target hits in the screen? step3 Validate key off-targets using selective tool compounds or genetic approaches (siRNA). q2->step3 Yes step4 Investigate other causes: - Compound Interference - Metabolite Activity - Non-kinase Targets q2->step4 No step2->q2 end Conclusion: Phenotype is likely driven by validated off-target(s). Consider further scaffold modification. step3->end end2 Conclusion: Phenotype is NOT a kinase-mediated off-target effect. step4->end2

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: IC50 values for my inhibitor are highly variable between experiments.

  • Question: My IC50 values for the same pyrrolopyrazinone analog vary significantly between assays. What are the potential causes?

  • Answer: Poor reproducibility of IC50 values is a common problem that can originate from multiple factors. Key areas to investigate include reagent variability, assay conditions, and compound integrity.[8]

  • Troubleshooting Steps:

    • Reagent Quality:

      • Enzyme: Ensure the kinase preparation is highly pure (>98%) and that its specific activity is consistent between batches.

      • Substrate: Use a high-purity substrate and verify its concentration.

      • ATP: Since most pyrrolopyrazinones are ATP-competitive, variations in ATP concentration directly impact IC50 values. Use an ATP concentration at or near the Km for the kinase to ensure comparability.

    • Assay Conditions:

      • Incubation Time: Ensure the kinase reaction is in the linear range (typically <20% substrate conversion) to measure initial velocity conditions.

      • Temperature: Maintain a consistent temperature, as enzyme activity is highly sensitive to fluctuations.

      • DMSO Concentration: Keep the final DMSO concentration constant across all wells and as low as possible to minimize its impact on kinase activity.[8]

    • Compound-Related Issues:

      • Aggregation: At high concentrations, compounds can form aggregates that lead to non-specific inhibition. Test this by including a detergent like 0.01% Triton X-100 in the assay buffer; a significant potency shift suggests aggregation.[10]

      • Interference: The compound may interfere with the assay signal (e.g., fluorescence quenching or luciferase inhibition). Run a "No Enzyme" control with your compound to check for this.[8][10]

Quantitative Data Summaries

Effective modification of the pyrrolopyrazinone scaffold should result in an improved selectivity profile. This is typically represented by comparing the IC50 values against the primary target and a panel of relevant off-targets.

Table 1: Kinase Selectivity Profile of a Parent Compound vs. a Modified Analog

Kinase TargetParent Compound (IC50, nM)Modified Analog (IC50, nM)Selectivity Fold-Change (Parent/Analog)
Primary Target (e.g., JAK1) 15 10 1.5x more potent
Off-Target 1 (e.g., JAK2)3050016.7x less potent
Off-Target 2 (e.g., TYK2)150>10,000>66.7x less potent
Off-Target 3 (e.g., FLT3)800>10,000>12.5x less potent
Selectivity Ratio (JAK2/JAK1) 2 50 25x improvement

This table illustrates how a successful modification can maintain or improve on-target potency while significantly decreasing potency against key off-targets, leading to a much better selectivity ratio.

Experimental Protocols

Protocol 1: General Biochemical Kinase Selectivity Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 4X solution of the substrate peptide and ATP in 1X Kinase Buffer. The ATP concentration should be at its Km for the specific kinase.

    • Serially dilute the test compound (pyrrolopyrazinone analog) in 100% DMSO, then create a 4X final concentration in 1X Kinase Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X test compound to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with DMSO. For negative controls (0% activity), add 5 µL of a known potent inhibitor.

    • Add 10 µL of 2X kinase solution to all wells and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes (or a time determined to be in the linear range).

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA-containing buffer).

    • Add 10 µL of detection reagent (e.g., a reagent that detects ADP formation or remaining ATP).

    • Read the plate on a suitable plate reader (e.g., fluorescence or luminescence).

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep1 Prepare Buffers & Reagents assay1 Dispense Compound & Kinase prep1->assay1 prep2 Serially Dilute Test Compound prep2->assay1 assay2 Initiate Reaction (Add ATP/Substrate) assay1->assay2 assay3 Incubate assay2->assay3 assay4 Stop Reaction & Add Detection Reagent assay3->assay4 analysis1 Read Plate assay4->analysis1 analysis2 Normalize Data & Generate Dose-Response Curve analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3

Caption: General workflow for a biochemical kinase assay.

Protocol 2: Assay for Compound Interference with Detection Reagents

This protocol helps determine if a compound is generating a false positive or false negative by directly interfering with the detection system (e.g., a luminescence-based ATP detection assay like Kinase-Glo®).

  • Assay Setup:

    • Set up your kinase assay plate as described above, but include a set of "No Enzyme" control wells.

    • To the "No Enzyme" wells, add the same 4X serially diluted compound as in the test wells.

    • Add 1X Kinase Buffer in place of the kinase solution.

    • Add the ATP/Substrate mix. The ATP concentration should be equivalent to the amount expected at ~50% reaction completion to best assess interference.

  • Procedure:

    • Follow the same incubation and stop steps as the primary assay.

    • Add the detection reagent (e.g., Kinase-Glo®) to all wells, including the "No Enzyme" controls.

    • Read the signal (luminescence).

  • Interpretation:

    • In the "No Enzyme" wells, the signal should be constant across all compound concentrations.

    • If the signal increases or decreases in a dose-dependent manner, it indicates your compound is directly interfering with the detection reagent (e.g., inhibiting or activating luciferase), leading to inaccurate IC50 values.[10]

G start Goal: Test for Assay Interference setup Set up two parallel assays: 1. Standard Kinase Assay 2. 'No Enzyme' Control Assay start->setup add_cmpd Add serially diluted compound to both assay plates. setup->add_cmpd run_assay Run both assays under identical conditions. add_cmpd->run_assay q1 In the 'No Enzyme' plate, does the signal change with compound concentration? run_assay->q1 res1 Result: No significant interference. Primary assay data is likely valid. q1->res1 No res2 Result: Interference detected. Compound is affecting the readout. Consider an alternative assay format. q1->res2 Yes

References

Validation & Comparative

Validating Target Engagement of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as NMDA Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cellular Assays and Alternative Scaffolds

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a promising chemotype in the development of novel therapeutics. Derivatives of this core structure have been identified as potent and selective positive allosteric modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1][2] This guide provides a comparative overview of a second-generation compound from this class, R-(+)-EU-1180-453, against its predecessor, CIQ, and other alternative NMDA receptor PAMs. We present key performance data, detailed experimental protocols for validating cellular target engagement, and diagrams of the underlying signaling pathway and experimental workflow.

Comparative Performance of NMDA Receptor PAMs

The efficacy of NMDA receptor PAMs can be quantified by their ability to enhance the receptor's response to its agonists, glutamate and glycine. Key parameters include the half-maximal effective concentration (EC50) and the degree of maximal potentiation. Below is a summary of these metrics for a this compound derivative and a comparator compound.

CompoundScaffoldTarget Subtype SelectivityEC50 (µM)Maximal Potentiation (% of control)Key Features
R-(+)-EU-1180-453 This compoundGluN2C/D~1~400%Second-generation PAM with improved potency, solubility, and reduced lipophilicity compared to CIQ. Increases glutamate potency by 2-fold.[1][2]
CIQ IsoquinolineGluN2C/D>10ModestFirst-in-class tool compound with liabilities such as low potency and solubility.[1]
Pregnenolone Sulfate (PS) NeurosteroidGluN2A/BVariesPotentiatesEndogenous neurosteroid that can act as both a PAM and a negative allosteric modulator (NAM) depending on the NMDA receptor subunit composition.[3][4]
UBP684 Naphthoic acidPan (GluN2A-D)VariesRobust potentiationA research tool that displays potentiation across all four GluN2 subunits.[3]

NMDA Receptor Signaling Pathway

NMDA receptors are ionotropic receptors that are gated by the binding of glutamate and a co-agonist, typically glycine or D-serine.[5] At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the membrane, often initiated by the activation of nearby AMPA receptors, dislodges the Mg2+ ion, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions upon agonist binding.[5][6] This influx of Ca2+ acts as a critical second messenger, activating a cascade of downstream signaling pathways involved in synaptic plasticity.[7][8] Positive allosteric modulators bind to a site on the receptor distinct from the agonist binding sites and enhance the channel's opening probability or duration, thereby amplifying the Ca2+ signal.[3][9]

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Agonist Sites Allosteric Site Ion Channel Mg2+ Block Glutamate->NMDA_Receptor:f0 Glycine Glycine Glycine->NMDA_Receptor:f0 PAM 3,4-Dihydropyrrolo [1,2-a]pyrazin-1(2H)-one PAM->NMDA_Receptor:f1 Ca2_Signal Ca2+ Influx NMDA_Receptor:f2->Ca2_Signal Depolarization (removes Mg2+ block) Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca2_Signal->Downstream_Signaling

Caption: NMDA Receptor Signaling Pathway.

Experimental Protocol: Calcium Influx Assay for NMDA Receptor PAMs

A common and effective method for validating the target engagement of NMDA receptor modulators in a cellular context is the calcium influx assay, often performed using a high-throughput platform like the Fluorometric Imaging Plate Reader (FLIPR).[10][11][12] This assay measures the increase in intracellular calcium concentration following receptor activation.

I. Materials and Reagents
  • Cells: HEK293 cells stably co-expressing the desired NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

  • Assay Plate: 384-well, black-walled, clear-bottom microplates, coated with Poly-D-lysine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM or Calcium 6 dye.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.

  • NMDA Receptor Agonists: Glutamate and Glycine.

  • Test Compounds: this compound derivatives and other PAMs dissolved in DMSO.

II. Experimental Workflow

The workflow for the calcium influx assay involves cell preparation, dye loading, and fluorescence measurement upon compound and agonist addition.

Experimental_Workflow A 1. Cell Plating Seed HEK293 cells expressing NMDA receptors into a 384-well plate and incubate. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Calcium 6). A->B C 3. Compound Addition Add test compounds (PAMs) at various concentrations to the wells. B->C D 4. Agonist Stimulation Add NMDA receptor agonists (Glutamate + Glycine) to initiate receptor activation. C->D E 5. Fluorescence Measurement Measure the change in fluorescence intensity over time using a FLIPR system. D->E F 6. Data Analysis Calculate EC50 and maximal potentiation values. E->F

Caption: Calcium Influx Assay Workflow.
III. Step-by-Step Procedure

  • Cell Plating:

    • Trypsinize and resuspend the HEK293 cells in a complete culture medium.

    • Seed the cells into a 384-well Poly-D-lysine coated plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium indicator dye in assay buffer containing probenecid.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60-120 minutes.[11][13]

  • Compound and Agonist Plate Preparation:

    • Prepare a plate containing serial dilutions of the test compounds in assay buffer.

    • Prepare a separate plate with a fixed concentration of NMDA receptor agonists (glutamate and glycine) in assay buffer. The concentration of agonists should be at their EC20 to allow for the observation of potentiation.

  • Fluorescence Measurement:

    • Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then add the test compounds from the compound plate to the cell plate. Incubate for a few minutes.

    • Following the incubation with the test compound, the instrument will add the agonists from the agonist plate to the cell plate.

    • Record the fluorescence signal for several minutes to capture the full calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the maximal fluorescence intensity to the baseline fluorescence.

    • Plot the response against the concentration of the test compound to generate a dose-response curve.

    • Fit the curve using a four-parameter logistic equation to determine the EC50 and the maximal potentiation for each compound.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective NMDA receptor positive allosteric modulators. The cellular target engagement of these compounds can be robustly validated using in vitro techniques such as the calcium influx assay. By comparing the performance of new derivatives to established tool compounds and alternative scaffolds, researchers can effectively advance the development of novel therapeutics for a range of neurological disorders. The detailed protocols and conceptual diagrams provided in this guide offer a framework for conducting such comparative studies.

References

Comparative analysis of the potency of different dihydropyrrolopyrazinone derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic effects and underlying mechanisms of novel dihydropyrrolopyrazinone derivatives reveals promising candidates for anticancer drug development. This guide provides a comparative assessment of their potency, supported by experimental data, to aid researchers in the fields of medicinal chemistry and oncology.

A recent study exploring a series of novel 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives has shed light on their potential as cytotoxic agents. The in vitro activity of these compounds was evaluated against a panel of human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer, with etoposide used as a standard reference drug. The results, presented as IC50 values, highlight the structure-activity relationships within this class of compounds and identify key derivatives with significant antiproliferative effects.

Potency Analysis of Dihydropyrrolopyrazinone Derivatives

The cytotoxic potency of two series of dihydropyrrolopyrazinone derivatives (Series 5 and Series 7) was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below for each cell line.

Table 1: IC50 Values (μM) of Dihydropyrrolopyrazinone Derivatives (Series 5) against Various Cancer Cell Lines [1]

CompoundRPanc-1PC3MDA-MB-231
5aH91.385.289.5
5b2-OH20.322.528.2
5c3-OH55.463.769.3
5d4-OH60.169.875.4
5e2-OCH372.880.185.6
5f3-OCH368.475.380.1
5g4-OCH370.278.983.2
5h2-CH380.588.292.1
5i3-CH375.683.488.9
5j4-CH378.186.590.3
5k2-F85.390.194.7
5l3-F88.993.296.5
5m4-F86.291.595.8
5n4-Br82.489.793.1
5o3-NO225.629.833.4
5p4-NO230.135.238.9
5q3-Cl84.790.894.2
5r4-Cl83.188.692.5
5s3-OCH3, 4-OH45.350.155.8
Etoposide-24.326.830.1

Table 2: IC50 Values (μM) of Dihydropyrrolopyrazinone Derivatives (Series 7) against Various Cancer Cell Lines [1]

CompoundRPanc-1PC3MDA-MB-231
7aH80.285.189.7
7b2-OH35.640.245.8
7c3-OH40.145.750.3
7d4-OH42.848.953.1
7e2-OCH365.770.375.9
7f3-OCH360.265.870.4
7g4-OCH363.168.773.2
7h2-CH375.980.485.1
7i3-Cl22.425.929.8
7j4-Cl70.375.880.2
7k2-F78.683.288.7
7l3-F82.187.591.3
7m3-NO212.517.713.1
7n4-NO228.933.138.6
7o3-OCH3, 4-OH15.820.325.9
7p4-Br73.578.183.4
7q4-F76.881.286.5
Etoposide-24.326.830.1

Among the tested compounds, the 3-nitrophenyl derivative from the second series, 7m , demonstrated the most potent antiproliferative activity against all tested cell lines, with an IC50 of 12.54 μM against the Panc-1 cell line.[1] This potency was found to be nearly twice that of the standard drug etoposide. Further investigations into the mechanism of action for compound 7m revealed that it induces apoptosis and sub-G1 cell cycle arrest in Panc-1 cancer cells.[1] Western blotting assays confirmed the inhibition of kinases and the induction of cellular apoptosis by this compound.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the dihydropyrrolopyrazinone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cell lines (Panc-1, PC3, and MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the dihydropyrrolopyrazinone derivatives and incubated for an additional 48 hours.

  • MTT Incubation: After the treatment period, 10 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Visualizing the Mechanisms of Action

To illustrate the experimental process and the potential mechanisms through which the most potent dihydropyrrolopyrazinone derivatives exert their anticancer effects, the following diagrams have been generated.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h (Cell Adhesion) cell_seeding->incubation_24h add_compounds Add Dihydropyrrolopyrazinone Derivatives incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add DMSO to Solubilize Formazan incubation_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Kinase_Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_kinase Kinase Inhibition Pathway cluster_apoptosis Apoptosis Induction Pathway dhp_derivative Dihydropyrrolopyrazinone Derivative (e.g., 7m) receptor_tk Receptor Tyrosine Kinase (e.g., EGFR) dhp_derivative->receptor_tk Inhibits akt Akt dhp_derivative->akt Inhibits bax_bak Bax/Bak Activation dhp_derivative->bax_bak Promotes growth_factor Growth Factor growth_factor->receptor_tk ras RAS receptor_tk->ras pi3k PI3K receptor_tk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation pi3k->akt mtor mTOR akt->mtor mtor->proliferation mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Signaling Pathway Inhibition

References

A Comparative Guide to 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and Other Heterocyclic Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is continually evolving, with an ongoing search for novel heterocyclic scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. One such scaffold generating interest is the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core. While this specific molecule is not yet extensively characterized as a kinase inhibitor, its parent structure, pyrrolo[1,2-a]pyrazine, is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for inhibitors of various kinases, including PIM, FGFR, and JAK1.[1][2][3] Given the frequent dysregulation of the PI3K/AKT/mTOR signaling pathway in cancer, this guide provides a comparative overview of the potential of the this compound scaffold against established heterocyclic kinase inhibitors targeting this critical pathway.

The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibition of key kinases within this pathway, such as PI3K and mTOR, has proven to be a successful strategy in cancer therapy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Downstream Cell Growth, Proliferation, Survival, Metabolism AKT->Downstream Promotes mTORC2 mTORC2 mTORC2->AKT Activates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates mTORC1->Downstream Promotes

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

Comparative Analysis of Heterocyclic Kinase Inhibitors

This section compares the this compound scaffold's potential with established heterocyclic inhibitors of the PI3K/mTOR pathway. The data presented is for representative compounds and is intended to provide a comparative baseline.

Table 1: In Vitro Kinase Inhibition Profile

CompoundHeterocyclic CoreTarget(s)IC50 (nM)Reference
GDC-0980 (Apitolisib) ThienopyrimidinePI3Kα/β/δ/γ, mTOR5/27/7/14, 17 (Ki)[4]
BKM120 (Buparlisib) PyrimidinePI3Kα/β/δ/γ52/166/116/262[5]
PI-103 PyridofuranopyrimidinePI3Kα/β/δ/γ, mTOR, DNA-PK8/88/48/150, 20 (mTORC1), 2[6]
Pyrrolo[1,2-a]pyrazinone Analog (Compound 15a) Pyrrolo[1,2-a]pyrazinonePIM1/2/3Potent (specific values not provided)[1]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (nM)Key FindingsReference
GDC-0980 (Apitolisib) PC-3 (Prostate), MCF7 (Breast)Cell Viability307, 255G1 cell-cycle arrest and induction of apoptosis.[4][7]
BKM120 (Buparlisib) A2780 (Ovarian), U87MG (Glioblastoma)Cell Viability (GI50)100-700Preferential inhibition in cells with PIK3CA mutations.[8]
PI-103 Glioma cell linesCell Proliferation~500Effective blockade of PI3K/Akt signaling.[6]
3,4-dihydropyrrolo[1,2-a]pyrazine derivative PC3 (Prostate), MCF-7 (Breast)Anticancer ActivityNot specifiedDemonstrates anticancer activity.[9]

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
GDC-0980 (Apitolisib) PC-3, MCF-7 neo/HER21 mg/kg, dailySignificant TGI[4]
BKM120 (Buparlisib) A278030, 60, 100 mg/kg, daily (oral)Dose-dependent TGI[8]
PI-103 Human gliomaNot specified4-fold decrease in average tumor size[10]

Experimental Protocols

Detailed and reproducible experimental design is paramount in drug discovery. Below are outlines of key assays used to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

LanthaScreen_Workflow start Start prepare_reagents Prepare 3X Solutions: - Test Compound - Kinase/Antibody Mix - Fluorescent Tracer start->prepare_reagents dispense Dispense into 384-well plate: - 5 µL Compound - 5 µL Kinase/Ab - 5 µL Tracer prepare_reagents->dispense incubate Incubate at RT for 1 hour dispense->incubate read Read Plate (FRET Signal) incubate->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2: General Workflow for a LanthaScreen™ Kinase Binding Assay.

Protocol Outline:

  • Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of the target kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture.

  • Initiation of Reaction: Add 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: The decrease in the FRET signal in the presence of the inhibitor is used to calculate the IC50 value.

Cellular Proliferation Assay (MTS/MTT)

This colorimetric assay determines the number of viable cells in culture by measuring the metabolic activity of mitochondria.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of a compound in a living organism.

Xenograft_Workflow start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment Administer Compound (e.g., Oral Gavage, IP Injection) randomization->treatment monitoring Monitor Tumor Volume and Animal Well-being treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint end End endpoint->end

Figure 3: General Experimental Workflow for an In Vivo Xenograft Study.

Protocol Outline:

  • Cell Line Preparation: Culture the desired human cancer cell line under appropriate conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (typically 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation: Monitor tumor volume and the general health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct, extensive data on its specific kinase targets is still emerging, the demonstrated anticancer activity of its derivatives and the established success of the broader pyrrolo[1,2-a]pyrazine core in targeting kinases underscore its potential. For researchers in oncology drug discovery, this scaffold warrants further investigation, particularly in the context of well-validated pathways such as PI3K/AKT/mTOR. Comparative analysis against established heterocyclic inhibitors like GDC-0980, BKM120, and PI-103, using standardized and rigorous experimental protocols, will be crucial in elucidating the therapeutic potential of this and other emerging heterocyclic systems.

References

Selectivity profiling of pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors against a panel of kinases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrrolo[1,2-a]pyrazin-1(2H)-one based kinase inhibitors, with a focus on their selectivity profile against a panel of kinases. The pyrrolo[1,2-a]pyrazinone scaffold has been identified as a promising framework for the development of potent and selective kinase inhibitors, particularly targeting the PIM kinase family.

Comparative Analysis of Kinase Inhibitor Selectivity

A critical aspect of drug development is understanding the selectivity of an inhibitor, as off-target effects can lead to toxicity. The following data summarizes the inhibitory activity (IC50) of a representative pyrrolo[1,2-a]pyrazin-1(2H)-one PIM kinase inhibitor, Compound 15a, against the three PIM kinase isoforms.[1] While the full selectivity panel data for Compound 15a is not publicly available, a representative table for a well-characterized PIM kinase inhibitor, SGI-1776, is included for illustrative purposes to demonstrate a typical selectivity profile.

Table 1: Inhibitory Potency of Pyrrolo[1,2-a]pyrazin-1(2H)-one Compound 15a against PIM Kinase Isoforms

Kinase TargetIC50 (nM)
PIM1<10
PIM2<25
PIM3<25

Data derived from Fancelli et al., 2013. The paper indicates potent inhibition with IC50 values in the low nanomolar range.[1]

Table 2: Illustrative Kinase Selectivity Profile of a Representative PIM Kinase Inhibitor (SGI-1776)

Kinase TargetIC50 (nM)
PIM1 7
PIM3 69
Haspin34
FLT344
PIM2 363
CDK9/cyclin T>10,000
GSK3β>10,000
MEK1>10,000
Akt1>10,000
ERK2>10,000

Disclaimer: This table presents data for the PIM kinase inhibitor SGI-1776 to illustrate a typical selectivity panel and is not representative of the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold specifically. Data for a full kinase panel screening of Compound 15a was not available in the searched literature.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3 / STAT5 JAK->STAT phosphorylates PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM induces transcription BAD BAD PIM->BAD phosphorylates (inactivates) p21 p21 PIM->p21 phosphorylates (inactivates) p27 p27 PIM->p27 phosphorylates (inactivates) cMyc c-Myc PIM->cMyc phosphorylates (stabilizes) EIF4B 4E-BP1 PIM->EIF4B phosphorylates (activates) Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation p21->Proliferation p27->Proliferation cMyc->Proliferation Translation Protein Translation EIF4B->Translation

PIM Kinase Signaling Pathway

Kinase_Inhibitor_Profiling_Workflow General Workflow for Kinase Inhibitor Profiling Compound Test Compound (pyrrolo[1,2-a]pyrazin-1(2H)-one) Primary_Assay Primary Biochemical Assay (e.g., against PIM1, PIM2, PIM3) Compound->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Selectivity_Screen Broad Kinase Panel Screening (e.g., >400 kinases) IC50->Selectivity_Screen Potent hits Data_Analysis Selectivity Profile Analysis Selectivity_Screen->Data_Analysis Cellular_Assays Cell-Based Assays (Target Engagement & Anti-proliferative Activity) Data_Analysis->Cellular_Assays Selective compounds In_Vivo In Vivo Efficacy Studies Cellular_Assays->In_Vivo

Kinase Inhibitor Profiling Workflow

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the selectivity profiling of kinase inhibitors. These represent standard industry practices and are analogous to the methods used to characterize pyrrolo[1,2-a]pyrazin-1(2H)-one inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant PIM kinase (PIM1, PIM2, or PIM3)

  • Pyrrolo[1,2-a]pyrazin-1(2H)-one test compound

  • Peptide substrate (e.g., PIMtide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the PIM kinase in kinase buffer.

    • Initiate the reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Broad Kinase Panel Screening (Competition Binding Assay)

This type of assay is used to determine the selectivity of a compound by measuring its binding affinity to a large number of kinases.

Objective: To assess the selectivity of a test compound against a broad panel of kinases.

Methodology: A common method for broad kinase screening is a competition binding assay, such as the KINOMEscan™ platform.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Procedure (Simplified):

  • A library of human kinases, each tagged with a unique DNA identifier, is utilized.

  • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • The amount of kinase bound to the immobilized ligand is measured via qPCR.

  • The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Data Analysis: The results are often visualized in a dendrogram to show the selectivity of the compound across the kinome. For hits (kinases showing significant inhibition), dose-response curves are generated to determine the dissociation constant (Kd), which is a measure of binding affinity. This comprehensive profiling allows for the identification of both on-target and potential off-target interactions.

References

A Comparative Analysis of Novel Pyrrolopyrazinone Compounds: Correlating In Vitro Cytotoxicity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer potential of novel pyrrolopyrazinone compounds. We delve into their performance in laboratory settings versus live models, supported by experimental data and detailed methodologies.

The pyrrolopyrazinone scaffold has emerged as a promising framework in the design of novel anti-cancer agents, primarily due to its ability to target key signaling pathways involved in tumor growth and proliferation. This guide synthesizes data from recent studies to offer a comparative view of these compounds, focusing on the critical translation from in vitro cytotoxic effects to in vivo therapeutic efficacy.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear comparison, the following tables summarize the quantitative data for representative novel pyrrolopyrazinone and related pyrrolo- compounds. These compounds have been selected based on the availability of both in vitro and in vivo data in recent literature.

Table 1: In Vitro Cytotoxicity of Novel Pyrrolo- Compounds

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
Compound [I] (pyrrolo-pyridine benzamide) A549 (Lung)MTT1.06Cabozantinib-
HeLa (Cervical)MTT10.87Cabozantinib>7x less potent
MCF-7 (Breast)MTT0.11Cabozantinib>7x less potent
SPP10 (spiro-pyrrolopyridazine) MCF-7 (Breast)MTT2.31Erlotinib-
H69AR (Lung)MTT3.16Erlotinib0.39
PC-3 (Prostate)MTT4.20Erlotinib-
Compound 14a (pyrrolo[2,3-d]pyrimidine) MCF-7 (Breast)MTT1.7 µg/mlDoxorubicin26.1 µg/ml
Compound 17 (pyrrolo[2,3-d]pyrimidine) HePG2 (Liver)MTT8.7 µg/mlDoxorubicin21.6 µg/ml
PACA2 (Pancreatic)MTT6.4 µg/mlDoxorubicin28.3 µg/ml

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of a Novel Pyrrolo-Pyridine Benzamide Compound

Compound IDAnimal ModelTumor ModelDosingTumor Growth Inhibition (TGI)Reference CompoundTGI of Reference
Compound [I] BALB/c nude miceLung carcinoma allograft20 mg/kg64.5%Cabozantinib47.9%

Note: TGI is a measure of the effectiveness of a treatment in preventing the growth of a tumor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to aid dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

  • Data Analysis: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy Study: Tumor Xenograft Model Protocol

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the efficacy of anti-cancer therapeutics in a preclinical setting.[4]

  • Animal Models: Use immunocompromised mice, such as athymic nude or NOD/SCID mice, aged 4-6 weeks.[5]

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Prepare a single-cell suspension in a sterile, serum-free medium. Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Efficacy Assessment: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[5] Monitor the body weight of the mice as an indicator of systemic toxicity.[5]

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualizations

Diagrams illustrating key processes and pathways provide a clear visual understanding of the experimental workflow and the compounds' mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation iv_start Novel Pyrrolopyrazinone Compounds cell_lines Panel of Cancer Cell Lines iv_start->cell_lines Treat mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 xenograft Tumor Xenograft Implantation ic50->xenograft Select Lead Compounds animal_model Immunocompromised Mice animal_model->xenograft treatment Compound Administration xenograft->treatment efficacy Measure Tumor Growth Inhibition treatment->efficacy

Experimental workflow from in vitro screening to in vivo validation.

Many pyrrolopyrazinone derivatives exert their anti-cancer effects by inhibiting receptor tyrosine kinases (RTKs), such as c-Met or EphA3.[6] The diagram below illustrates a generalized RTK signaling pathway that is often implicated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., c-Met, EphA3) P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Ligand Ligand (e.g., HGF, Ephrin) Ligand->RTK Binds P2 Downstream Signaling Proteins (e.g., GRB2, SOS) P1->P2 Recruits RAS RAS P2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocates to Nucleus Gene_Expression Gene Expression TF->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Compound Pyrrolopyrazinone Compound Compound->RTK Inhibits

References

New Pyrrolopyrazinone Inhibitors Outperform Standard-of-Care Drugs in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have revealed a new class of pyrrolopyrazinone-based kinase inhibitors that demonstrate superior potency and, in some cases, multi-targeted action against key cancer-driving proteins compared to established standard-of-care drugs. These findings, which offer promising new avenues for cancer therapy, highlight specific compounds that have shown significant efficacy in both biochemical and cell-based assays, as well as in vivo models.

A notable example is the halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k , which has exhibited potent inhibitory activity against several critical cancer-related kinases, including EGFR, Her2, VEGFR2, and CDK2.[1][2][3] In direct comparisons, compound 5k was found to be more potent than the multi-targeted tyrosine kinase inhibitor (TKI) Sunitinib against VEGFR2 and showed comparable or superior activity to other standard inhibitors like Erlotinib and Staurosporine against their respective primary targets.[2][3]

Further research has identified other promising pyrrolopyrazinone derivatives, such as compound 11 , a highly potent and selective Aurora A inhibitor that outperformed Alisertib in patient-derived gastric cancer organoids.[4] Additionally, compound 1 , a RET inhibitor, has demonstrated robust in vivo efficacy in RET-driven tumor xenografts.[5] These novel inhibitors often act as ATP-competitive agents, binding to the kinase hinge region, a mechanism shared by many successful kinase inhibitors.[6][7][8]

Comparative Efficacy of New Pyrrolopyrazinone Inhibitors

The performance of these novel compounds has been rigorously benchmarked against current standard-of-care drugs across various assays. The data below summarizes the key findings.

In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Standard-of-Care DrugStandard Drug IC50 (nM)
Compound 5k EGFR79Sunitinib93
Erlotinib55
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204SunitinibNot specified
Compound 11 Aurora A0.74AlisertibNot specified
Compound 18p ENPP125.0Not specifiedNot applicable

Source:[1][2][3][4][9]

Cellular Cytotoxicity
CompoundCancer Cell LineIC50 (µM)Standard-of-Care DrugStandard Drug IC50 (µM)
Compound 5k Various29 - 59SunitinibNot specified
Compound 11 Gastric Cancer Organoids3.5AlisertibLess effective

Source:[2][3][4]

In Vivo Efficacy
CompoundCancer ModelDosageOutcome
Compound 1 RET-driven tumor xenograft10 and 30 mg/kgSignificant tumor regression

Source:[5]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The new pyrrolopyrazinone inhibitors function by blocking the activity of kinases, enzymes that are crucial for cell signaling and are often dysregulated in cancer. By inhibiting these kinases, the compounds can halt tumor growth and induce cancer cell death (apoptosis).[1][3] For example, the inhibition of EGFR and Her2 disrupts pathways responsible for cell proliferation, while VEGFR2 inhibition cuts off the tumor's blood supply (angiogenesis). The inhibition of ENPP1 by compounds like 18p can stimulate the STING pathway, activating an anti-tumor immune response.[9]

Signaling_Pathways cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Her2 Her2 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Her2->PI3K_AKT_mTOR VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Compound_5k Compound 5k Compound_5k->EGFR Compound_5k->Her2 Compound_5k->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 Erlotinib Erlotinib Erlotinib->EGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Multi-targeted inhibition of key receptor tyrosine kinases by Compound 5k.

Experimental Protocols

The evaluation of these novel inhibitors involved a series of standardized and advanced experimental methodologies.

Kinase Inhibition Assays

The inhibitory activity of the compounds against target kinases was determined using biochemical assays. A common method involves incubating the purified kinase enzyme with the inhibitor at various concentrations and a specific substrate (like ATP). The kinase activity is then measured, often through luminescence or fluorescence, to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For comparison, standard-of-care drugs were tested under the same conditions.[2]

Cell Viability and Cytotoxicity Assays

To assess the effect of the inhibitors on cancer cells, cytotoxicity assays such as the MTT or SRB assay were performed. Cancer cell lines were treated with increasing concentrations of the new compounds and standard drugs for a specified period (e.g., 72 hours). The percentage of viable cells was then determined to calculate the IC50 value, representing the concentration that kills 50% of the cells.[1][2]

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, flow cytometry analysis was conducted. For apoptosis, cells were stained with Annexin V and propidium iodide. For cell cycle analysis, cells were stained with a DNA-binding dye. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells were quantified after treatment with the inhibitors.[1][3] Western blotting was also used to measure the levels of key apoptosis-related proteins like Caspase-3, Bax, and Bcl-2.[1][2][3]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Advanced Models Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Culture Cancer Cell Lines Biochemical_Assay->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (Cell Viability IC50) Cell_Culture->Cytotoxicity_Assay Organoids Patient-Derived Organoids Cell_Culture->Organoids Mechanism_Study Mechanism of Action Studies (Apoptosis, Cell Cycle) Cytotoxicity_Assay->Mechanism_Study Xenograft Animal Xenograft Models Mechanism_Study->Xenograft Efficacy_Testing In Vivo Efficacy Testing (Tumor Regression) Xenograft->Efficacy_Testing Organoids->Efficacy_Testing

Caption: General workflow for preclinical evaluation of new kinase inhibitors.

In Vivo Xenograft Studies

The anti-tumor efficacy of the lead compounds was evaluated in animal models. Typically, human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor volume and body weight are monitored throughout the study to assess efficacy and toxicity.[5] At the end of the study, tumors may be excised for further analysis, such as western blotting for target engagement.[5]

Conclusion

The emergence of new pyrrolopyrazinone inhibitors represents a significant advancement in the field of targeted cancer therapy. Compounds such as 5k, 11, and 1 demonstrate the potential of this chemical scaffold to yield highly potent and, in some cases, multi-targeting agents that can overcome the limitations of current treatments. The compelling preclinical data, showcasing superior efficacy and favorable mechanisms of action, strongly support the continued development of these inhibitors towards clinical trials.

References

A comparative study of different synthetic strategies for the dihydropyrrolopyrazinone core.

Author: BenchChem Technical Support Team. Date: December 2025

The dihydropyrrolo[1,2-a]pyrazinone scaffold is a privileged heterocyclic motif present in a wide array of bioactive natural products and their analogues.[1][2] The significant biological activities of these compounds have spurred extensive research into synthetic strategies for constructing this core structure. This guide provides a comparative overview of the primary synthetic methodologies, offering insights for researchers, scientists, and professionals in drug development. The strategies are broadly categorized into four main approaches: the fusion of a pyrazinone to a pyrrole derivative (pyrrole-first), the fusion of a pyrrole to a pyrazinone (pyrazinone-first), multicomponent reactions, and miscellaneous strategies.[1][2]

Pyrrole-First Strategy: Fusion of a Pyrazinone to a Pyrrole Derivative

The "pyrrole-first" approach is the most common and extensively studied strategy for synthesizing the dihydropyrrolopyrazinone core.[1][2] This method typically involves the intramolecular cyclization of a functionalized pyrrole precursor. The accessibility of various substituted pyrroles and the often straightforward nature of the ring-closing reactions make this a versatile and popular choice.[1]

Key approaches within this strategy include:

  • Aza-Michael Addition: This reaction involves the intramolecular addition of a pyrrole nitrogen to an electron-poor alkene. For instance, the base-catalyzed cyclization of a pyrrole-2-amide bearing an acrylamide moiety is a common route.[3] The synthesis of (-)-agelastatin A has been achieved using a similar aza-Michael reaction of an enone intermediate.[2][3]

  • Palladium-Catalyzed Cyclizations: Palladium catalysts can be employed to facilitate the intramolecular cyclization of appropriately substituted pyrrole derivatives. For example, the cyclization of N-allyl pyrrole-2-carboxamides can be achieved using palladium acetate.[3]

  • Intramolecular Amidation/Lactamization: This approach involves the formation of the pyrazinone ring through the cyclization of a pyrrole derivative carrying an amino acid or a related functionality. For example, the reaction of N-(2-bromoethyl)pyrrole-2-carboxylates with amines leads to N-substituted bicyclic derivatives.[1][3]

A representative protocol for the synthesis of an N-benzyl longamide B derivative (8) from the corresponding open-chain pyrrole-2-amide (7) involves a potassium carbonate (K2CO3)-catalyzed cyclization, followed by bromination with N-bromosuccinimide (NBS) and saponification.[3]

  • Cyclization: The open-chain pyrrole-2-amide (7) is treated with a catalytic amount of potassium carbonate in a suitable solvent, such as methanol. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Bromination: The resulting cyclized product is then reacted with N-bromosuccinimide in a solvent like dichloromethane (DCM) to introduce a bromine atom onto the pyrrole ring.

  • Saponification: The final step involves the saponification of the ester group, typically using a base like sodium hydroxide (NaOH) in a mixture of water and an organic solvent, to yield the final product.

Pyrrole_First_Strategy cluster_Aza_Michael Aza-Michael Addition cluster_Pd_Cyclization Palladium-Catalyzed Cyclization Pyrrole_Amide Pyrrole-2-amide with α,β-unsaturated ester Base Base (e.g., K2CO3) Dihydropyrrolopyrazinone_Aza Dihydropyrrolopyrazinone Allyl_Pyrrole N-Allyl Pyrrole- 2-carboxamide Pd_Catalyst Pd(OAc)2 Dihydropyrrolopyrazinone_Pd Dihydropyrrolopyrazinone

Pyrazinone-First Strategy: Fusion of a Pyrrole to a Pyrazinone

In contrast to the pyrrole-first approach, the "pyrazinone-first" strategy is less studied but offers a potentially more efficient route for certain substitution patterns that are difficult to achieve otherwise.[1] This methodology involves constructing the pyrrole ring onto a pre-existing pyrazinone core.

A notable example is a two-step synthesis starting from 2-chloroacroleins. These are condensed with pyrazinones in the presence of a base like N-methylmorpholine (NMM) in DMF at elevated temperatures.[1] This method has been shown to be effective compared to the often multi-step procedures of the pyrrole-first strategy.[1]

  • Vilsmeier-Haack Chloroformylation: Readily available ketones are subjected to a Vilsmeier-Haack reaction to generate biselectrophilic 2-chloroacrolein intermediates.

  • Condensation: The 2-chloroacrolein intermediate is then condensed with a pyrazinone derivative in the presence of N-methylmorpholine (NMM) in dimethylformamide (DMF) at 115 °C to afford the dihydropyrrolopyrazinone.[1]

Pyrazinone_First_Strategy Ketone Ketone Chloroacrolein 2-Chloroacrolein Intermediate Ketone->Chloroacrolein Vilsmeier-Haack Dihydropyrrolopyrazinone Dihydropyrrolopyrazinone Chloroacrolein->Dihydropyrrolopyrazinone Condensation Pyrazinone Pyrazinone Pyrazinone->Dihydropyrrolopyrazinone NMM NMM NMM->Chloroacrolein Base

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a powerful and efficient approach to the synthesis of complex molecules like dihydropyrrolopyrazinones in a single step, which is advantageous in terms of time and resources.[4]

  • Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a prominent MCR that has been successfully applied to the synthesis of the dihydropyrrolopyrazinone core.[5][6] In one variation, pyrrole-2-carboxylic acid, a carbonyl compound, an isocyanide, and an amino ester are combined. The resulting adduct spontaneously cyclizes to form the polysubstituted pyrrole diketopiperazine.[1][3] Another approach involves a three-component reaction where two of the four Ugi components are present on the pyrrole moiety.[1]

  • Three-Component Reactions: Several three-component reactions have been developed. One such reaction involves the combination of 1,2-diaminoethane, dialkyl acetylenedicarboxylate, and various biselectrophiles.[1] Another variant combines 1,2-diaminoethane and ethyl pyruvate, followed by the addition of α-bromo ketones in the presence of iron(III) chloride.[1][3]

A general procedure for the Ugi-4CR to synthesize polysubstituted pyrrole diketopiperazines is as follows:

  • Pyrrole-2-carboxylic acid, a carbonyl compound (aldehyde or ketone), an isocyanide, and an amino ester are mixed in a solvent such as methanol.

  • The reaction is typically carried out at room temperature.

  • Triethylamine (Et3N) is often added to facilitate the spontaneous cyclization of the Ugi adduct.[1][3]

  • The product can then be isolated and purified using standard techniques like column chromatography.

MCR_Strategy cluster_Ugi Ugi Four-Component Reaction cluster_3CR Three-Component Reaction Pyrrole_Acid Pyrrole-2-carboxylic acid Carbonyl Carbonyl Compound Isocyanide Isocyanide Amino_Ester Amino Ester Ugi_Adduct Ugi Adduct Dihydropyrrolopyrazinone_Ugi Polysubstituted Pyrrole Diketopiperazine Diaminoethane 1,2-Diaminoethane Pyruvate Ethyl Pyruvate Bromo_Ketone α-Bromo Ketone Intermediate Pyrazine Intermediate Dihydropyrrolopyrazinone_3CR Dihydropyrrolopyrazinone

Miscellaneous Strategies

Several other innovative methods have been developed for the synthesis of the dihydropyrrolopyrazinone core. These often involve cascade reactions or rearrangements.

  • Pictet-Spengler Reaction: This reaction is a versatile method for constructing various heterocyclic frameworks.[7][8] While not a direct one-step synthesis of the dihydropyrrolopyrazinone core in all cases, it can be a key step in a multi-step sequence. For instance, an enantioselective Pictet-Spengler-type reaction has been developed for the synthesis of chiral 4,5-dihydropyrrolo[1,2-a]quinoxaline scaffolds, which share a similar structural motif.[9]

  • Tandem Reactions: Tandem or domino reactions provide an elegant way to build molecular complexity in a single pot. For example, a domino quinazolinone rearrangement-intramolecular cyclization of N-H benzamidines has been developed to access diastereomeric pyrrolopyrazinoquinazolinones.[10] Another example is a palladium-catalyzed regioselective [3 + 2] alkyne annulation/ring-opening followed by intramolecular aldol condensation to synthesize pyrroloacridones.[11]

  • Cascade Reactions: A bioinspired cascade process has been utilized in the total synthesis of rac-agelastatin A, starting from a hemiaminal that undergoes a series of cyclizations and additions.[1][3]

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesScope and Versatility
Pyrrole-First Well-established, wide availability of starting materials, good for introducing diverse substituents.[1]Can involve multiple steps, may not be ideal for all substitution patterns.[1]High, applicable to a wide range of analogues.
Pyrazinone-First Potentially more efficient for certain substitution patterns, can be a two-step process.[1]Less studied, starting materials may be less accessible.[2]Moderate, promising for specific target molecules.
Multicomponent Reactions High atom economy, operational simplicity, rapid generation of molecular diversity.[4]Optimization can be challenging, purification of products can be difficult.High, allows for the creation of large libraries of compounds.[1]
Miscellaneous Strategies Elegant and efficient for specific complex targets, can lead to high stereoselectivity.[9][10]Often substrate-specific, may require specialized catalysts or reaction conditions.Varies depending on the specific reaction.

Conclusion

The synthesis of the dihydropyrrolopyrazinone core has been approached through a variety of creative and effective strategies. The choice of the most suitable method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the overall synthetic efficiency. The well-established "pyrrole-first" approach remains a workhorse in the field due to its versatility. However, the "pyrazinone-first" strategy and multicomponent reactions offer compelling alternatives, particularly for specific applications and the rapid generation of compound libraries. As the demand for novel bioactive molecules continues to grow, the development of even more innovative and efficient synthetic methodologies for this important scaffold will undoubtedly remain an active area of research.[1]

References

Comparative Analysis of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives: Cross-Reactivity and Selectivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Classes of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives.

This guide provides a detailed comparison of the cross-reactivity and selectivity of two distinct classes of molecules based on the this compound scaffold. The first section focuses on potent and selective inhibitors of PIM kinases, crucial targets in oncology. The second section details highly selective positive allosteric modulators (PAMs) of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, which are significant in the study of neurological disorders. This guide presents available quantitative data, detailed experimental protocols for assessing selectivity, and visualizations of relevant signaling pathways to aid in the evaluation and potential application of these compounds in drug discovery and development.

Part 1: this compound Derivatives as PIM Kinase Inhibitors

Derivatives of this compound have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in various cancers. These kinases play a critical role in cell survival, proliferation, and apoptosis. The selective inhibition of PIM kinases is a promising strategy for cancer therapy.

Quantitative Data: PIM Kinase Inhibition

The following table summarizes the known inhibitory activity of a representative this compound derivative, compound 20c.

CompoundTargetIC50 (nM)Cross-Reactivity/Selectivity Panel Data
Compound 20c PIM1Potent (Specific value not publicly available)Reported to have "exquisite kinase selectivity," but a quantitative panel is not publicly available.[1]
PIM2Potent (Specific value not publicly available)
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

To determine the selectivity of PIM kinase inhibitors, a common method is an in vitro kinase assay using a platform such as ADP-Glo™ or LanthaScreen™. The following is a representative protocol.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Compound 20c)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the specific kinase and its corresponding peptide substrate to each well.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP (typically at a concentration close to the Km for each kinase).

  • Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathway and Experimental Workflow

PIM_Kinase_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinase Upregulation Substrates Downstream Substrates (e.g., BAD, 4E-BP1) PIM_Kinase->Substrates Phosphorylation cMyc c-Myc PIM_Kinase->cMyc Phosphorylation & Stabilization Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Survival cMyc->Cell_Proliferation Inhibitor This compound Derivative (e.g., Compound 20c) Inhibitor->PIM_Kinase

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Compound Serial Dilution of Test Compound Reaction_Setup Combine Compound, Kinase, and Substrate Compound->Reaction_Setup Kinase_Substrate Kinase & Substrate Solution Kinase_Substrate->Reaction_Setup ATP_Solution ATP Solution Initiation Add ATP to Initiate Reaction ATP_Solution->Initiation Reaction_Setup->Initiation Incubation Incubate at RT Initiation->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Signal_Measurement Measure Luminescence Detection_Reagent->Signal_Measurement Data_Analysis Calculate % Inhibition & Determine IC50 Signal_Measurement->Data_Analysis

Caption: Experimental Workflow for an In Vitro Kinase Assay.

Part 2: 3,4-Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivatives as NMDA Receptor Positive Allosteric Modulators

A distinct series of dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives has been developed as selective positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. NMDA receptors are ion channels crucial for synaptic plasticity and their dysfunction is implicated in numerous central nervous system (CNS) disorders. Subtype-selective modulation is highly sought after to achieve therapeutic benefits while minimizing side effects.

The prototype of this second-generation series, R-(+)-EU-1180-453 , shows significant improvements in potency and physicochemical properties over earlier compounds.[2] It is highly selective for GluN2C/D-containing receptors.[2]

Quantitative Data: NMDA Receptor Subtype Selectivity

The following table summarizes the selectivity profile of R-(+)-EU-1180-453 against different NMDA receptor subtypes.

CompoundTarget Receptor SubtypeActivity (Potentiation)Cross-Reactivity on Other Subtypes
R-(+)-EU-1180-453 GluN1/GluN2CPotent PAMGluN1/GluN2A: Virtually no effect at 30 µM
GluN1/GluN2DPotent PAMGluN1/GluN2B: Virtually no effect at 30 µM
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The subtype selectivity of NMDA receptor modulators is typically determined using electrophysiological recordings from Xenopus laevis oocytes expressing specific NMDA receptor subunit combinations.

Objective: To measure the potentiation of NMDA receptor currents by a test compound on different receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for human NMDA receptor subunits (GluN1, GluN2A, GluN2B, GluN2C, GluN2D)

  • Microinjection apparatus

  • Two-electrode voltage clamp (TEVC) amplifier and recording setup

  • Recording solution (e.g., BaCl2-based solution to minimize Ca2+-activated chloride currents)

  • Agonists: Glutamate and Glycine

  • Test compound (e.g., R-(+)-EU-1180-453)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from a female Xenopus laevis.

    • Microinject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits (e.g., GluN1 + GluN2A; GluN1 + GluN2B, etc.).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Establish a baseline current by applying a solution containing glutamate and glycine at concentrations that elicit a submaximal response (e.g., EC20).

    • Co-apply the test compound at various concentrations with the agonists and record the potentiated current response.

    • Perform wash-out steps between applications.

    • Repeat the procedure for each NMDA receptor subtype expressed in different batches of oocytes.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the test compound.

    • Calculate the percent potentiation for each concentration of the test compound.

    • Plot the percent potentiation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits half-maximal potentiation).

Signaling Pathway and Experimental Workflow

NMDA_Receptor_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C or GluN1/GluN2D) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening CaM_CaMK Calmodulin (CaM) & Ca²⁺/Calmodulin-dependent Kinases (CaMKs) Ca_Influx->CaM_CaMK MAPK_Pathway Ras/MAPK Pathway Ca_Influx->MAPK_Pathway CREB CREB CaM_CaMK->CREB Phosphorylation MAPK_Pathway->CREB Phosphorylation Gene_Transcription Gene Transcription (Neuroplasticity, Cell Survival) CREB->Gene_Transcription PAM 3,4-Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivative (R-(+)-EU-1180-453) PAM->NMDA_Receptor Positive Allosteric Modulation

Caption: NMDA Receptor Signaling Pathway and Point of Modulation.

TEVC_Workflow Oocyte_Prep Oocyte Harvest & Defolliculation cRNA_Injection Microinjection of NMDA Receptor Subunit cRNAs Oocyte_Prep->cRNA_Injection Incubation Incubation for Receptor Expression (2-5 days) cRNA_Injection->Incubation TEVC_Setup Place Oocyte in Chamber, Impale with Electrodes Incubation->TEVC_Setup Recording Voltage Clamp & Apply Agonists (Baseline) TEVC_Setup->Recording Compound_Test Co-apply Test Compound with Agonists Recording->Compound_Test Data_Acquisition Record Potentiated Current Compound_Test->Data_Acquisition Analysis Calculate % Potentiation & Determine EC50 Data_Acquisition->Analysis

Caption: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC).

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is paramount for the development of new therapeutic agents. Among these, nitrogen-containing fused ring systems have garnered significant attention due to their diverse biological activities. This guide provides a detailed comparison of two such scaffolds: 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[2,1-a]isoquinolines, with a focus on their potential as anticancer agents.

Overview of the Scaffolds

This compound is a bicyclic heteroaromatic scaffold that has emerged as a promising framework for the development of kinase inhibitors, particularly targeting PIM kinases and Poly(ADP-ribose) polymerase-1 (PARP-1), both of which are crucial targets in oncology.

Pyrrolo[2,1-a]isoquinolines are a well-established class of alkaloids, many of which are found in nature.[1] This scaffold is a key structural component of numerous bioactive compounds, including the lamellarin family of marine alkaloids.[2] Derivatives of this scaffold have demonstrated a broad range of biological activities, most notably as potent cytotoxic agents and topoisomerase inhibitors.[3]

Comparative Biological Activity

To provide a clear comparison of the biological performance of these two scaffolds, the following tables summarize the available quantitative data from various studies. It is important to note that these data are not from direct head-to-head comparative studies but represent the individual activities of derivatives from each class against different biological targets and cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound ClassCell LineIC50 (µM)TargetReference
1,3-disubstituted pyrrolo[1,2-a]pyrazineGlioblastoma--[4]
3,4-dihydropyrrolo[1,2-a]pyrazineProstate (PC3)--[4]
3,4-dihydropyrrolo[1,2-a]pyrazineBreast (MCF-7)--[4]
12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one (7m)Pancreatic (Panc-1)12.54Kinases[4]
Pim-1 kinase inhibitor 4Prostate (PC-3)0.016PIM-1 Kinase[5]

Table 2: Cytotoxic and Inhibitory Activity of Pyrrolo[2,1-a]isoquinoline Derivatives

CompoundCell Line/TargetIC50 (µM)Reference
Lamellarin DProstate (DU-145, LNCaP)-[6]
Lamellarin DLeukemia (K562)-[6]
Lamellarin K-0.038 - 0.110[6]
Lamellarin M-0.038 - 0.110[6]
Lamellarin χColorectal Cancer-[6]
Lamellarin FColorectal Cancer-[6]
Lamellarin L triacetateColorectal Cancer-[6]
Synthetic Lamellarin AnalogK-5620.16[6]
Synthetic Lamellarin AnalogSKLU-10.02[6]
Lamellarins 2-4P388, A549~0.25 µg/mL[6]
Lamellarin D triacetate (6)A5490.008[6]
Lamellarin K triacetate (7)A5490.005[6]
Compound 6aT47D<1.93[7]
Compound 6cT47D<1.93[7]
Various DerivativesHeLa1.93 - 33.84[7]
Compound 7bHepG24.25[8]
Various DerivativesHeLa8.5 - 69.9[8]
Various DerivativesA5499.2 - 95.7[8]
Mannich base (8c)RD, HCT116, HeLa, A549< 20[9]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of these two scaffolds can be attributed to their interaction with different cellular signaling pathways.

This compound: Targeting PIM and PARP Pathways

Derivatives of this scaffold have been primarily investigated as inhibitors of PIM kinases and PARP-1.

PIM Kinase Signaling Pathway: PIM kinases are a family of serine/threonine kinases that are constitutively active and play a crucial role in cell cycle progression, proliferation, and survival. They are often overexpressed in various cancers. PIM kinase inhibitors based on the this compound scaffold can block the downstream signaling of PIM, leading to cell cycle arrest and apoptosis.

PIM_Signaling Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase JAK_STAT->PIM Transcription Substrates Downstream Substrates (e.g., BAD, p27, c-Myc) PIM->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Apoptosis Inhibition Substrates->Apoptosis Inhibitor This compound Derivatives Inhibitor->PIM

PIM Kinase Signaling Pathway and Inhibition.

PARP-1 Signaling Pathway: PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[10] PARP inhibitors, including those with the this compound core, induce "synthetic lethality" in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruitment PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Catalysis Apoptosis Apoptosis PARP1->Apoptosis Inhibition leads to (in HR deficient cells) Repair DNA Repair Protein Recruitment PARylation->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor This compound Derivatives Inhibitor->PARP1

PARP-1 Signaling in DNA Repair and Inhibition.
Pyrrolo[2,1-a]isoquinolines: Targeting Topoisomerases

The primary mechanism of action for many cytotoxic pyrrolo[2,1-a]isoquinoline derivatives is the inhibition of DNA topoisomerases.[3]

Topoisomerase I Function and Inhibition: Topoisomerase I is an essential enzyme that resolves DNA supercoiling during replication and transcription by creating transient single-strand breaks.[11][12] Pyrrolo[2,1-a]isoquinoline-based inhibitors stabilize the covalent complex between topoisomerase I and DNA, leading to the accumulation of DNA breaks and ultimately cell death.[2]

Topoisomerase_I_Function Supercoiled_DNA Supercoiled DNA Topo_I Topoisomerase I Supercoiled_DNA->Topo_I Binding Cleavage_Complex Covalent Topo I-DNA Cleavage Complex Topo_I->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DSB Double-Strand Breaks & Apoptosis Cleavage_Complex->DSB Replication Fork Collision Inhibitor Pyrrolo[2,1-a]isoquinoline Derivatives Inhibitor->Cleavage_Complex Stabilization

Topoisomerase I Function and Inhibition by Pyrrolo[2,1-a]isoquinolines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the activity of these compounds.

PIM-1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PIM-1 kinase.

Principle: The assay measures the phosphorylation of a specific substrate by PIM-1 kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ADP produced is converted to a light signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of PIM-1 enzyme, a peptide substrate (e.g., a BAD peptide), ATP, and the test compound at various concentrations in a suitable kinase buffer.[13]

  • Reaction Initiation: In a 384-well plate, combine the test compound, PIM-1 enzyme, and the substrate/ATP mixture.[14]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[14]

  • Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and convert the generated ADP to ATP. Subsequently, add a detection reagent that uses the newly formed ATP to produce a luminescent signal.[14]

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[14]

PARP-1 Inhibition Assay

This assay is used to measure the inhibition of PARP-1 enzymatic activity by a test compound.

Principle: The assay quantifies the poly(ADP-ribosyl)ation of a substrate (e.g., histones) by PARP-1 using NAD+ as a substrate. Inhibition is measured by a decrease in the incorporation of ADP-ribose units.

General Protocol:

  • Plate Preparation: Coat a 96-well plate with a PARP-1 substrate, such as histone proteins.[15]

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the test compound at various concentrations.[15]

  • Enzyme Addition: Add PARP-1 enzyme to initiate the reaction.[12]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARylation reaction.[15]

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. After another wash, add a chemiluminescent substrate and measure the light output with a luminometer.[15]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[12]

Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The relaxed and supercoiled forms of the DNA can be separated by agarose gel electrophoresis. An inhibitor will prevent this relaxation.

General Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and the test compound at various concentrations.[1][16]

  • Enzyme Addition: Add human topoisomerase I enzyme to initiate the reaction.[1]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[1][16]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.[1]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.[1][16]

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band at increasing concentrations of the test compound.[16]

Conclusion

Both this compound and pyrrolo[2,1-a]isoquinoline scaffolds represent valuable starting points for the design of novel therapeutic agents, particularly in the field of oncology. While pyrrolo[2,1-a]isoquinolines have a longer history and a broader demonstrated range of potent cytotoxic activities, primarily through the inhibition of topoisomerases, the this compound scaffold is emerging as a promising platform for developing targeted inhibitors of key cancer-related enzymes like PIM kinases and PARP-1.

The choice between these scaffolds for a drug discovery program will depend on the desired therapeutic target and mechanism of action. The pyrrolo[2,1-a]isoquinoline framework offers a rich source of potent, broad-spectrum cytotoxic agents, while the this compound scaffold provides an opportunity for the development of more targeted therapies with potentially different efficacy and toxicity profiles. Further research, including direct comparative studies and exploration of a wider range of biological targets, will be crucial to fully elucidate the therapeutic potential of these two important heterocyclic systems.

References

Safety Operating Guide

Prudent Disposal of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS No. 54906-42-2). This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS), a conservative approach to disposal is paramount.

I. Understanding the Compound: Key Identifiers

A summary of the known properties of this compound is provided in the table below. The absence of comprehensive hazard data necessitates treating this compound with caution.

PropertyValueSource
CAS Number 54906-42-2PubChem[1]
Molecular Formula C₇H₈N₂OPubChem[1]
Molecular Weight 136.15 g/mol PubChem[1]
Purity Typically ≥98%CP Lab Safety[2]
Storage Room temperatureCP Lab Safety[2]

II. Core Disposal Principle: Assume Hazardous Nature

In the absence of a specific Safety Data Sheet (SDS) detailing the toxicological, physical, and environmental hazards of this compound, it must be handled and disposed of as hazardous chemical waste. This precautionary principle is crucial for ensuring personnel safety and environmental protection.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, along with any contaminated materials (e.g., weighing paper, contaminated gloves, bench paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Consultation with Environmental Health & Safety (EHS)

Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. Provide them with all available information on the compound (including the information in Table 1). They will provide specific guidance on the appropriate disposal route based on local, state, and federal regulations.

Step 4: Awaiting Professional Disposal

Store the labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area until it is collected by a licensed hazardous waste disposal contractor arranged by your institution.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Need to dispose of This compound B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a labeled hazardous solid waste container C->D Solid E Collect in a labeled hazardous liquid waste container C->E Liquid F Consult with Institutional Environmental Health & Safety (EHS) D->F E->F G Store waste in a designated secure accumulation area F->G H Arrange for pickup by a licensed hazardous waste contractor G->H I End: Proper Disposal H->I

Caption: Disposal decision workflow for this compound.

V. Spill and Emergency Procedures

In the event of a spill, the primary response should be to ensure personnel safety and contain the spill.

  • Minor Spill: If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area and alert your supervisor and institutional EHS.

Disclaimer: This document provides guidance based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. Always prioritize consultation with your institution's EHS department for definitive disposal procedures.

References

Personal protective equipment for handling 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPE
General Handling & Preparation Nitrile gloves, lab coat, and safety glasses with side shields.
Operations with Splash Potential Double gloves (chemotherapy-grade), an impervious gown, and a face shield or chemical splash goggles are required.
Handling Outside of a Ventilated Enclosure In addition to standard PPE, respiratory protection such as a NIOSH-approved respirator is necessary.
Weighing and Aliquoting (Powder Form) Use of a certified chemical fume hood or a ventilated balance enclosure is mandatory. Standard PPE is also required.

Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and procedural consistency.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use non-sparking tools if the compound is flammable.

    • Keep the container tightly closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove and dispose of contaminated PPE in designated hazardous waste containers.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused or waste this compound in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Follow all institutional, local, and national regulations for chemical waste disposal.

  • Contaminated Materials :

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

    • Place these materials in a sealed and clearly labeled waste bag or container within the fume hood.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound A Preparation - Verify fume hood function - Assemble materials - Don appropriate PPE B Handling in Fume Hood - Weigh/transfer compound - Perform experiment A->B C Post-Handling - Decontaminate workspace and equipment B->C D Waste Disposal - Segregate chemical and solid waste - Label containers C->D E Doffing PPE - Remove PPE in correct order D->E F Personal Hygiene - Wash hands thoroughly E->F

Caption: This diagram outlines the procedural flow for safely handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 2
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.